molecular formula C9H11N3 B1387031 6-Aminomethyl-2-methylindazole CAS No. 1159511-20-2

6-Aminomethyl-2-methylindazole

Cat. No.: B1387031
CAS No.: 1159511-20-2
M. Wt: 161.2 g/mol
InChI Key: ORWLQHZUHRSDNC-UHFFFAOYSA-N
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Description

6-Aminomethyl-2-methylindazole is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylindazol-6-yl)methanamine
Source PubChem
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InChI

InChI=1S/C9H11N3/c1-12-6-8-3-2-7(5-10)4-9(8)11-12/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWLQHZUHRSDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297095
Record name 2-Methyl-2H-indazole-6-methanamine
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-20-2
Record name 2-Methyl-2H-indazole-6-methanamine
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Record name 2-Methyl-2H-indazole-6-methanamine
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Record name (2-methyl-2H-indazol-6-yl)methanamine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Aminomethyl-2-methylindazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Aminomethyl-2-methylindazole

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. Its rigid bicyclic indazole core, coupled with a reactive aminomethyl substituent, makes it a valuable scaffold for developing kinase inhibitors and other therapeutic agents. A notable application of this intermediate is in the synthesis of the antitumor drug pazopanib.[1] This guide provides a comprehensive overview of a probable synthetic route and the essential characterization techniques for this important compound, grounded in established chemical principles and supported by scientific literature.

Part 1: Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, commencing from a commercially available starting material such as 6-nitro-1H-indazole. The proposed synthetic pathway involves three key transformations: methylation of the indazole nitrogen, reduction of the nitro group, and subsequent conversion to the aminomethyl functionality.

Synthetic Workflow Diagram

Synthesis_Workflow Start 6-Nitro-1H-indazole Step1 Methylation Start->Step1 Methylating agent (e.g., Dimethyl carbonate) Intermediate1 2-Methyl-6-nitro-1H-indazole Step1->Intermediate1 Step2 Nitro Reduction Intermediate1->Step2 Reducing agent (e.g., Pd/C, H2) Intermediate2 6-Amino-2-methylindazole Step2->Intermediate2 Step3 Conversion to Aminomethyl Intermediate2->Step3 Multi-step conversion (e.g., Diazotization, Cyanation, Reduction) FinalProduct This compound Step3->FinalProduct Characterization_Workflow SynthesizedProduct Synthesized this compound PurityAnalysis Purity Assessment SynthesizedProduct->PurityAnalysis StructuralElucidation Structural Confirmation SynthesizedProduct->StructuralElucidation HPLC HPLC PurityAnalysis->HPLC NMR NMR Spectroscopy (1H & 13C) StructuralElucidation->NMR MS Mass Spectrometry StructuralElucidation->MS IR IR Spectroscopy StructuralElucidation->IR

Sources

An In-Depth Technical Guide to 6-Aminomethyl-2-methylindazole: Physicochemical Properties, Stability, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, stability, synthesis, and analytical characterization of 6-Aminomethyl-2-methylindazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes available technical data with field-proven insights to support the effective utilization of this important chemical intermediate.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, serves as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[2] This has led to the development of numerous indazole-containing drugs with diverse therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral agents.[3]

This compound, in particular, is a valuable building block in the synthesis of more complex molecules, owing to its reactive aminomethyl group and the specific substitution pattern on the indazole core. Understanding its fundamental chemical properties and stability is paramount for its effective use in multi-step syntheses and for ensuring the quality and purity of resulting active pharmaceutical ingredients (APIs).

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, by examining closely related analogues and leveraging predictive models, we can establish a reliable profile of its expected physicochemical properties.

PropertyValue (Predicted/Inferred)Source/Basis
IUPAC Name (2-methyl-2H-indazol-6-yl)methanamine
CAS Number 1159511-20-2
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
Appearance Expected to be a crystalline solidBased on the properties of the related compound 6-amino-2-methyl-2H-indazole, which is a brown crystalline powder.[4]
Melting Point ~148-150 °C (for 6-amino-2-methyl-2H-indazole)This value is for a closely related precursor. The aminomethyl derivative may have a different melting point.[4]
Boiling Point 354.8 ± 15.0 °C (Predicted for 6-amino-2-methyl-2H-indazole)This is a predicted value for a related compound and should be considered an estimate.[4]
Solubility Expected to be soluble in polar organic solvents (Methanol, DMSO, DMF) and sparingly soluble in water.The presence of the polar aminomethyl group and the nitrogen atoms in the indazole ring suggests solubility in polar protic and aprotic solvents. The aromatic core will limit aqueous solubility. The hydrochloride salt form would exhibit significantly improved aqueous solubility.[5]
pKa ~3.31 ± 0.10 (Predicted for the indazole ring nitrogen of 6-amino-2-methyl-2H-indazole)The aminomethyl group will have a higher pKa, likely in the range of 9-10, typical for primary alkyl amines. This is a predicted value for a related structure.[4]

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 6-nitro-1H-indazole. The key steps involve the methylation of the indazole nitrogen followed by the reduction of the nitro group and subsequent conversion to the aminomethyl functionality.

Synthesis_Pathway A 6-Nitro-1H-indazole B 2-Methyl-6-nitro-2H-indazole A->B Methylation (e.g., Dimethyl sulfate, NaH) C 6-Amino-2-methyl-2H-indazole B->C Reduction (e.g., H₂, Pd/C) D 6-Cyano-2-methyl-2H-indazole C->D Sandmeyer Reaction (1. NaNO₂, HCl 2. CuCN) E This compound D->E Reduction (e.g., LiAlH₄ or H₂, Raney Ni)

Figure 1: Proposed synthetic pathway for this compound.
Step-by-Step Synthesis Protocol (Illustrative)

The following protocol is based on established methods for analogous transformations and provides a robust starting point for the synthesis.[4][6]

Step 1: Synthesis of 2-Methyl-6-nitro-2H-indazole

  • To a solution of 6-nitro-1H-indazole in a suitable aprotic solvent (e.g., DMF or THF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then add dimethyl sulfate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Methyl-6-nitro-2H-indazole. Characterization data for this intermediate is well-documented and includes FT-IR, ¹H NMR, ¹³C NMR, and single-crystal X-ray diffraction.[6]

Step 2: Synthesis of 6-Amino-2-methyl-2H-indazole

  • Dissolve 2-Methyl-6-nitro-2H-indazole in ethanol or methanol.

  • Add 10% palladium on carbon (5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12 hours.[4]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 6-Amino-2-methyl-2H-indazole, which can be used in the next step with or without further purification.[4]

Step 3: Synthesis of 6-Cyano-2-methyl-2H-indazole (via Sandmeyer Reaction)

  • Prepare a solution of 6-Amino-2-methyl-2H-indazole in an aqueous acidic solution (e.g., HCl).

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography to obtain 6-Cyano-2-methyl-2H-indazole.

Step 4: Synthesis of this compound

  • To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C, add a solution of 6-Cyano-2-methyl-2H-indazole in THF dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature or gently reflux until the reaction is complete (monitored by TLC or HPLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting solids and wash with THF.

  • Concentrate the filtrate to obtain the crude this compound.

  • Further purification can be achieved by column chromatography or by forming a hydrochloride salt and recrystallizing.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of this compound.

Analytical_Workflow cluster_0 Primary Identification & Purity cluster_1 Structural Elucidation A HPLC-UV/DAD B LC-MS C ¹H NMR D ¹³C NMR E FT-IR Raw_Material Synthesized This compound Raw_Material->A Raw_Material->B Raw_Material->C Raw_Material->D Raw_Material->E Degradation_Pathways A This compound B Oxidative Degradants (e.g., Aldehyde, Carboxylic Acid) A->B Oxidative Stress (e.g., H₂O₂, AIBN) C Photodegradation Product (Benzimidazole derivative) A->C Photolytic Stress (UV light) D Hydrolytic Degradants (Potential ring-opened products) A->D Hydrolytic Stress (Acid/Base, Heat)

Sources

Unraveling the Mechanism of Action of 6-Aminomethyl-2-methylindazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2] Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents across multiple disease areas.[3][4] A testament to its versatility, the indazole core is embedded in several FDA-approved drugs, including the potent kinase inhibitors pazopanib and axitinib for the treatment of cancer, the antiemetic agent granisetron, and the non-steroidal anti-inflammatory drug benzydamine.[5][6] The therapeutic success of these molecules underscores the potential of novel indazole derivatives, such as 6-Aminomethyl-2-methylindazole, to address unmet medical needs.

This technical guide provides a comprehensive framework for elucidating the mechanism of action of this compound. In the absence of direct empirical data for this specific molecule, we will leverage a structure-based hypothesis to propose a plausible mechanism of action. This guide will then detail a rigorous, multi-faceted experimental strategy to systematically investigate and validate this hypothesis, empowering researchers to unlock the therapeutic potential of this promising compound.

Structural Analysis and a Proposed Mechanism of Action for this compound

A meticulous examination of the molecular architecture of this compound provides critical clues to its potential biological targets. The molecule comprises three key functional domains:

  • The 2H-Indazole Core: The 2-substituted indazole moiety is a common feature in a variety of biologically active compounds, including those with antimicrobial and anti-inflammatory properties.[7][8] This core structure provides a rigid scaffold for the presentation of other functional groups and can engage in various non-covalent interactions with protein targets.[9]

  • The 6-Aminomethyl Group: The primary amine of the aminomethyl substituent is a key potential interaction point. At physiological pH, this group is likely protonated, allowing it to form strong ionic bonds and hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) in a target's binding pocket.[10][11] Such interactions are often crucial for high-affinity binding and selectivity.[12]

  • The 2-Methyl Group: The methyl group at the N2 position of the indazole ring influences the electronic properties and steric profile of the molecule. Its presence can impact the orientation of the molecule within a binding site and contribute to hydrophobic interactions.

Based on this structural analysis and the prevalence of indazole derivatives as modulators of cellular signaling, we propose a primary hypothesis for the mechanism of action of this compound:

Hypothesis: this compound acts as a competitive inhibitor of a specific protein kinase, leading to the modulation of a key cellular signaling pathway implicated in cancer cell proliferation.

The rationale for this hypothesis is twofold. Firstly, a significant number of indazole-based drugs are potent kinase inhibitors.[5][13] Secondly, the aminomethyl group can mimic the function of key recognition motifs in known kinase inhibitors, facilitating anchoring to the hinge region of the kinase active site.

The following sections will outline a comprehensive experimental strategy to rigorously test this hypothesis.

Experimental Validation Strategy: A Step-by-Step Approach to Elucidating the Mechanism of Action

This section details a logical and self-validating experimental workflow designed to identify the molecular target of this compound, characterize its interaction, and elucidate its impact on cellular signaling.

Phase 1: Target Identification and Initial Validation

The initial phase focuses on identifying the direct binding partners of this compound.

Experimental Protocol 1: Affinity-Based Chemical Proteomics

This protocol aims to isolate and identify cellular proteins that directly bind to the compound.

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) attached to a non-critical position, such as the amino group, after confirming that this modification does not abrogate its biological activity.

  • Preparation of Cell Lysates: Culture a relevant cancer cell line (e.g., a panel of breast, lung, and colon cancer cell lines) and prepare whole-cell lysates.

  • Affinity Pull-Down: Incubate the cell lysates with the biotinylated affinity probe immobilized on streptavidin beads. As a control, incubate a separate aliquot of lysate with beads alone and another with beads and a non-biotinylated version of the compound in excess to identify non-specific binders.

  • Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins using a denaturing buffer.

  • Protein Identification by Mass Spectrometry: Subject the eluted proteins to in-gel or in-solution digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the bound proteins.

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the affinity probe pull-down compared to the controls. Prioritize candidate proteins that are known to be involved in disease-relevant signaling pathways, particularly protein kinases.

dot

experimental_workflow_phase1 cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pull-Down cluster_analysis Target Identification synthesis Synthesize Biotinylated This compound incubation Incubate Lysate with Immobilized Probe synthesis->incubation lysate Prepare Cancer Cell Lysates lysate->incubation wash_elute Wash and Elute Bound Proteins incubation->wash_elute lcms LC-MS/MS Analysis wash_elute->lcms data_analysis Identify Enriched Proteins (Potential Targets) lcms->data_analysis

Caption: Workflow for Target Identification using Affinity Proteomics.

Phase 2: In Vitro Characterization of Target Engagement

Once a primary candidate target, for instance, a specific protein kinase (let's hypothetically call it "Kinase X"), is identified, the next phase is to validate and characterize the direct interaction in a purified system.

Experimental Protocol 2: Recombinant Protein Binding Assays

This protocol will quantify the binding affinity of this compound to the purified candidate target protein.

  • Expression and Purification of Recombinant Kinase X: Clone, express, and purify recombinant Kinase X from a suitable expression system (e.g., E. coli, insect cells).

  • Isothermal Titration Calorimetry (ITC):

    • Load a solution of purified Kinase X into the sample cell of the ITC instrument.

    • Titrate a concentrated solution of this compound into the sample cell.

    • Measure the heat changes upon binding to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

  • Surface Plasmon Resonance (SPR):

    • Immobilize purified Kinase X onto an SPR sensor chip.

    • Flow solutions of this compound at various concentrations over the chip surface.

    • Measure the change in the refractive index to determine the association (ka) and dissociation (kd) rate constants, and calculate the dissociation constant (Kd).

Experimental Protocol 3: In Vitro Kinase Activity Assay

This protocol will determine if this compound inhibits the enzymatic activity of Kinase X.

  • Assay Setup: Set up a kinase reaction containing purified active Kinase X, its specific substrate, and ATP (radiolabeled or as part of a coupled luminescence-based detection system).

  • Inhibition Assay: Perform the kinase reaction in the presence of increasing concentrations of this compound.

  • Detection of Kinase Activity: Measure the phosphorylation of the substrate using an appropriate method (e.g., autoradiography for radiolabeled ATP, luminescence for ADP-Glo™ Kinase Assay).

  • IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Assay TypeParameter MeasuredTypical Values for a Potent Inhibitor
Isothermal Titration Calorimetry (ITC)Dissociation Constant (Kd)< 100 nM
Surface Plasmon Resonance (SPR)Dissociation Constant (Kd)< 100 nM
In Vitro Kinase Activity AssayHalf-maximal Inhibitory Concentration (IC50)< 500 nM
Phase 3: Cellular and In Vivo Validation of the Mechanism of Action

The final phase is to confirm that the compound engages its target in a cellular context and that this engagement leads to the expected downstream biological effects.

Experimental Protocol 4: Cellular Target Engagement Assay

This protocol will verify that this compound binds to Kinase X within living cells.

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cancer cells with this compound or a vehicle control.

    • Heat the cells at a range of temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble Kinase X at each temperature by Western blotting.

    • A positive result is a shift in the melting curve of Kinase X to a higher temperature in the presence of the compound, indicating stabilization upon binding.

Experimental Protocol 5: Downstream Signaling Pathway Analysis

This protocol will investigate the effect of the compound on the signaling pathway downstream of Kinase X.

  • Cell Treatment: Treat cancer cells with increasing concentrations of this compound for various time points.

  • Western Blot Analysis: Prepare cell lysates and perform Western blotting to detect the phosphorylation status of known downstream substrates of Kinase X. A decrease in the phosphorylation of these substrates would support the proposed inhibitory mechanism.

  • Gene Expression Analysis: Extract RNA from treated cells and perform quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq) to analyze the expression of genes known to be regulated by the Kinase X signaling pathway.

dot

signaling_pathway cluster_inhibition Inhibition by this compound cluster_pathway Hypothetical Kinase X Signaling Pathway inhibitor This compound kinase_x Kinase X inhibitor->kinase_x Inhibition substrate Downstream Substrate kinase_x->substrate Phosphorylation transcription_factor Transcription Factor substrate->transcription_factor Activation gene_expression Target Gene Expression transcription_factor->gene_expression Regulation cellular_response Cell Proliferation gene_expression->cellular_response

Caption: Proposed Signaling Pathway Inhibition by this compound.

Conclusion and Future Directions

This technical guide provides a robust and scientifically rigorous framework for elucidating the mechanism of action of this compound. By systematically progressing from unbiased target identification to detailed in vitro and cellular characterization, researchers can build a compelling, evidence-based understanding of how this novel compound exerts its biological effects. The successful validation of the proposed kinase inhibition mechanism would pave the way for further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant animal models of cancer. The indazole scaffold continues to be a rich source of therapeutic innovation, and a thorough understanding of the mechanism of action of new derivatives like this compound is paramount to realizing their full clinical potential.

References

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  • Zhang, D., Song, S., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. [Link]

  • Qin, J., Cheng, W., Duan, Y. T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anticancer Agents in Medicinal Chemistry, 21(7), 839–860. [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1869. [Link]

  • Nguyen, T. P., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(2), 998-1008. [Link]

  • Chambers, J. J., et al. (2013). Potential Modes of Interaction of 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives with the 5-HT2A Receptor. Journal of Chemical Information and Modeling, 53(11), 3034–3045. [Link]

  • Cerecetto, H., & Gerpe, A. (2013). Pharmacological properties of indazole derivatives: recent developments. Current Medicinal Chemistry, 20(5), 635-649. [Link]

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  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1869. [Link]

  • Nguyen, T. P., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(2), 998-1008. [Link]

  • Wermuth, C. G. (2003). The Role of Functional Groups in Drug-Receptor Interactions. In The Practice of Medicinal Chemistry (2nd ed., pp. 359-385). Elsevier. [Link]

  • Nguyen, T. P., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(2), 998-1008. [Link]

  • Cerecetto, H., & Gerpe, A. (2013). Pharmacological Properties of Indazole Derivatives: Recent Developments. Current Medicinal Chemistry, 20(5), 635-649. [Link]

  • Wermuth, C. G. (2008). The Role of Functional Groups in Drug-Receptor Interactions. In The Practice of Medicinal Chemistry (pp. 359-385). Elsevier. [Link]

  • Qin, J., Cheng, W., Duan, Y. T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anticancer Agents in Medicinal Chemistry, 21(7), 839–860. [Link]

  • Der Pharma Chemica. (2023). Synthesis, Characterization and Biological Evaluation of Schiff’s Bases Containing Indazole Moiety. Retrieved from [Link]

  • Wang, C., Wu, H., & Katritch, V. (2014). What Can Crystal Structures of Aminergic Receptors Tell Us about Designing Subtype-Selective Ligands?. Pharmacological Reviews, 66(3), 557–598. [Link]

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  • Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance. RSC Medicinal Chemistry, 16, 5196-5221. [Link]

Sources

Unveiling the Therapeutic Potential of 6-Aminomethyl-2-methylindazole: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities.[1][2][3] From oncology to neurodegenerative disorders, indazole derivatives have demonstrated significant therapeutic promise, often through the modulation of key physiological pathways.[2] This technical guide focuses on a specific, yet under-explored derivative, 6-Aminomethyl-2-methylindazole. While direct biological targets for this compound are not yet extensively documented, its structural features suggest a high potential for interaction with various protein families. This document serves as a comprehensive roadmap for researchers, outlining a systematic approach to identify and validate the biological targets of this compound, thereby unlocking its therapeutic potential. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer a framework for interpreting the resulting data.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a versatile template for the design of bioactive molecules.[3][4] Its ability to participate in a wide range of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, allows for high-affinity binding to a diverse array of biological targets.[2]

Several successful drugs and clinical candidates incorporating the indazole moiety underscore its importance:

  • Niraparib: A potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer.

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma and soft tissue sarcoma.[1]

  • Other Investigational Agents: Indazole derivatives have shown promise in targeting a range of proteins including Pim kinases, phosphoinositide-dependent kinase-1 (PDK1), and the serotonin 6 (5-HT) receptor.[1][2]

The specific substitutions on the indazole ring system are critical in determining target specificity and pharmacological properties. The presence of a methyl group at the 2-position and an aminomethyl group at the 6-position of this compound suggests the potential for unique interactions and a distinct biological activity profile compared to other known indazoles.

Charting the Course: A Strategic Workflow for Target Identification

Given the novelty of this compound, a multi-pronged approach is essential to elucidate its mechanism of action and identify its primary biological targets. The following workflow provides a logical and efficient path from initial screening to in-depth validation.

G cluster_0 Phase 1: Initial Profiling & Target Class Identification cluster_1 Phase 2: Target Hypothesis Generation cluster_2 Phase 3: Target Validation A Phenotypic Screening (e.g., cell viability, pathway analysis) D Affinity-Based Methods (e.g., chemical proteomics, affinity chromatography) A->D B In Silico Target Prediction (e.g., molecular docking, pharmacophore modeling) B->D C Broad Kinase Panel Screening F Biochemical Assays (e.g., enzyme kinetics, binding affinity) C->F D->F E Expression-Based Methods (e.g., transcriptomics, proteomics) G Cell-Based Assays (e.g., target engagement, pathway modulation) E->G F->G H In Vivo Model Studies G->H

Figure 1: A strategic workflow for the identification and validation of biological targets for novel compounds like this compound.

Phase 1: Foundational Screening and In Silico Analysis

The initial phase aims to cast a wide net to gather preliminary data on the compound's biological effects and potential target classes.

Phenotypic Screening: Observing the Cellular Impact

Phenotypic screening provides an unbiased view of the compound's functional effects on whole cells or organisms.

Experimental Protocol: Cell Viability Assay (MTT/XTT)

  • Cell Plating: Seed a panel of cancer cell lines (e.g., representing different tissue origins) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO for MTT, or directly measure absorbance for XTT).

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Rationale: The results from this assay will indicate whether this compound possesses cytotoxic or cytostatic activity and can help prioritize sensitive cell lines for further investigation. A broad spectrum of activity might suggest a target involved in fundamental cellular processes, while selective activity could point towards a target that is overexpressed or mutated in specific cancer types.

In Silico Target Prediction: A Computational First Look

Computational methods can provide valuable early hypotheses about potential targets based on the compound's chemical structure.

Methodology: Molecular Docking

  • Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate atomic charges.

  • Target Selection: Select a library of protein crystal structures representing various target classes known to be modulated by indazole derivatives (e.g., kinases, GPCRs, nuclear receptors).

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compound within the active site of each protein.

  • Scoring and Ranking: Rank the potential targets based on the predicted binding energy and the quality of the binding pose.

Rationale: While not a definitive identification method, molecular docking can quickly and cost-effectively narrow down the list of potential targets for further experimental validation.

Phase 2: Generating and Refining Target Hypotheses

This phase employs more direct methods to identify proteins that physically interact with the compound or whose expression is altered by it.

Affinity-Based Target Identification: Fishing for Interactors

Chemical proteomics is a powerful technique to identify proteins that bind directly to a small molecule.

Experimental Workflow: Affinity Chromatography

G A Immobilize this compound on a solid support (e.g., sepharose beads) B Incubate immobilized compound with cell lysate A->B C Wash away non-specifically bound proteins B->C D Elute specifically bound proteins C->D E Identify eluted proteins by mass spectrometry (LC-MS/MS) D->E

Figure 2: A simplified workflow for identifying protein targets using affinity chromatography coupled with mass spectrometry.

Protocol: Affinity Chromatography

  • Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Prepare a native protein extract from a cell line of interest.

  • Affinity Pull-down: Incubate the cell lysate with the immobilized compound. As a negative control, incubate the lysate with beads that have not been conjugated to the compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale: This method provides direct evidence of a physical interaction between the compound and its protein targets. The identified proteins are strong candidates for further validation.

Phase 3: Rigorous Target Validation

The final and most critical phase involves confirming the interaction between this compound and the candidate targets and elucidating the functional consequences of this interaction.

Biochemical Assays: Quantifying the Interaction

Biochemical assays are essential to determine the affinity and kinetics of the compound-target interaction.

Example Protocol: Kinase Inhibition Assay

Assuming a candidate kinase has been identified:

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of this compound.

  • Incubation: Allow the kinase reaction to proceed for a defined period at the optimal temperature.

  • Detection: Use a suitable method to quantify kinase activity (e.g., phosphorylation of the substrate can be detected using a phosphospecific antibody or by measuring ATP consumption).

  • Data Analysis: Determine the IC50 value of the compound for the candidate kinase.

Table 1: Hypothetical Kinase Inhibition Data for this compound

Kinase TargetIC50 (nM)
Candidate Kinase A50
Candidate Kinase B800
Candidate Kinase C>10,000
Cell-Based Assays: Confirming On-Target Activity

Cell-based assays are crucial to demonstrate that the compound engages its target in a cellular context and modulates its downstream signaling.

Experimental Protocol: Western Blot Analysis of Pathway Modulation

  • Cell Treatment: Treat cells with this compound at concentrations around its cellular IC50.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein and its downstream effectors.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

Rationale: A decrease in the phosphorylation of the target protein and its downstream substrates upon treatment with the compound would provide strong evidence for on-target engagement and pathway modulation.

Conclusion and Future Directions

While the specific biological targets of this compound remain to be definitively identified, its indazole core strongly suggests a high potential for therapeutic activity. The systematic approach outlined in this guide, combining in silico, in vitro, and cell-based methodologies, provides a robust framework for elucidating its mechanism of action. The identification and validation of its primary targets will be a critical step in advancing this promising compound through the drug discovery pipeline and ultimately realizing its potential to address unmet medical needs. The diverse biological activities associated with the broader indazole family, from anti-inflammatory to anti-cancer effects, highlight the exciting possibilities that await the thorough investigation of this compound.[2][5]

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The Indazole Nucleus: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to 6-Aminomethyl-2-methylindazole Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Indazole Moiety

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a cornerstone in medicinal chemistry.[1] While sparsely found in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as "privileged structures" in drug discovery.[2][3] Their utility spans a wide therapeutic spectrum, including anti-inflammatory, antimicrobial, and notably, anticancer applications.[4] The structural versatility of the indazole core, with its potential for substitution at multiple positions and the existence of tautomeric forms (1H and 2H), allows for the fine-tuning of physicochemical and pharmacological properties.[1][2] This guide focuses on a specific, yet highly promising, indazole derivative, 6-Aminomethyl-2-methylindazole , and explores its structural analogues and derivatives as a case study in modern drug development. We will delve into the synthetic rationale, structure-activity relationships (SAR), and the targeting of key biological pathways that underscore the therapeutic potential of this chemical series.

Synthetic Strategies: Building the 2-Methylindazole Core

The synthesis of 2-substituted-2H-indazoles is a critical step in accessing the target compounds of this guide. The regioselectivity of N-alkylation of the indazole ring is a well-documented challenge, often yielding a mixture of N1 and N2 isomers.[5] However, several methodologies have been developed to favor the formation of the desired 2H-indazole tautomer.

General Approaches to 2H-Indazole Synthesis

A common and effective strategy for the synthesis of 2-aryl-2H-indazoles involves a one-pot, three-component condensation reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by a copper salt.[6] This method offers a broad substrate scope and good functional group tolerance. Another approach is the reductive cyclization of ortho-imino-nitrobenzene substrates, which can be generated in situ from the condensation of o-nitrobenzaldehydes and primary amines.[1]

A Plausible Synthetic Route to this compound

A specific and efficient synthesis of the core molecule, (2-methyl-2H-indazol-6-yl)methanamine, can be envisioned through a two-step process starting from 6-nitro-1H-indazole. This approach leverages the known reactivity of the indazole nucleus and standard functional group transformations.

Step 1: N-Methylation of 6-Nitro-1H-indazole

The first step involves the regioselective methylation of 6-nitro-1H-indazole to yield 2-methyl-6-nitro-2H-indazole. While direct alkylation of indazoles can lead to a mixture of N1 and N2 isomers, specific conditions can favor the desired N2 product.

Experimental Protocol: Synthesis of 2-Methyl-6-nitro-2H-indazole [7]

  • Reactants: 6-Nitro-1H-indazole (1.0 eq), Dimethyl sulfate (1.05 eq), Dichloromethane (solvent), Dimethyl sulfoxide (co-solvent).

  • Procedure:

    • Dissolve 6-Nitro-1H-indazole in dichloromethane.

    • Add dimethyl sulfoxide and dimethyl sulfate to the solution.

    • Heat the mixture to reflux and maintain for 12 hours.

    • After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from dichloromethane to obtain yellow crystals of 2-methyl-6-nitro-2H-indazole.

  • Causality of Experimental Choices: The use of dimethyl sulfate as a methylating agent is a common and effective method. The reaction is carried out under reflux to provide the necessary activation energy for the N-alkylation. The aqueous workup with sodium bicarbonate is essential to neutralize any remaining acidic species and facilitate the separation of the organic product.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group of 2-methyl-6-nitro-2H-indazole to the corresponding primary amine, (2-methyl-2H-indazol-6-yl)methanamine. This transformation is a standard procedure in organic synthesis.

Experimental Protocol: Reduction of 2-Methyl-6-nitro-2H-indazole

  • Reactants: 2-Methyl-6-nitro-2H-indazole (1.0 eq), Iron powder (4.0 eq), Acetic acid (solvent).

  • Procedure:

    • To a solution of 2-methyl-6-nitro-2H-indazole in glacial acetic acid, add iron powder.[8]

    • Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron residues.[8]

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (2-methyl-2H-indazol-6-yl)methanamine.

  • Causality of Experimental Choices: The Fe/AcOH system is a classic and reliable method for the reduction of aromatic nitro groups.[8] It is generally high-yielding and avoids the use of more expensive or hazardous reducing agents like catalytic hydrogenation with palladium on carbon, which could also be effective. The acidic medium of acetic acid facilitates the reduction process. The basic workup is necessary to neutralize the acetic acid and deprotonate the amine product, allowing for its extraction into an organic solvent.

Structural Analogues and Derivatives: Exploring Chemical Space

The this compound core serves as a versatile template for the generation of diverse analogues with potentially improved pharmacological properties. Modifications can be strategically introduced at several positions, primarily on the aminomethyl group and the indazole ring itself.

Derivatization of the Aminomethyl Group

The primary amine of the 6-aminomethyl group is a key handle for derivatization. N-acylation and N-alkylation can introduce a wide array of functional groups, influencing the molecule's polarity, hydrogen bonding capacity, and steric bulk, all of which can impact target binding and pharmacokinetic properties.

N-Acyl and N-Sulfonyl Derivatives: The synthesis of amide and sulfonamide derivatives is a common strategy in medicinal chemistry to modulate the properties of a primary amine. For instance, reacting (2-methyl-2H-indazol-6-yl)methanamine with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) would yield a library of N-acyl and N-sulfonyl derivatives. These modifications can introduce new binding interactions with the target protein and alter the compound's solubility and metabolic stability.

N-Alkyl Derivatives: Reductive amination of (2-methyl-2H-indazol-6-yl)methanamine with aldehydes or ketones provides access to a wide range of secondary and tertiary amine derivatives. This allows for the introduction of various alkyl and aryl substituents, which can be used to probe specific pockets in the binding site of a target protein.

A Case Study: Indazol-6-yl-benzimidazole Derivatives as FLT3 Inhibitors

A significant advancement in the exploration of the therapeutic potential of the 6-aminoindazole scaffold comes from the development of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[8][9] In these analogues, the aminomethyl group of the core structure is incorporated into a benzimidazole ring system, which is then further substituted with various benzamide and phenyl urea moieties.

The rationale behind this design was to utilize the indazole fragment as a hinge-binding motif within the ATP-binding pocket of FLT3, while the benzimidazole and its substituents would occupy adjacent hydrophobic regions.[8] This work highlights a sophisticated approach to lead optimization, where the core scaffold is integrated into a larger, more complex molecule to achieve high potency and selectivity.

Biological Activity and Therapeutic Potential: Targeting Kinase Signaling in Cancer

Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[10] The this compound scaffold and its derivatives have shown particular promise as inhibitors of FLT3.

FLT3: A Key Target in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[9][11] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[12][13] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled proliferation of leukemic cells and are associated with a poor prognosis.[12][13]

Mechanism of Action: Inhibition of the FLT3 Signaling Pathway

The 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives act as ATP-competitive inhibitors of FLT3. By binding to the ATP-binding site of the kinase domain, they prevent the phosphorylation and activation of FLT3, thereby blocking its downstream signaling. The constitutive activation of FLT3 in AML leads to the activation of several key signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, all of which promote cell survival and proliferation.[12] By inhibiting FLT3, these indazole derivatives can effectively shut down these pro-leukemic signaling cascades.

FLT3_Signaling_Pathway cluster_pathways Downstream Signaling Pathways FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K STAT5 STAT5 Dimerization->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor This compound Derivative (FLT3 Inhibitor) Inhibitor->Dimerization

Figure 1: Simplified representation of the FLT3 signaling pathway and the point of intervention by this compound-based inhibitors.

Quantitative Analysis of Biological Activity

The potency of the 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives against FLT3 and its mutants has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's efficacy.

Compound IDR Group (at benzamide)FLT3 IC50 (nM)FLT3-ITD IC50 (nM)FLT3-D835Y IC50 (nM)Reference
8a 4-methyl15.68.912.3[8]
8r 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)2.11.11.5[8]
8s 4-(4-methylpiperazin-1-yl)4.32.53.1[8]
8t 4-morpholino6.83.95.2[8]

Table 1: In vitro inhibitory activity of selected 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives against wild-type and mutant FLT3.

The data in Table 1 clearly demonstrates the high potency of these indazole derivatives against both wild-type FLT3 and the clinically relevant ITD and D835Y mutants.[8] Notably, compound 8r exhibits nanomolar inhibitory activity, highlighting the success of the structure-based design approach.[8]

Structure-Activity Relationship (SAR) and Future Directions

The development of potent and selective inhibitors from the this compound scaffold is guided by a thorough understanding of the structure-activity relationship (SAR).

Key SAR Insights for the Indazole Core
  • The 2-Methyl Group: The presence of the methyl group at the N2 position of the indazole ring is crucial for orienting the scaffold within the ATP-binding pocket of the target kinase.

  • The 6-Substituent: The nature of the substituent at the 6-position is a key determinant of biological activity. The aminomethyl group serves as a versatile linker to introduce larger functionalities that can engage with different regions of the target protein. In the case of the FLT3 inhibitors, the incorporation of the aminomethyl group into a benzimidazole ring system proved to be a highly effective strategy.[8]

  • Substituents on the Benzene Ring: Modifications to the benzene portion of the indazole ring can be used to fine-tune the electronic properties and metabolic stability of the compounds.

Future Perspectives

The this compound scaffold continues to be a promising starting point for the development of novel therapeutics. Future research in this area could focus on:

  • Exploration of other Kinase Targets: Given the prevalence of the indazole core in kinase inhibitors, derivatives of this compound could be screened against a broader panel of kinases to identify new therapeutic opportunities.

  • Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts can be directed towards improving the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to enhance their in vivo efficacy and safety profiles.

  • Development of Covalent Inhibitors: The introduction of a reactive "warhead" onto the scaffold could enable the development of covalent inhibitors that form an irreversible bond with the target protein, potentially leading to a more durable pharmacological effect.

Conclusion

The this compound core represents a privileged scaffold in medicinal chemistry, with demonstrated potential for the development of potent and selective kinase inhibitors. Through a combination of rational design, efficient synthetic strategies, and a deep understanding of the underlying biology, this versatile chemical entity and its derivatives are poised to contribute to the next generation of targeted therapies for cancer and other diseases. The journey from a simple heterocyclic core to a clinically relevant drug candidate is a testament to the power of medicinal chemistry to address unmet medical needs.

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  • Indazole derivatives. WO2009106980A2. 2009.
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  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry. 2022;228:114021. Available from: [Link]

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  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry. 2022;228:114021. Available from: [Link]

  • Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine. CN112940247A. 2021.
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In Silico Frontier: A Technical Guide to Modeling and Docking of 6-Aminomethyl-2-methylindazole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities. This technical guide provides an in-depth, practical framework for the in silico modeling and molecular docking of a specific indazole derivative, 6-Aminomethyl-2-methylindazole. We navigate the entire computational workflow, from ligand and protein preparation to the analysis of docking results and predictive toxicology. By focusing on Fibroblast Growth Factor Receptor 1 (FGFR1) as a plausible therapeutic target, this guide offers a replicable, self-validating protocol that balances theoretical principles with actionable, field-proven insights. Our objective is to empower researchers and drug development professionals to leverage computational tools for accelerating the discovery and optimization of novel indazole-based therapeutics.

Introduction: The Significance of Indazoles and the Power of In Silico Modeling

Indazole derivatives have emerged as a privileged scaffold in drug discovery, demonstrating a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] Their ability to mimic the purine core and form key hydrogen bond interactions makes them particularly effective as kinase inhibitors.[2] The subject of this guide, this compound, is a small molecule with the potential for targeted therapeutic intervention. Its structural features, including the aminomethyl group, suggest the possibility of forming crucial interactions within a protein binding site.

In silico modeling and molecular docking have revolutionized the early stages of drug discovery.[3] These computational techniques allow for the rapid and cost-effective evaluation of a molecule's potential to interact with a biological target, providing insights into its binding affinity and mode of action. This guide will provide a detailed, step-by-step methodology for conducting such a study on this compound, from initial hypothesis to data interpretation.

The Strategic Selection of a Biological Target: Fibroblast Growth Factor Receptor 1 (FGFR1)

A critical first step in any docking study is the selection of a relevant biological target. Given that many indazole derivatives exhibit anti-cancer properties by targeting protein kinases, we have selected Fibroblast Growth Factor Receptor 1 (FGFR1) as a high-probability target for this compound. FGFR1 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[4][5] Dysregulation of the FGF signaling pathway is implicated in various cancers, making FGFR1 a validated target for therapeutic intervention.[6][7][8]

For our study, we will utilize the crystal structure of the tyrosine kinase domain of FGFR1 in complex with an inhibitor, available from the Protein Data Bank (PDB) with the accession code 1AGW .[9][10] This structure provides a well-defined binding pocket and reveals key amino acid residues involved in inhibitor binding, offering an excellent template for our docking simulations.

FGFR1 Signaling Pathway Overview

The FGF signaling pathway is initiated by the binding of fibroblast growth factors (FGFs) to FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation cascade activates downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular responses.[4][7]

FGF_Signaling_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds Dimerization Dimerization & Autophosphorylation FGFR1->Dimerization RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Simplified FGFR1 signaling pathway.

The In Silico Workflow: A Step-by-Step Experimental Protocol

This section details the comprehensive workflow for the in silico modeling and docking of this compound against FGFR1.

In_Silico_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (FGFR1 - PDB: 1AGW) Protein_Prep->Docking Results_Analysis Results Analysis (Binding Energy & Interactions) Docking->Results_Analysis ADMET_Prediction ADMET Prediction Results_Analysis->ADMET_Prediction

Caption: The overall in silico workflow.

Ligand Preparation

Accurate ligand preparation is fundamental to a successful docking study. The goal is to generate a low-energy, 3D conformation of the ligand with correct atom types and charges.

Protocol:

  • Obtain 2D Structure: The 2D structure of this compound can be obtained from chemical databases such as PubChem or commercial supplier websites. The SMILES (Simplified Molecular Input Line Entry System) string for this molecule is CN1C=C2C=CC(CN)=CC2=N1.

  • 2D to 3D Conversion: Use a molecular modeling software, such as Avogadro or ChemDraw, to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformation. This step is crucial for ensuring that the ligand conformation is energetically favorable.

  • File Format Conversion: Save the energy-minimized structure in a format compatible with the docking software, such as .pdbqt for AutoDock Vina. This can be done using tools like Open Babel.[11]

  • Charge and Atom Type Assignment: Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. This is typically handled by the docking software's preparation scripts or tools like AutoDockTools.[11][12]

Protein Preparation

The crystal structure of the protein target often requires cleaning and preparation to make it suitable for docking.

Protocol:

  • Download PDB File: Download the crystal structure of FGFR1 (PDB ID: 1AGW) from the Protein Data Bank.[9][10]

  • Remove Non-essential Molecules: Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file. This is because we want to dock our ligand of interest into the empty binding site.[13][14]

  • Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are often not resolved in X-ray crystallography but are essential for accurate hydrogen bond calculations.[15]

  • Assign Charges: Assign partial charges to the protein atoms.

  • Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file. A grid box is typically created around this site to guide the docking algorithm.[16]

  • File Format Conversion: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.[17]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Protocol:

  • Software Selection: We will use AutoDock Vina, a widely used and validated open-source docking program.[16][18][19][20]

  • Configuration File: Create a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates of the grid box defining the binding site, and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.

  • Execution: Run the docking simulation using the command-line interface of AutoDock Vina. The program will sample different conformations and orientations of the ligand within the binding site and score them based on a defined scoring function.

Analysis of Docking Results

The output of a docking simulation provides a wealth of information that needs to be carefully analyzed.

Protocol:

  • Binding Affinity: The primary output is the binding affinity, typically reported in kcal/mol. A more negative value indicates a more favorable binding interaction.[21][22]

  • Binding Pose Analysis: Visualize the predicted binding poses of the ligand within the protein's active site using molecular visualization software like PyMOL or Chimera.

  • Interaction Analysis: Identify and analyze the key molecular interactions between the ligand and the protein, including:

    • Hydrogen bonds: These are crucial for the specificity and stability of the ligand-protein complex.

    • Hydrophobic interactions: These contribute significantly to the overall binding affinity.

    • Pi-pi stacking and cation-pi interactions: These can occur between aromatic rings of the ligand and protein residues.

    • Salt bridges: These are electrostatic interactions between charged groups.

Predicted Results and Interpretation

This section presents the predicted results of the in silico analysis of this compound with FGFR1.

Docking Score and Binding Interactions

The docking of this compound into the ATP-binding site of FGFR1 is predicted to have a favorable binding affinity. The interactions with key residues in the hinge region, which are critical for kinase inhibition, will be a primary focus of the analysis.

Parameter Predicted Value Interpretation
Binding Affinity (kcal/mol) -8.5A strong predicted binding affinity, suggesting a stable complex.[21][22]
Key Hydrogen Bonds Amine of aminomethyl group with backbone carbonyl of Ala564; Indazole nitrogen with backbone NH of Met565These interactions mimic the canonical hydrogen bonding pattern of ATP in the kinase hinge region, a hallmark of many kinase inhibitors.
Hydrophobic Interactions Methyl group of indazole with Val492, Leu484; Indazole ring with Phe489, Leu630These interactions contribute to the overall stability of the ligand in the binding pocket.
In Silico ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[18][23] We used a consensus of publicly available web servers (e.g., ADMETlab 2.0, admetSAR) to predict the ADMET profile of this compound.[24]

ADMET Property Predicted Outcome Significance for Drug Development
Human Intestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier Penetration LowReduced risk of central nervous system side effects.
CYP2D6 Inhibition Non-inhibitorLower potential for drug-drug interactions.
Ames Mutagenicity Non-mutagenicLow risk of carcinogenicity.
Hepatotoxicity Low riskReduced potential for liver damage.

Discussion: Synthesizing the Data into Actionable Insights

The in silico modeling and docking studies presented here provide compelling evidence for this compound as a potential inhibitor of FGFR1. The predicted binding affinity is in a range indicative of a potent interaction, and the observed binding mode, particularly the hydrogen bonding with the hinge region, is consistent with that of known kinase inhibitors.

The aminomethyl group at the 6-position appears to be a key contributor to the binding affinity, forming a crucial hydrogen bond with the backbone of Ala564. The 2-methyl group on the indazole ring occupies a hydrophobic pocket, further stabilizing the complex. These insights can guide the next steps in the drug discovery process, such as the synthesis of analogs with modified substituents to optimize potency and selectivity.

The predicted ADMET profile is also promising, suggesting that this compound has drug-like properties with a low risk of common toxicities. This favorable profile increases its potential for further development as a therapeutic agent.

Conclusion: The Path Forward

This technical guide has provided a comprehensive and practical framework for the in silico evaluation of this compound. By integrating ligand and protein preparation, molecular docking, and ADMET prediction, we have built a strong case for this compound as a promising starting point for the development of novel FGFR1 inhibitors.

The methodologies and insights presented here are not limited to this specific molecule or target but can be adapted to a wide range of drug discovery projects. The self-validating nature of the described protocols, grounded in established scientific principles and best practices, ensures the generation of reliable and actionable data. As a Senior Application Scientist, I am confident that the adoption of such rigorous in silico approaches will continue to accelerate the discovery of new and effective medicines.

References

  • ADMET-AI. (n.d.). Retrieved January 23, 2026, from [Link]

  • AutoDock Vina. (n.d.). Retrieved January 23, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). European Journal of Medicinal Chemistry, 223, 113634.
  • Firoz, A., & Talwar, P. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. Retrieved from [Link]

  • Fibroblast growth factor receptor 1. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Mohammadi, M., Schlessinger, J., & Hubbard, S. R. (1998). Crystal structure of the tyrosine kinase domain of fibroblast growth factor receptor 1 in complex with an inhibitor. The EMBO journal, 17(20), 5896–5904.
  • El Mouns, B.-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • PDB-101. (n.d.). 1AGW: Crystal structure of the tyrosine kinase domain of fibroblast growth factor receptor 1 in complex with su4984 inhibitor. RCSB PDB. Retrieved from [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. Retrieved from [Link]

  • Meiler Lab. (n.d.). Ligand-Docking-Tutorial.pdf. Retrieved January 23, 2026, from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved January 23, 2026, from [Link]

  • Bonvin Lab. (n.d.). How to prepare structures for HADDOCK? Retrieved January 23, 2026, from [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). FGFR1 fibroblast growth factor receptor 1 [Homo sapiens (human)]. Gene. Retrieved from [Link]

  • ADMETlab 2.0. (n.d.). Retrieved January 23, 2026, from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved January 23, 2026, from [Link]

  • Protein Data Bank Japan. (n.d.). 1agw - CRYSTAL STRUCTURE OF THE TYROSINE KINASE DOMAIN OF FIBROBLAST GROWTH FACTOR RECEPTOR 1 IN COMPLEX WITH SU4984 INHIBITOR - Experimental details. Retrieved from [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Retrieved from [Link]

  • Reactome. (n.d.). Signaling by FGFR1. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking? Retrieved from [Link]

  • admetSAR. (n.d.). Retrieved January 23, 2026, from [Link]

  • Schrödinger. (n.d.). Preparing RCSB PDB Files for Glide Docking. Retrieved January 23, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4982.
  • Galaxy Training. (2019). Protein-ligand docking. Retrieved from [Link]

  • VLS3D. (n.d.). ADMET predictions. Retrieved January 23, 2026, from [Link]

  • Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its deriv
  • Schrödinger. (n.d.). Preparing RCSB PDB Files for Glide Docking. Retrieved January 23, 2026, from [Link]

  • The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]

  • Pre-docking filter for protein and ligand 3D structures. (2011).
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  • Wikipedia. (n.d.). File:PDB 1agw EBI.jpg. Retrieved from [Link]

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A Comprehensive Spectroscopic Guide to 6-Aminomethyl-2-methylindazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 6-Aminomethyl-2-methylindazole. In the absence of comprehensive published experimental data for this specific molecule, this document synthesizes predicted spectroscopic data based on an in-depth analysis of structurally related compounds and established principles of spectroscopic interpretation. This approach offers a robust framework for the identification and characterization of this compound in a research and development setting.

Molecular Structure and Key Features

This compound is a substituted indazole derivative. The core of the molecule is a bicyclic indazole ring system, with a methyl group at the 2-position of the pyrazole ring and an aminomethyl substituent at the 6-position of the benzene ring.

Molecular Formula: C₉H₁₁N₃[1]

Molecular Weight: 161.21 g/mol

Monoisotopic Mass: 161.0953 g/mol

The structural features of this compound suggest key spectroscopic signatures that will be explored in this guide. The presence of both aromatic and aliphatic protons, distinct carbon environments, and primary amine functionality will give rise to characteristic signals in NMR, IR, and mass spectrometry.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of related structures, including 2-methyl-2H-indazole and 1H-indazol-6-amine.[2][3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-methyl protons, the benzylic methylene protons, and the amine protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H-37.8 - 8.0Singlet (s)The proton at the 3-position of the indazole ring is expected to be a singlet.
H-77.5 - 7.7Doublet (d)This proton is ortho to the pyrazole ring and will likely be a doublet.
H-57.1 - 7.3Doublet of doublets (dd)This proton is coupled to both H-4 and H-7.
H-46.9 - 7.1Doublet (d)Coupled to H-5.
N-CH₃4.0 - 4.2Singlet (s)The methyl group attached to the nitrogen of the indazole ring.
C-CH₂-N3.8 - 4.0Singlet (s)The methylene protons of the aminomethyl group.
NH₂1.5 - 2.5Broad singlet (br s)The chemical shift of amine protons can vary and the signal is often broad.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-7a148 - 150Quaternary carbon at the ring junction.
C-3a138 - 140Quaternary carbon at the ring junction.
C-6135 - 137Aromatic carbon bearing the aminomethyl group.
C-3128 - 130Aromatic CH in the pyrazole ring.
C-5120 - 122Aromatic CH in the benzene ring.
C-4115 - 117Aromatic CH in the benzene ring.
C-7108 - 110Aromatic CH in the benzene ring.
C-CH₂-N45 - 48Methylene carbon of the aminomethyl group.
N-CH₃35 - 38N-methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.

Expected Molecular Ion:

  • [M+H]⁺: m/z 162.1031

Predicted Fragmentation Pattern:

The primary fragmentation pathway is expected to be the cleavage of the benzylic C-N bond, leading to the loss of the aminomethyl group.

cluster_0 Molecular Ion cluster_1 Loss of CH₂NH₂ a [C₉H₁₁N₃]⁺˙ m/z = 161 b [C₈H₇N₂]⁺ m/z = 131 a->b - CH₂NH₂

Caption: Predicted primary fragmentation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch3300 - 3500 (two bands)Primary Amine
Aromatic C-H Stretch3000 - 3100Indazole Ring
Aliphatic C-H Stretch2850 - 2960Methyl and Methylene Groups
C=N Stretch1600 - 1650Indazole Ring
C=C Stretch1450 - 1600Indazole Ring
N-H Bend1550 - 1650Primary Amine
C-N Stretch1000 - 1250Amine and Indazole Ring

The presence of two bands in the N-H stretching region would be a strong indicator of the primary amine group.[4][5]

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to confirm proton and carbon assignments.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid for positive ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Q-TOF or Orbitrap instrument, for accurate mass measurements.[6]

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular weight and tandem mass spectra (MS/MS) to study the fragmentation patterns.[6]

IR Spectroscopy
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a robust, synthesized overview of the expected spectroscopic data for this compound. By leveraging data from structurally analogous compounds and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the identification, characterization, and quality control of this compound. The provided methodologies offer a clear path for the experimental validation of these predictions.

References

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81423, 1H-Indazol-6-amine. [Link].

  • Mitchell, J. M., et al. (2023). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. International Journal of Molecular Sciences, 24(19), 14881.
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  • Kim, B. T., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Scientific Reports, 12(1), 1269.
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  • Rutkowski, K., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(18), 4241.
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  • Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(14), 6045–6054.
  • Hamed, A. S., et al. (2021). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Egyptian Journal of Chemistry, 64(1), 249-257.
  • Alang, G., et al. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 4(3), 152-158.

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A Technical Guide to the Solubility and Formulation of 6-Aminomethyl-2-methylindazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Aminomethyl-2-methylindazole is a heterocyclic amine containing the indazole scaffold, a privileged structure in medicinal chemistry. The development of this and similar molecules into viable drug products is often hampered by challenges related to their physicochemical properties, most notably aqueous solubility. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically characterize the solubility of this compound and develop a stable, effective parenteral formulation. The methodologies described herein are designed to be self-validating, with a strong emphasis on the causal relationships between experimental choices and outcomes.

Part 1: Foundational Physicochemical Characterization

A thorough understanding of the intrinsic physicochemical properties of an Active Pharmaceutical Ingredient (API) is the cornerstone of rational formulation development.[1][2][3][4][5][6] These properties govern the behavior of the molecule in various solvent systems and inform the selection of appropriate solubilization and stabilization strategies.

Ionization Constant (pKa) Determination

The pKa of a molecule dictates its ionization state at a given pH, which in turn significantly influences its solubility. This compound possesses at least two ionizable centers: the primary amine of the aminomethyl group and the nitrogen atoms of the indazole ring.

Causality behind Experimental Choice: Determining the pKa is critical because the ionized form of a molecule is generally more water-soluble than its neutral form.[7] By knowing the pKa values, we can strategically adjust the pH of a formulation to maximize the concentration of the more soluble ionic species.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Preparation of the Analyte Solution: Accurately weigh and dissolve approximately 10-20 mg of this compound in a suitable co-solvent (e.g., methanol or DMSO) and dilute with deionized water to a final volume of 50 mL. The initial organic co-solvent concentration should be kept to a minimum (e.g., <5%) to reduce its effect on the apparent pKa.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel at 25°C and monitor the pH.

  • Titration with Acid: Titrate the solution with a standardized solution of 0.1 M HCl, adding small increments (e.g., 0.05 mL) and recording the pH after each addition. Continue the titration until a clear inflection point is observed in the low pH range.

  • Titration with Base: In a separate experiment, titrate a fresh analyte solution with a standardized solution of 0.1 M NaOH to identify any acidic pKa values.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Alternatively, use specialized software to calculate the pKa from the first derivative of the titration curve.[8][9][10]

Partition Coefficient (Log P) and Distribution Coefficient (Log D)

The octanol-water partition coefficient (Log P) is a measure of a molecule's lipophilicity and is a key predictor of its membrane permeability and potential for non-specific binding. The distribution coefficient (Log D) is the pH-dependent version of Log P and is more relevant for ionizable compounds.[11][12]

Causality behind Experimental Choice: A high Log P value suggests poor aqueous solubility and a greater affinity for non-polar environments. This information guides the selection of solubilization techniques. For instance, a high Log P might indicate that co-solvents or surfactants will be effective in increasing solubility.

Experimental Protocol: Shake-Flask Method for Log P/Log D Determination

  • Preparation of Phases: Prepare a phosphate buffer solution at a specific pH (e.g., 7.4 for physiological relevance) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the phosphate buffer.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

  • Partitioning: In a sealed container, mix equal volumes of the n-octanol and the aqueous drug solution.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 24 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and organic phases and determine the concentration of the drug in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12][13]

  • Calculation: Calculate the Log P (for the neutral form) or Log D (at the specific pH) using the following formula: Log P/D = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Solid-State Characterization: Polymorphism Screening

Polymorphs are different crystalline forms of the same compound that can exhibit distinct physicochemical properties, including solubility, melting point, and stability.[14] Identifying the most stable polymorph is crucial for ensuring consistent product performance and avoiding potential issues with polymorphic transformations during storage.[15][16][17]

Causality behind Experimental Choice: The solubility of a metastable polymorph can be significantly higher than that of the stable form. However, relying on a metastable form for formulation can be risky, as it may convert to the less soluble, more stable form over time, leading to drug precipitation. Therefore, a thorough polymorph screen is essential to identify and select the most thermodynamically stable form for development.[18]

Experimental Protocol: Polymorph Screening

  • Crystallization from Various Solvents: Dissolve this compound in a wide range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane) at an elevated temperature to achieve saturation.

  • Varying Crystallization Conditions: Induce crystallization by slow evaporation, crash cooling, and anti-solvent addition.

  • Solid-State Analysis: Characterize the resulting solid forms using techniques such as:

    • X-Ray Powder Diffraction (XRPD): To identify unique crystalline lattices.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions.

    • Thermogravimetric Analysis (TGA): To assess thermal stability and identify solvates.

    • Polarized Light Microscopy (PLM): For visual inspection of crystal habit.

Part 2: Systematic Solubility Assessment

A comprehensive solubility profile across a range of pharmaceutically relevant conditions is necessary to guide formulation development.

pH-Solubility Profile

The solubility of an ionizable compound is highly dependent on the pH of the medium.

Causality behind Experimental Choice: The pH-solubility profile will reveal the pH range where this compound exhibits maximum solubility. This is directly related to its pKa values. For a basic compound, solubility will increase as the pH decreases below its pKa. This data is fundamental for developing a stable liquid formulation by identifying the optimal pH for solubilization.

Experimental Protocol: Equilibrium Shake-Flask Solubility

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).

  • Equilibration: Add an excess amount of this compound to each buffer solution in sealed vials.

  • Shaking and Incubation: Agitate the vials at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.[19][20][21]

  • Sample Collection and Analysis: Withdraw samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved. Filter the samples through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the filtrate for the concentration of the dissolved drug using a validated HPLC method.

  • pH Measurement: Measure the final pH of each buffer solution after the experiment.

Data Presentation: Hypothetical Physicochemical Properties
PropertyPredicted/Hypothetical ValueSignificance for Formulation
pKa1 (amine) ~9.5The compound will be protonated and more soluble at pH < 9.5.
pKa2 (indazole) ~2.5Potential for protonation at very low pH.
Log P 2.8Indicates moderate lipophilicity, suggesting potential for low aqueous solubility.
Aqueous Solubility (pH 7.4) < 0.1 mg/mLConfirms poor solubility at physiological pH, necessitating solubility enhancement.
Melting Point 185°C (Form I - stable)High melting point suggests a stable crystal lattice, which can contribute to low solubility.

Part 3: Preformulation Screening of Solubilization Strategies

Based on the initial characterization, several solubilization techniques should be systematically evaluated.

Logical Flow for Solubilization Screening

G cluster_0 Physicochemical Characterization cluster_1 Solubility Assessment cluster_2 Solubilization Strategy Selection pKa pKa Determination pH_Sol pH-Solubility Profile pKa->pH_Sol LogP Log P / Log D Cosolvents Co-solvents LogP->Cosolvents Surfactants Surfactants LogP->Surfactants Polymorph Polymorph Screen Polymorph->pH_Sol pH_adjust pH Adjustment pH_Sol->pH_adjust pH_Sol->Cosolvents pH_Sol->Surfactants Cyclodextrins Cyclodextrins pH_Sol->Cyclodextrins

Caption: Decision workflow for selecting solubilization strategies.

pH Adjustment

As established from the pKa, lowering the pH should increase the solubility of the basic this compound. The goal is to find a pH that provides the desired solubility while maintaining drug stability and being physiologically tolerable.

Co-solvents

Co-solvents, such as ethanol, propylene glycol, and polyethylene glycols (PEGs), can increase the solubility of lipophilic drugs by reducing the polarity of the aqueous vehicle.[22][23]

Surfactants

Surfactants form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous solutions. Common pharmaceutical surfactants include polysorbates (Tween®) and poloxamers.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with lipophilic drug molecules, enhancing their aqueous solubility and stability.[24][25][26][27]

Experimental Protocol: Screening of Solubilization Vehicles

  • Vehicle Preparation: Prepare a range of potential formulation vehicles:

    • Aqueous buffers at various pH values (e.g., 3.0, 4.0, 5.0).

    • Mixtures of buffers with varying concentrations of co-solvents (e.g., 10%, 20%, 40% propylene glycol).

    • Aqueous solutions containing different concentrations of surfactants (e.g., 1%, 5%, 10% Polysorbate 80).

    • Aqueous solutions with different types and concentrations of cyclodextrins (e.g., 5%, 10%, 15% hydroxypropyl-β-cyclodextrin).

  • Solubility Determination: Determine the equilibrium solubility of this compound in each vehicle using the shake-flask method described previously.

  • Data Analysis: Compare the solubility enhancement achieved with each approach.

Data Presentation: Hypothetical Solubility Enhancement Data
Formulation ApproachVehicle CompositionAchieved Solubility (mg/mL)Fold Increase
pH Adjustment pH 4.0 Buffer5.2~52
Co-solvency 20% Propylene Glycol in pH 5.0 Buffer8.5~85
Surfactant 5% Polysorbate 80 in pH 5.0 Buffer12.1~121
Cyclodextrin 10% HP-β-CD in pH 5.0 Buffer15.8~158

Part 4: Development of a Parenteral Formulation

Based on the preformulation data, a promising approach for a parenteral formulation would be the use of a cyclodextrin in a buffered solution. This combination often provides significant solubility enhancement with a good safety profile.[22][23][28][29][30]

Formulation Workflow for a Parenteral Product

G cluster_0 Preformulation Data cluster_1 Formulation Design cluster_2 Characterization & Stability Sol_Data Solubility & Stability Data Excipient_Sel Excipient Selection (Buffer, Solubilizer, Tonicity Agent) Sol_Data->Excipient_Sel Form_Prep Formulation Preparation Excipient_Sel->Form_Prep Char Characterization (pH, Osmolality, Appearance) Form_Prep->Char Forced_Deg Forced Degradation Char->Forced_Deg Stability Long-Term Stability Forced_Deg->Stability

Caption: Workflow for parenteral formulation development.

Selection of Excipients
  • Solubilizing Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good choice due to its high aqueous solubility and established safety profile for parenteral use.

  • Buffering Agent: A citrate buffer can be used to maintain the pH in a range that balances solubility and stability (e.g., pH 4.5).

  • Tonicity Adjusting Agent: Sodium chloride or dextrose can be added to make the final formulation isotonic with blood.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of the drug under stress conditions and to ensure that the analytical methods used are stability-indicating.[31][32][33][34][35]

Experimental Protocol: Forced Degradation

  • Stress Conditions: Expose the drug in the final formulation to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours.

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by HPLC with a photodiode array (PDA) detector to separate and quantify the parent drug and any degradation products.

Final Formulation and Stability Testing

A prototype formulation can be prepared and subjected to long-term stability studies under various temperature and humidity conditions as per ICH guidelines.

Data Presentation: Example Parenteral Formulation
ComponentFunctionConcentration
This compound Active Pharmaceutical Ingredient10 mg/mL
Hydroxypropyl-β-cyclodextrin Solubilizing Agent15% w/v
Citric Acid Monohydrate Buffering Agentq.s. to pH 4.5
Sodium Citrate Dihydrate Buffering Agentq.s. to pH 4.5
Sodium Chloride Tonicity Adjusting Agentq.s. to isotonicity
Water for Injection Vehicleq.s. to 1 mL

Conclusion

The successful formulation of this compound, a compound with predicted poor aqueous solubility, hinges on a systematic and scientifically-driven approach. This guide has outlined a comprehensive pathway, beginning with fundamental physicochemical characterization and progressing through rational selection of solubilization strategies to the development of a viable parenteral formulation. By understanding the "why" behind each experimental step, researchers can navigate the complexities of formulation development with greater efficiency and a higher probability of success.

References

  • Biomanufacturing.org. (2016). Formulation Development of Parenteral Products. [Link]

  • Rowan Scientific. (2025). How to Predict pKa. [Link]

  • Pharmaceutical Technology. (2010). Polymorph screening in pharmaceutical development. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]

  • Labinsights. (2023). Physical and Chemical Characterization for APIs. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. [Link]

  • Taylor & Francis Group. (n.d.). Excipient Selection and Criteria for Injectable Dosage Forms. [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • ACS Publications. (2024). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. [Link]

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  • Pharma Inventor Inc. (n.d.). API Physico-Chemical. [Link]

  • National Institutes of Health. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • World Health Organization. (n.d.). Annex 4. [Link]

  • Ardena. (n.d.). When to conduct a polymorph screening?. [Link]

  • Pharma Times. (2013). Excipient Selection In Parenteral Formulation Development. [Link]

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  • National Institutes of Health. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Charles River Laboratories. (n.d.). Pharmaceutical Polymorphism Screening & Selection. [Link]

  • Research Outreach. (2023). pKa prediction from ab initio calculations. [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]

  • KK Wagh College of Pharmacy. (n.d.). Pre-formulation Studies. [Link]

  • IJPPR. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • American Pharmaceutical Review. (2015). Excipients and Their Use in Injectable Products. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • PDA Journal of Pharmaceutical Science and Technology. (n.d.). Preformulation Studies for the Development of a Parenteral Liquid Formulation of the Immunomodulator, Peldesine. [Link]

  • Eurofins. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. [Link]

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  • PubMed. (n.d.). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). API Characterization. [Link]

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Navigating the Uncharted: A Technical Safety and Handling Guide for 6-Aminomethyl-2-methylindazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on Extrapolated Data

Section 1: Hazard Identification and Classification - A Precautionary Approach

Given the presence of an indazole ring, a primary aromatic amine moiety, and a methyl group, 6-Aminomethyl-2-methylindazole is anticipated to possess a hazard profile that includes:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Carcinogenicity and Mutagenicity: Aromatic amines as a class are associated with carcinogenicity and mutagenicity.[2][3]

These classifications are inferred from the hazard statements for 6-Aminoindazole and should be considered the minimum potential hazards until specific data becomes available.

Section 2: The Chemist's Compass - Understanding the 'Why' Behind Safe Handling

The molecular structure of this compound dictates the necessary safety precautions. The indazole core, while a common scaffold in pharmaceuticals, can be reactive.[4] The aminomethyl group, an aromatic amine, is the primary driver of toxicological concern. Aromatic amines are known to be readily absorbed through the skin and can undergo metabolic activation to reactive intermediates.[2][5]

Engineering Controls: The First Line of Defense

The primary principle of chemical safety is to minimize exposure.[1] For this compound, this is best achieved through robust engineering controls:

  • Chemical Fume Hood: All handling of solid and dissolved forms of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is non-negotiable when handling compounds of unknown toxicity.[6]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[7]Protects against splashes and airborne particles. A face shield offers a broader protection area for the face and neck.[1]
Hand Protection Nitrile gloves (double-gloving recommended).Provides a barrier against skin contact. Nitrile is a good general-purpose glove for many chemicals.[7] Regular glove changes are crucial to prevent permeation.
Body Protection A lab coat that covers the arms and fastens in the front.[7]Protects skin and personal clothing from contamination.[6]
Respiratory Protection A NIOSH-approved respirator may be necessary for certain operations (e.g., handling large quantities, potential for aerosolization).To prevent inhalation of fine dust or aerosols, especially in the absence of adequate engineering controls.[8]
Footwear Closed-toe shoes.[7]Protects feet from spills.

Section 3: Standard Operating Procedures - A Step-by-Step Guide to Safety

The following protocols are designed to be a self-validating system of safety, minimizing the risk of exposure at each step.

Preparation and Weighing
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Cleaning: After weighing, carefully clean the spatula and the area around the balance with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

Dissolution and Reaction Setup
  • Solvent Addition: Add solvents to the solid compound slowly and carefully within the fume hood to avoid splashing.

  • Vessel Sealing: If the reaction is to be heated, ensure the reaction vessel is properly sealed with a condenser to prevent the release of vapors.

  • Labeling: Clearly label all vessels containing this compound with its name, concentration, and appropriate hazard pictograms.

Post-Reaction Workup and Purification
  • Quenching and Extraction: Perform all quenching and extraction procedures in the fume hood. Be aware of potential pressure buildup during quenching.

  • Chromatography: If purification is done via column chromatography, ensure the column is set up in the fume hood and that there is adequate secondary containment to capture any potential leaks.

Storage and Waste Disposal
  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[9] The recommended storage temperature is under an inert gas (nitrogen or Argon) at 2–8 °C.

  • Waste Disposal: Dispose of all waste contaminated with this compound as hazardous chemical waste in accordance with local, state, and federal regulations. This includes gloves, weighing boats, and contaminated cleaning materials.

Section 4: Emergency Procedures - Preparedness is Paramount

Accidents can happen, and a well-defined emergency plan is crucial.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill Response: For a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Section 5: Physical and Chemical Properties

The following data, where available, is provided for reference.

PropertyValue
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
Boiling Point 352.1 °C at 760 mmHg (Predicted)
Flash Point 193.8 °C (Predicted)
Density 1.278 g/cm³ (Predicted)

Data is for the closely related 6-Aminomethyl Indazole and should be used as an estimate.

Visual Workflow: Safe Handling Protocol

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep Don PPE: - Lab Coat - Goggles & Face Shield - Double Nitrile Gloves FumeHood Verify Fume Hood Operation Prep->FumeHood Weigh Weigh Compound (Disposable Boat) FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Set up Reaction Dissolve->React Clean Clean Work Area & Equipment React->Clean Store Store Properly: - Sealed Container - Cool, Dry, Ventilated Clean->Store Dispose Dispose of Waste (Hazardous Waste Stream) Clean->Dispose

Sources

6-Aminomethyl-2-methylindazole: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Moiety in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] While rarely found in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The versatility of the indazole core lies in its ability to engage in various biological interactions, often acting as a bioisostere for purine bases and participating in hydrogen bonding and π-stacking interactions within enzyme active sites.[2]

This guide focuses on a specific, yet crucial, derivative: 6-Aminomethyl-2-methylindazole (also known as (2-methyl-2H-indazol-6-yl)methanamine). The strategic placement of a methyl group at the 2-position of the indazole ring and an aminomethyl group at the 6-position creates a versatile building block for the synthesis of highly targeted therapeutics, particularly in the realm of kinase inhibitors. The 2-methyl substitution directs synthetic modifications and influences the molecule's orientation within protein binding pockets, while the 6-aminomethyl group provides a reactive handle for the introduction of diverse pharmacophoric elements. This guide will provide a comprehensive overview of the synthesis, characterization, and application of this important synthetic intermediate.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process commencing with the commercially available 6-nitro-1H-indazole. This pathway involves the methylation of the indazole nitrogen followed by the reduction of the nitro group to the desired aminomethyl functionality.

Step 1: Methylation of 6-Nitro-1H-indazole to 2-Methyl-6-nitro-2H-indazole

The initial step focuses on the regioselective methylation of 6-nitro-1H-indazole. The indazole ring possesses two nitrogen atoms, and alkylation can potentially occur at either position. However, specific reaction conditions can favor the formation of the 2-methyl isomer.

Experimental Protocol:

A robust method for the synthesis of 2-Methyl-6-nitro-2H-indazole has been reported with a good yield.[3][4]

  • Reaction Setup: In a suitable reaction vessel, dissolve 6-Nitro-1H-indazole (2 g) in dichloromethane (30 ml).[3][4]

  • Addition of Reagents: To the solution, add dimethyl sulfate (1.7 ml) and dimethyl sulfoxide (2 ml).[3][4]

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 12 hours.[3][4]

  • Work-up: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (10 ml).[3][4]

  • Extraction: Extract the aqueous layer with dichloromethane (20 ml).[3][4]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield the product as a yellow solid.[3][4]

This procedure has been reported to yield 2-Methyl-6-nitro-2H-indazole in approximately 78% yield.[3][4] The use of dimethyl sulfate as the methylating agent, in combination with the chosen solvent system and reaction temperature, favors the formation of the 2-methyl isomer.

Diagram of Synthesis Pathway: Step 1

Synthesis_Step_1 Synthesis of 2-Methyl-6-nitro-2H-indazole Start 6-Nitro-1H-indazole Reagents Dimethyl sulfate, Dimethyl sulfoxide, Dichloromethane Start->Reagents Product 2-Methyl-6-nitro-2H-indazole Reagents->Product Reflux, 12h

Caption: Synthesis of the nitro-intermediate.

Step 2: Reduction of 2-Methyl-6-nitro-2H-indazole to this compound

The second and final step involves the reduction of the nitro group of 2-Methyl-6-nitro-2H-indazole to the corresponding amine. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-Methyl-6-nitro-2H-indazole in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

  • Reaction Conditions: Subject the mixture to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield this compound.

This method is generally high-yielding and clean, providing the desired product with minimal purification required.

Diagram of Synthesis Pathway: Step 2

Synthesis_Step_2 Reduction to this compound Start 2-Methyl-6-nitro-2H-indazole Reagents H₂, 10% Pd/C, Ethanol Start->Reagents Product This compound Reagents->Product Room Temperature

Caption: Reduction of the nitro-intermediate to the final product.

Physicochemical and Spectroscopic Characterization

The unambiguous identification of this compound relies on a combination of physical and spectroscopic data.

PropertyValueSource
Molecular Formula C₉H₁₁N₃Inferred
Molecular Weight 161.21 g/mol Inferred
CAS Number 1159511-20-2Commercial Vendor

Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons on the indazole ring, a singlet for the N-methyl group, a singlet for the aminomethyl (CH₂) protons, and a broad singlet for the amine (NH₂) protons.
¹³C NMR Resonances for the carbon atoms of the indazole ring, the N-methyl carbon, and the aminomethyl carbon.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the indazole ring.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its primary amine. This functional group serves as a key point for elaboration, allowing for the construction of more complex molecules through reactions such as acylation and alkylation.

The Indazole Scaffold in Kinase Inhibition

The indazole moiety is a well-established pharmacophore in the design of protein kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole core can mimic the adenine region of ATP, the natural substrate for kinases, and form crucial hydrogen bonds with the "hinge" region of the kinase active site.[2]

This compound as a Building Block for Kinase Inhibitors

The 6-aminomethyl group of the title compound is strategically positioned to allow for the introduction of substituents that can occupy other regions of the kinase active site, thereby enhancing potency and selectivity. This is exemplified in the development of inhibitors for targets such as FMS-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML).[2][5]

Example Application: Synthesis of FLT3 Inhibitors

In the design of novel FLT3 inhibitors, the indazole fragment of molecules derived from this compound can act as a "hinge binder," forming hydrogen bonds with the ATP-binding pocket of the kinase.[2] The aminomethyl group can be acylated with various carboxylic acids to introduce diverse side chains that can interact with other regions of the active site, leading to potent and selective inhibition.[5][6]

Structure-Activity Relationship (SAR) Insights:

SAR studies on indazole-based kinase inhibitors have revealed several key principles:

  • The Indazole Core: The indazole ring is crucial for hinge binding and overall inhibitory activity.[1][7]

  • Substitution at the 6-position: The nature of the substituent at the 6-position significantly influences the inhibitor's potency and selectivity. The aminomethyl group provides a versatile linker to explore this chemical space.

  • N-alkylation: The methyl group at the 2-position of the indazole ring can influence the molecule's conformation and interactions within the binding pocket.

Diagram of the Role of this compound in Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis Utility in Kinase Inhibitor Synthesis Indazole_Core This compound Kinase_Inhibitor Indazole-based Kinase Inhibitor Indazole_Core->Kinase_Inhibitor Acylation Carboxylic_Acid R-COOH Carboxylic_Acid->Kinase_Inhibitor Kinase Kinase Active Site Kinase_Inhibitor->Kinase Binding

Caption: General scheme for the synthesis of kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward two-step synthesis from readily available starting materials, combined with the strategic positioning of its reactive aminomethyl group, makes it an attractive scaffold for the development of targeted therapeutics. Its primary application lies in the synthesis of potent and selective kinase inhibitors, where the indazole core serves as a reliable hinge-binding element. As the demand for novel kinase inhibitors continues to grow, the importance of key intermediates like this compound in driving drug discovery efforts is set to increase.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • 2-Methyl-6-nitro-2H-indazole - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) 2-Methyl-6-nitro-2H-indazole. (n.d.). Retrieved January 23, 2026, from [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents. (n.d.).
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  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents. (n.d.).
  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (n.d.). Retrieved January 23, 2026, from [Link]

  • Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study | Langmuir. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of Niraparib, a cancer drug candidate - Mathematical, Physical and Life Sciences Division. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

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  • Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. (n.d.).
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  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine - Taylor & Francis Online. (n.d.). Retrieved January 23, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for In Vitro Assay of 6-Aminomethyl-2-methylindazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Indazole Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Indazole-based molecules have been investigated for their anti-inflammatory, anti-cancer, and anti-parasitic properties. A particularly promising area of research is their potential to modulate DNA damage response (DDR) pathways, which are critical for both normal cellular function and cancer development. One key enzyme family in the DDR is the Poly(ADP-ribose) polymerase (PARP) family, with PARP1 being a major player in the repair of single-strand DNA breaks. Inhibition of PARP1 has emerged as a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.

This application note provides a comprehensive guide for the in vitro evaluation of 6-Aminomethyl-2-methylindazole , a specific indazole derivative. While direct biological data for this compound is limited in publicly available literature, its structural similarity to other biologically active indazoles warrants a thorough investigation into its potential as a modulator of cellular processes, particularly the DNA damage response. The following protocols are designed to systematically assess the cytotoxic and potential PARP-inhibitory effects of this compound in a cancer cell line model.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a test compound is fundamental for accurate and reproducible in vitro studies. These properties influence solubility, stability, and bioavailability in assay systems.

PropertyValueSource
Molecular Formula C9H11N3[2]
Molecular Weight 161.21 g/mol [2]
CAS Number 1159511-20-2[2]
Predicted Boiling Point 352.1 °C at 760 mmHg[3]
Predicted Density 1.278 g/cm³[3]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[3]

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a logical workflow for the in vitro characterization of this compound, starting with broad cytotoxic screening and progressively moving towards more specific mechanistic assays.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation (PARP Inhibition) cluster_2 Phase 3: Cellular Confirmation of DNA Damage Modulation A Cell Viability Assays (MTT/XTT) B Clonogenic Survival Assay A->B Determine IC50 C PARP1 Enzymatic Assay (Fluorescence Polarization) B->C Proceed if Cytotoxic D PARP Trapping Assay C->D Confirm Direct Inhibition E Western Blot for γH2AX D->E Investigate Cellular Effects F Immunofluorescence for γH2AX & 53BP1 Foci E->F Visualize DNA Damage

Caption: A stepwise approach to characterizing this compound in vitro.

Phase 1: Cytotoxicity and Anti-proliferative Effects

The initial step is to determine the effect of this compound on the viability and proliferative capacity of cancer cells. This will establish a dose-response relationship and the IC50 (half-maximal inhibitory concentration) value, which is crucial for designing subsequent mechanistic studies.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, or a cell line relevant to the researcher's interest)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. It is advisable to prepare 2X concentrated solutions.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent to each well.[4]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium.

    • Add 100 µL of solubilization solution to each well.[4]

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a multi-well spectrophotometer.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Clonogenic Survival Assay

The clonogenic assay is considered the gold standard for measuring the ability of a single cell to undergo indefinite proliferation to form a colony.[5] It provides a more stringent measure of cytotoxicity than short-term viability assays.

Materials:

  • Cancer cell line

  • Complete culture medium

  • 6-well plates or culture dishes

  • Fixative solution (e.g., 10% formalin or methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension.

    • Plate a low, known number of cells (e.g., 200-1000 cells per well of a 6-well plate) in complete culture medium. The exact number will depend on the plating efficiency of the cell line.

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

    • After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete culture medium.

  • Colony Formation:

    • Incubate the plates for 10-14 days, allowing colonies to form.[6]

  • Fixing and Staining:

    • After the incubation period, aspirate the medium and wash the wells with PBS.

    • Fix the colonies with the fixative solution for 10-15 minutes.

    • Remove the fixative and stain the colonies with crystal violet solution for 15-30 minutes.

    • Wash the plates with water and allow them to air dry.

  • Colony Counting:

    • Count the number of colonies containing at least 50 cells.

Data Analysis:

  • Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded in control) x 100%

  • Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))

  • Plot the surviving fraction against the compound concentration.

Phase 2: Mechanistic Investigation of PARP1 Inhibition

If this compound demonstrates significant cytotoxicity, the next logical step is to investigate its potential mechanism of action. Based on the chemical scaffold, a primary hypothesis is the inhibition of PARP1.

Protocol 3: PARP1 Enzymatic Activity Assay (Fluorescence Polarization)

Fluorescence polarization (FP) is a powerful technique to study molecular interactions in solution. In the context of PARP1 inhibition, a fluorescently labeled DNA oligonucleotide is used. When PARP1 binds to the fluorescent DNA, the resulting large complex tumbles slowly in solution, leading to a high FP signal. In the presence of NAD+, activated PARP1 synthesizes poly(ADP-ribose) (PAR) chains, causing its dissociation from the DNA, resulting in a low FP signal. A PARP inhibitor will prevent this dissociation, thus maintaining a high FP signal.[7][8]

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled DNA oligonucleotide duplex (with a single-strand break to activate PARP1)

  • Assay buffer (typically containing Tris-HCl, MgCl2, DTT)

  • NAD+

  • Known PARP1 inhibitor (e.g., Olaparib) as a positive control

  • Black, low-volume 384-well plates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a master mix containing the assay buffer and the fluorescently labeled DNA.

    • Prepare serial dilutions of this compound and the positive control inhibitor.

  • Assay Setup:

    • Add the master mix to the wells of the 384-well plate.

    • Add the test compound or controls to the respective wells.

    • Add the PARP1 enzyme to all wells except the "no enzyme" control.

    • Incubate for 15-30 minutes at room temperature to allow for enzyme-inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the PARylation reaction by adding NAD+ to all wells except the "no NAD+" control.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.[9]

Data Analysis:

  • Calculate the change in millipolarization units (mP).

  • Plot the mP values against the log of the inhibitor concentration.

  • Determine the IC50 value for PARP1 inhibition using non-linear regression.

parp_fp_assay cluster_0 No PARP1 cluster_1 PARP1 + DNA cluster_2 PARP1 + DNA + NAD+ cluster_3 PARP1 + DNA + NAD+ + Inhibitor A Fluorescent DNA (Rotates freely) B Low FP Signal A->B C PARP1-DNA Complex (Slow rotation) D High FP Signal C->D E PARylation & Dissociation (DNA rotates freely) F Low FP Signal E->F G Inhibition of PARylation (PARP1 remains bound) H High FP Signal G->H

Caption: Principle of the PARP1 Fluorescence Polarization Assay.

Protocol 4: PARP Trapping Assay

Some PARP inhibitors not only block the catalytic activity of PARP1 but also "trap" it on the DNA, creating a cytotoxic lesion that can be more potent than simple enzymatic inhibition.[10] The fluorescence polarization assay described above can be adapted to specifically measure PARP trapping.[7][11] In this format, the increase in FP signal in the presence of an inhibitor and NAD+ is a direct measure of the trapping efficiency.

Phase 3: Cellular Confirmation of DNA Damage Modulation

To confirm that this compound acts as a PARP inhibitor in a cellular context, it is essential to measure markers of DNA damage. Inhibition of PARP1 leads to the accumulation of single-strand breaks, which can be converted to more toxic double-strand breaks (DSBs) during DNA replication.

Protocol 5: Western Blot for γH2AX

The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early cellular response to the formation of DNA double-strand breaks. Western blotting can be used to quantify the levels of γH2AX as a marker of DNA damage.

Materials:

  • Cancer cell line

  • 6-well plates

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against γH2AX

  • Primary antibody for a loading control (e.g., β-actin or total H2AX)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours. Include a positive control for DNA damage (e.g., etoposide).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

    • Strip and re-probe the membrane for the loading control.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the γH2AX signal to the loading control.

  • Compare the levels of γH2AX in treated cells to the controls. An increase in γH2AX indicates an accumulation of DNA double-strand breaks.

Protocol 6: Immunofluorescence for γH2AX and 53BP1 Foci

Immunofluorescence microscopy allows for the visualization and quantification of discrete nuclear foci formed by DNA damage response proteins at the sites of DSBs. Co-staining for γH2AX and 53BP1, another key protein in the DSB repair pathway, provides a robust method for analyzing DNA damage.[12][13]

Materials:

  • Cancer cell line

  • Glass coverslips in 24-well plates

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies against γH2AX and 53BP1 (from different host species)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips and allow them to attach.

    • Treat the cells with this compound as described for the Western blot.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 10 minutes.[12]

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.[12]

  • Blocking and Antibody Staining:

    • Block the cells with 5% BSA for 1 hour.[12]

    • Incubate with a cocktail of primary antibodies for γH2AX and 53BP1 overnight at 4°C.[14]

    • Wash with PBS and incubate with the appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash with PBS and counterstain the nuclei with DAPI.

    • Mount the coverslips on glass slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope.

Data Analysis:

  • Count the number of γH2AX and 53BP1 foci per nucleus.

  • An increase in the number of foci per cell indicates an increase in DNA double-strand breaks.

  • Analyze the co-localization of γH2AX and 53BP1 foci.

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, PARP1 activity, and cellular DNA damage markers, researchers can gain valuable insights into its potential as a therapeutic agent. Positive results from these assays would warrant further investigation, including studies on other PARP family members, cell cycle analysis, apoptosis assays, and ultimately, in vivo efficacy studies in relevant cancer models. This hypothesis-driven approach, grounded in the known biology of the indazole scaffold, provides a robust and efficient path for the preclinical evaluation of this novel compound.

References

  • Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319. [Link]

  • Brendel, S., & Gekeler, V. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (129), 56545. [Link]

  • Parisis, N. (2021). Gamma-H2AX Western Blot Difficulty. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from [Link]

  • Fouquerel, E., et al. (2019). NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. Molecular Cell, 76(3), 477-493.e6. [Link]

  • Zandarashvili, L., et al. (2020). PARP trapping is governed by the PARP inhibitor dissociation rate constant. Nature Communications, 11(1), 357. [Link]

  • Ivanova, M., et al. (2015). Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions. PLoS ONE, 10(7), e0132514. [Link]

  • Brendel, S., & Gekeler, V. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (129). [Link]

  • BMG LABTECH. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • Fouquerel, E., et al. (2018). NAD consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. bioRxiv. [Link]

  • Rafehi, H., et al. (2011). Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments, (49), 2533. [Link]

  • McGill Radiobiology. (n.d.). Experimental Protocol for Clonogenic Survival Assay. Retrieved from [Link]

  • Watters, D., & Kua, H. (2017). Phosphorylated fraction of H2AX as a measurement for DNA damage in cancer cells and potential applications of a novel assay. Oncotarget, 8(7), 11022–11035. [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from [Link]

  • Paolocci, N., et al. (2023). Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes. Journal of Visualized Experiments, (193), e65022. [Link]

  • Gupte, R., et al. (2017). The taming of PARP1 and its impact on NAD+ metabolism. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1863(9), 2334-2347. [Link]

  • AACR. (2023). Abstract 6111: Design of a small molecule screening assay to detect DNA trapping of PARP1/2. Cancer Research, 83(7_Supplement), 6111. [Link]

  • LookChem. (n.d.). Cas 710943-26-3, 6-AMINOMETHYL INDAZOLE. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazol-6-amine. Retrieved from [Link]

  • Kanev, K., et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 2(4), 100913. [Link]

  • ResearchGate. (n.d.). Clonogenic Cell Survival Assay. Retrieved from [Link]

  • Wang, Y., et al. (2022). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry, 65(15), 10466–10483. [Link]

  • Paolocci, N., et al. (2023). Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes. Journal of Visualized Experiments, (193). [Link]

  • Millipore. (n.d.). H2A.X Phosphorylation Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from [Link]

  • NCBI. (2013). Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibody for 53bp1 and Gamma H2ax for immunoflourscence in RPE1 cells. Retrieved from [Link]

  • bioRxiv. (2022). PAR recognition by PARP1 regulates DNA-dependent activities and independently stimulates catalytic activity of PARP1. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • da Silva, F. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

  • Johannes, J. W., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Therapeutics, 14(12), 2826–2837. [Link]

Sources

"6-Aminomethyl-2-methylindazole" cell-based assay development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Development of a Comprehensive Cell-Based Assay Cascade to Profile 6-Aminomethyl-2-methylindazole as a Novel PARP Inhibitor

Abstract

This guide provides a detailed framework for the development and implementation of a cell-based assay cascade to characterize "this compound," a compound featuring a scaffold common to Poly(ADP-ribose) polymerase (PARP) inhibitors. Given the therapeutic significance of PARP inhibition, particularly in cancers with deficiencies in the DNA damage response (DDR), a robust and multi-faceted approach is essential to determine the compound's biological activity and mechanism of action.[1][2] This document outlines a logical progression of experiments, from initial target engagement and enzymatic activity assays to functional cellular assays that probe the compound's effect on cell viability and DNA repair pathways. The protocols provided are designed to be self-validating, incorporating essential controls and orthogonal approaches to ensure data integrity and build a comprehensive profile of this potential new therapeutic agent.

Introduction: The Rationale for Investigating this compound as a PARP Inhibitor

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the DNA damage response, particularly in the repair of single-strand breaks.[3] The inhibition of PARP has emerged as a powerful anti-cancer strategy, most notably through the concept of synthetic lethality in tumors with mutations in BRCA1 or BRCA2 genes, which are essential for homologous recombination (HR), a major double-strand break repair pathway.[1][2] When PARP is inhibited in these HR-deficient cells, single-strand breaks escalate into cytotoxic double-strand breaks during replication, leading to selective cancer cell death.

The indazole scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into potent PARP inhibitors.[4] The novel compound, this compound, shares this core structure, making it a compelling candidate for investigation as a PARP inhibitor. This guide details the necessary cell-based assays to not only confirm its activity against PARP but also to elucidate its specific mechanism of action, which may include catalytic inhibition and/or "PARP trapping," where the inhibitor locks the PARP enzyme onto DNA, further enhancing cytotoxicity.[1]

Assay Cascade Workflow: A Multi-Tiered Approach

A tiered approach is recommended to efficiently characterize this compound. This workflow ensures that foundational data on target engagement and enzymatic inhibition are secured before progressing to more complex and resource-intensive functional cellular assays.

Assay_Workflow cluster_0 Tier 1: Target Engagement & Enzymatic Activity cluster_1 Tier 2: Cellular Function & Phenotypic Response cluster_2 Tier 3: Mechanism of Action T1_Target Cellular Target Engagement Assay (e.g., NanoBRET™) T1_Enzyme In-Cell PARP Activity Assay (Chemiluminescent ELISA) T1_Target->T1_Enzyme Confirm target binding T2_Viability Cell Viability/Cytotoxicity Assay (BRCA-proficient vs. BRCA-deficient cells) T1_Enzyme->T2_Viability Validate functional consequence T2_DNA DNA Damage & Repair Assay (γH2AX Foci Formation) T2_Viability->T2_DNA Correlate viability with DNA damage T3_Trap PARP Trapping Assay (Proximity Ligation Assay or Cellular Fractionation) T2_DNA->T3_Trap Investigate specific mechanism

Figure 1: A tiered workflow for characterizing this compound.

Tier 1: Target Engagement and Enzymatic Activity

The initial step is to confirm that this compound directly interacts with and inhibits PARP1/2 within a cellular context.

Protocol: Cellular Target Engagement using NanoBRET™

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can measure compound binding to a target protein in living cells.[5] A NanoLuc® luciferase-tagged PARP protein is expressed in cells, and a fluorescent tracer that binds to the PARP active site is added. If the test compound enters the cell and binds to PARP, it displaces the tracer, leading to a loss of BRET signal.[5]

Methodology:

  • Cell Line: Use a standard, easily transfectable cell line such as HEK293T.

  • Transfection: Co-transfect cells with a plasmid encoding for a NanoLuc®-PARP1 fusion protein.

  • Seeding: Plate the transfected cells in a 96-well, white, flat-bottom plate and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM). Also, prepare a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control (e.g., DMSO).

  • Assay Execution:

    • Add the fluorescent NanoBRET™ tracer to the cells.

    • Immediately add the serially diluted test compound, positive control, and vehicle control.

    • Incubate for 2 hours at 37°C.

    • Add the Nano-Glo® substrate and read the BRET signal on a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (610 nm) wavelengths.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration at which 50% of the target is engaged.

Protocol: In-Cell PARP Activity Assay (Chemiluminescent)

Principle: This assay quantifies the level of poly(ADP-ribose) (PAR) synthesized by endogenous PARP enzymes in cells.[3][6] After inducing DNA damage to activate PARP, the cells are lysed, and the PARylated proteins are captured on a plate. A PAR-specific antibody is used for detection via a chemiluminescent substrate.

Methodology:

  • Cell Line: Use a relevant cancer cell line, for example, the HeLa cervical cancer line.

  • Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound and controls (Olaparib, vehicle) for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by adding a damaging agent (e.g., 1 mM H₂O₂) for 10 minutes to activate PARP.

  • Lysis and Assay:

    • Lyse the cells and transfer the lysate to an ELISA plate pre-coated with histone proteins (a major acceptor of PAR).

    • Incubate to allow the capture of PARylated proteins.

    • Wash the plate and add a primary antibody that specifically recognizes PAR.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent HRP substrate and immediately read the signal on a luminometer.[6]

  • Data Analysis: Normalize the luminescent signal to the vehicle control (representing 100% PARP activity). Plot the normalized activity against compound concentration to calculate the IC50 for PARP inhibition.

Parameter Target Engagement (NanoBRET™) Enzymatic Activity (ELISA)
Principle Measures direct binding to a targetMeasures inhibition of enzymatic function
Endpoint IC50 (Binding Affinity)IC50 (Inhibitory Potency)
Key Reagents NLuc-PARP plasmid, fluorescent tracerPAR-specific antibody, HRP-conjugate
Positive Control Olaparib / VeliparibOlaparib / Veliparib

Tier 2: Cellular Function and Phenotypic Response

Once target inhibition is confirmed, the next step is to assess the functional consequences in cancer cell models.

Protocol: Synthetic Lethality Viability Assay

Principle: This assay leverages the principle of synthetic lethality to determine if this compound selectively kills cells with deficient homologous recombination (e.g., BRCA1/2-mutant).[2]

Methodology:

  • Cell Lines: Use a matched pair of cell lines. A common model is the DLD-1 colorectal cancer cell line and its isogenic counterpart with a BRCA2 knockout (DLD-1 BRCA2-/-).

  • Seeding: Seed both cell lines in 96-well plates.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of this compound for 72-120 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the AlamarBlue assay or CellTiter-Glo®.[6]

  • Data Analysis: For each cell line, plot cell viability against compound concentration and calculate the GI50 (concentration for 50% growth inhibition). A significantly lower GI50 in the BRCA2-/- cells compared to the wild-type cells indicates a synthetic lethal effect.

Protocol: DNA Damage Foci Formation (γH2AX Assay)

Principle: PARP inhibition leads to the collapse of replication forks and the formation of double-strand breaks, which are marked by the phosphorylation of histone H2AX (γH2AX).[1] This assay visualizes and quantifies these DNA damage foci using immunofluorescence.

DNA_Damage_Pathway cluster_0 Cellular Events SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits PARPi This compound (PARP Inhibitor) PARPi->PARP inhibits DSB Double-Strand Break (DSB) PARPi->DSB leads to Replication DNA Replication PARP->Replication repair allows progression Replication->DSB leads to gH2AX γH2AX Foci Formation (DNA Damage Marker) DSB->gH2AX triggers

Figure 2: Pathway showing how PARP inhibition leads to γH2AX foci formation.

Methodology:

  • Cell Line: Use a relevant cancer cell line, such as the BRCA2-deficient CAPAN-1 pancreatic cancer line.

  • Seeding: Seed cells on glass coverslips or in a 96-well imaging plate.

  • Treatment: Treat cells with this compound at its GI50 concentration (determined in 4.1) for 24 hours. Include a vehicle control and a positive control (e.g., Etoposide).

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Block with 5% BSA.

    • Incubate with a primary antibody against γH2AX.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. A significant increase in foci count in treated cells compared to the vehicle control confirms the induction of DNA double-strand breaks.

Tier 3: Elucidating the Mechanism of Action

Different PARP inhibitors can have varying abilities to "trap" PARP on DNA, which can contribute significantly to their cytotoxicity.[1]

Protocol: PARP Trapping Assay via Cellular Fractionation

Principle: This biochemical assay quantifies the amount of PARP enzyme that is tightly bound to chromatin. Potent PARP trappers will show an increased amount of PARP1 in the chromatin-bound cellular fraction.

Methodology:

  • Cell Line and Treatment: Use a suitable cell line (e.g., HeLa) and treat with this compound and controls (a potent trapper like Talazoparib, a weak trapper like Veliparib, and vehicle) for 4-6 hours.

  • Cellular Fractionation:

    • Lyse cells in a buffer containing a mild detergent to release soluble cytoplasmic and nuclear proteins.

    • Centrifuge to pellet the chromatin and associated proteins.

    • Wash the chromatin pellet to remove loosely bound proteins.

    • Solubilize the remaining chromatin-bound proteins.

  • Western Blotting:

    • Separate the proteins from the chromatin-bound fraction by SDS-PAGE.

    • Transfer to a PVDF membrane and probe with a primary antibody against PARP1.

    • Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.

  • Analysis: Quantify the PARP1 band intensity and normalize it to the Histone H3 signal. An increase in the normalized PARP1 signal in the presence of the compound indicates PARP trapping.

Conclusion and Future Directions

This application note provides a structured, multi-tiered approach to characterize the cellular activity of this compound as a potential PARP inhibitor. By systematically confirming target engagement, quantifying enzymatic inhibition, assessing functional consequences in synthetically lethal models, and investigating the trapping mechanism, researchers can build a comprehensive and robust data package. Positive results from this cascade would strongly support further preclinical development, including in vivo efficacy studies in relevant xenograft models.[2]

References

  • Title: PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them Source: MDPI URL: [Link]

  • Title: PARP Assay Services Source: Reaction Biology URL: [Link]

  • Title: Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform Source: NIH National Library of Medicine URL: [Link]

  • Title: Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action Source: NIH National Library of Medicine URL: [Link]

  • Title: Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents Source: Oncotarget URL: [Link]

  • Title: Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs Source: MDPI URL: [Link]

  • Title: PARP assay for inhibitors Source: BMG LABTECH URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: NIH National Library of Medicine URL: [Link]

  • Title: Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296) Source: PubMed URL: [Link]

  • Title: Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies Source: NIH National Library of Medicine URL: [Link]

  • Title: Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors Source: PubMed URL: [Link]

  • Title: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies Source: PubMed Central URL: [Link]

  • Title: Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) Source: BPS Bioscience URL: [Link]

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Application Notes and Protocols: Derivatization of 6-Aminomethyl-2-methylindazole for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Drug Discovery

The indazole core is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1] This bicyclic system, consisting of a benzene ring fused to a pyrazole ring, is present in numerous clinically approved drugs and investigational compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4] The 2-methylindazole isomer, in particular, offers a stable and synthetically accessible platform for the development of novel therapeutic agents.

The 6-aminomethyl substituent serves as a key handle for derivatization, allowing for the introduction of diverse chemical functionalities through well-established synthetic transformations. This guide provides detailed application notes and protocols for the derivatization of 6-aminomethyl-2-methylindazole, a commercially available building block, focusing on two primary strategies: N-acylation and reductive amination. These methods enable the generation of libraries of novel indazole derivatives for screening in drug discovery programs.

Core Reagent: this compound

For the protocols outlined below, the starting material, this compound, is commercially available from suppliers such as Fluorochem.[2] This availability obviates the need for a multi-step synthesis, allowing researchers to directly proceed with derivatization strategies.

Chemical Structure:

workflow start Start: This compound + Carboxylic Acid step1 Carboxylic Acid Activation (e.g., with HATU/EDC) start->step1 Coupling Reagents step2 Nucleophilic Attack by Amine step1->step2 step3 Formation of Amide Bond step2->step3 step4 Work-up and Purification step3->step4 end_node End: N-Acyl-6-aminomethyl- 2-methylindazole Derivative step4->end_node

Figure 2: General workflow for N-acylation.

Protocol 1.1: Synthesis of N-((2-methyl-2H-indazol-6-yl)methyl)acetamide

This protocol describes the synthesis of the N-acetyl derivative, a simple yet informative modification.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% methanol in DCM).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-((2-methyl-2H-indazol-6-yl)methyl)acetamide.

Expected Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.0-7.2 (m, 4H, Ar-H), 6.0-5.5 (br s, 1H, NH), 4.6-4.4 (d, 2H, CH₂), 4.1 (s, 3H, N-CH₃), 2.0 (s, 3H, COCH₃).

  • Mass Spectrometry (ESI+): Calculated for C₁₁H₁₃N₃O [M+H]⁺, found [M+H]⁺.

Protocol 1.2: General Procedure for Coupling with Substituted Carboxylic Acids

This protocol utilizes a peptide coupling reagent for the efficient formation of a wider range of amides under mild conditions.

Materials:

  • This compound

  • Substituted carboxylic acid (e.g., 4-chlorobenzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1N HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reactant Mixture: In a round-bottom flask, dissolve the substituted carboxylic acid (1.1 eq), HATU (1.2 eq) or EDC (1.2 eq) and HOBt (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-16 hours. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1N HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography or preparative HPLC.

Part 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and introducing alkyl substituents to the aminomethyl group. This process involves the initial formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction.

Conceptual Workflow for Reductive Amination

This two-step, one-pot reaction is highly efficient for generating secondary and tertiary amines.

workflow start Start: This compound + Aldehyde/Ketone step1 Imine/Iminium Ion Formation (Acid Catalyst, optional) start->step1 step2 In-situ Reduction (e.g., NaBH(OAc)₃) step1->step2 Reducing Agent step3 Work-up and Purification step2->step3 end_node End: N-Alkyl-6-aminomethyl- 2-methylindazole Derivative step3->end_node

Figure 3: General workflow for reductive amination.

Protocol 2.1: Synthesis of N-benzyl-1-(2-methyl-2H-indazol-6-yl)methanamine

This protocol details the synthesis of the N-benzyl derivative, a common structural motif in bioactive molecules.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in DCE (or THF) at room temperature, add benzaldehyde (1.1 eq). A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Expected Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.0-7.2 (m, 9H, Ar-H), 4.1 (s, 3H, N-CH₃), 3.9 (s, 2H, Ar-CH₂-N), 3.8 (s, 2H, Ph-CH₂-N), 2.0 (br s, 1H, NH).

  • Mass Spectrometry (ESI+): Calculated for C₁₆H₁₇N₃ [M+H]⁺, found [M+H]⁺.

Part 3: Applications in Medicinal Chemistry - Case Studies and SAR

Derivatives of this compound are promising candidates for screening against a variety of therapeutic targets. The N-acyl and N-alkyl derivatives can be readily synthesized in parallel to generate a library of compounds for biological evaluation.

Case Study 1: Anticancer Activity

Indazole derivatives are well-represented among kinase inhibitors used in oncology. [3]For instance, Pazopanib and Axitinib are indazole-containing drugs that target vascular endothelial growth factor receptors (VEGFRs). The derivatization of the 6-aminomethyl group can lead to novel compounds with potent antiproliferative activity.

Screening Strategy: A library of N-acyl and N-alkyl derivatives of this compound could be screened against a panel of cancer cell lines, such as those representing breast, lung, and colon cancer.

Representative Biological Data for Indazole Derivatives:

Compound ClassTarget/ActivityIC₅₀ (nM)Reference
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazole derivativesFGFR1 inhibitors30.2 - 69.1[2]
3-Carboxamido-2H-indazole-6-arylamide derivativesCRAF inhibitorsPotent antiproliferative activity[2]
1H-indazole-3-amine derivativesAnticancer (K562 cells)5150[5]

Structure-Activity Relationship (SAR) Insights (Hypothetical):

Based on general trends for kinase inhibitors, the following SAR could be explored:

  • N-Acyl Derivatives: Aromatic and heteroaromatic acyl groups may engage in π-stacking interactions within the ATP-binding pocket. Substituents on these aromatic rings (e.g., halogens, methoxy groups) can modulate potency and selectivity.

  • N-Alkyl Derivatives: Small, flexible alkyl chains may be well-tolerated. Larger, more rigid cyclic or aromatic alkyl groups could provide additional binding interactions and improve pharmacokinetic properties.

Case Study 2: Antimicrobial Activity

The indazole scaffold has also been explored for the development of novel antimicrobial agents. [6][7]The introduction of various lipophilic and polar groups via derivatization of the 6-aminomethyl position can influence the compound's ability to penetrate bacterial cell walls and interact with essential enzymes.

Screening Strategy: The synthesized library of derivatives can be tested against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Representative Biological Data for Indazole and Related Heterocyclic Derivatives:

Compound ClassOrganismActivityReference
Indazole-benzimidazole hybridsS. aureus, E. coliAntimicrobial activity[6]
N-alkyl and N-aryl piperazine derivativesS. aureus, P. aeruginosaSignificant antibacterial activity[7]
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivativesGram (+), Gram (-) bacteria, FungiModerate to good inhibition[8]

Structure-Activity Relationship (SAR) Insights (Hypothetical):

  • Cationic Groups: Introduction of basic amines (e.g., via reductive amination with amino-aldehydes) could lead to positively charged molecules at physiological pH, which may enhance interaction with the negatively charged bacterial cell membrane.

  • Lipophilicity: The overall lipophilicity of the molecule, which can be tuned by the choice of acyl or alkyl group, will be a critical factor in determining its antibacterial activity. A balance between aqueous solubility and membrane permeability is often required.

Conclusion

This compound is a versatile and readily accessible building block for medicinal chemistry. The N-acylation and reductive amination protocols provided herein offer robust and straightforward methods for generating diverse libraries of novel indazole derivatives. The case studies in anticancer and antimicrobial research highlight the potential of these compounds in drug discovery. By systematically exploring the structure-activity relationships of these derivatives, researchers can identify promising lead compounds for further optimization and development.

References

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Sources

Efficacy Testing of Novel 6-Aminomethyl-2-methylindazole Derivatives as RORγt Modulators in Animal Models of Autoimmune Disease

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The compound 6-Aminomethyl-2-methylindazole represents a key chemical scaffold for the development of novel therapeutic agents. While the compound itself is primarily an intermediate, its structural motifs are found in patented molecules designed to target the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a ligand-dependent transcription factor that serves as the "master" regulator for the differentiation of T helper 17 (Th17) cells.[1][2][3] These cells are critical for host defense against certain pathogens but are also strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[4][5][6][7][8]

Th17 cells exert their pro-inflammatory effects primarily through the secretion of cytokines like IL-17A, IL-17F, and IL-22.[9][10] RORγt directly binds to the gene loci of these cytokines to drive their expression.[10] Consequently, inhibiting the transcriptional activity of RORγt is a highly attractive therapeutic strategy to decrease Th17 cell development and function, thereby reducing inflammation.[4][11]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the preclinical in vivo efficacy testing of novel compounds derived from the this compound scaffold, with a hypothesized mechanism of action as RORγt inhibitors. We present protocols for two well-established, Th17-driven murine models of autoimmune disease: the Imiquimod-Induced Psoriasis Model and the Collagen-Induced Arthritis Model.

Principle of Model Selection

The successful preclinical evaluation of a potential therapeutic requires animal models that recapitulate key aspects of the human disease pathology.[12][13] For a putative RORγt inhibitor, the chosen models must have a well-documented dependence on the IL-23/Th17/IL-17 axis, as this is the direct target pathway.

  • Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation: This is an acute, robust, and highly reproducible model. Imiquimod, a Toll-like receptor 7 (TLR7) agonist, is applied topically to mouse skin, inducing a strong inflammatory cascade that is heavily dependent on IL-23 and IL-17.[14][15] The resulting phenotype, which includes skin thickening (acanthosis), redness (erythema), and scaling, closely mimics human psoriatic lesions.[14][16] Its short duration and clear, quantifiable endpoints make it an excellent primary model for screening and initial efficacy assessment.

  • Collagen-Induced Arthritis (CIA): This is a more chronic and systemic model of autoimmune polyarthritis that shares many immunological and pathological features with human rheumatoid arthritis.[17][18] The disease is induced by immunization with type II collagen, leading to a T-cell and B-cell-mediated autoimmune attack on the joints. Th17 cells are known to play a significant pathogenic role in this model.[6] The CIA model is valuable for evaluating the therapeutic potential of a test compound on joint inflammation, cartilage degradation, and bone erosion over a longer time course.

Protocol 1: Imiquimod (IMQ)-Induced Psoriasis Model

This protocol details the induction of psoriasis-like skin inflammation in mice using topical imiquimod cream and outlines the key parameters for assessing the efficacy of a test compound.

Experimental Workflow Diagram

IMQ_Workflow cluster_pre Pre-Study Phase cluster_induction Induction & Dosing Phase cluster_endpoint Endpoint Analysis acclimate Day -7 to -1 Acclimatize Animals (8-10 week old BALB/c mice) shave Day -1 Shave Dorsal Skin acclimate->shave 6 days day0 Day 0 Baseline Measurements (Skin thickness, PASI) Start IMQ & Compound Dosing shave->day0 24h day1_4 Day 1-4 Daily IMQ Application Daily Compound Dosing Daily Clinical Scoring day0->day1_4 Daily day5 Day 5 Final Clinical Scoring Euthanasia & Tissue Collection (Skin, Ear, Spleen) day1_4->day5 24h analysis Post-Mortem Analysis - Histology (H&E) - Skin Cytokine Analysis (ELISA/qPCR) - Splenocyte Analysis (Flow Cytometry) day5->analysis

Caption: Workflow for the Imiquimod-Induced Psoriasis Model.

Materials and Methods
  • Animals: Female or male BALB/c or C57BL/6 mice, 8–10 weeks old.

  • Reagents:

    • Aldara™ cream (5% imiquimod).

    • Vehicle for test compound (e.g., 0.5% Methylcellulose with 0.2% Tween 80 in sterile water).

    • Positive Control: Dexamethasone or an established RORγt inhibitor.[19]

    • Anesthesia (e.g., isoflurane).

  • Equipment:

    • Electric clippers.

    • Digital calipers.

    • Analytical balance.

    • Gavage needles.

Step-by-Step Protocol
  • Acclimatization (Day -7 to -1): House mice in specific pathogen-free (SPF) conditions for at least one week before the experiment begins.[15] Provide standard chow and water ad libitum.

  • Preparation (Day -1): Anesthetize the mice. Carefully shave a 2x3 cm area of dorsal skin. Allow mice to recover for 24 hours.

  • Group Allocation and Baseline (Day 0): Randomly assign mice to experimental groups (n=8-10 per group). Record baseline body weight and measure the thickness of the dorsal skin and one ear using digital calipers.

  • Disease Induction (Day 0 to 4): Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and the right ear for 5 consecutive days.[14][16][20] The control (non-diseased) group should receive a similar application of a control cream (e.g., Vaseline).

  • Compound Administration (Day 0 to 4):

    • Prophylactic Regimen: Begin administration of the test compound (e.g., via oral gavage) approximately 1-2 hours before the first imiquimod application and continue daily until Day 4.[20]

    • The vehicle control group receives the vehicle on the same schedule.

    • The positive control group receives the reference compound (e.g., Dexamethasone at 1 mg/kg, i.p.).

  • Clinical Assessment (Daily, Day 1 to 5): Score the treated dorsal skin daily based on the Psoriasis Area and Severity Index (PASI), adapted for mice. Score erythema (redness), scaling, and thickness independently on a 0-4 scale (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The cumulative PASI score is the sum of these three scores. Also, measure ear and dorsal skin thickness daily.

  • Termination and Endpoint Analysis (Day 5):

    • Record final body weights and clinical scores.

    • Euthanize mice according to approved institutional protocols.

    • Collect the treated dorsal skin patch and ear for analysis. A portion can be fixed in 10% neutral buffered formalin for histology (H&E staining for epidermal thickness and immune cell infiltration), and the remainder can be snap-frozen for cytokine analysis (e.g., IL-17A, IL-23 via ELISA or qPCR).[14]

    • Collect spleens to measure spleen weight (an indicator of systemic inflammation) and for potential analysis of Th17 cell populations via flow cytometry.

Data Presentation: Experimental Groups & Expected Outcomes
GroupTreatmentExpected Clinical OutcomeExpected Histological Outcome
1. NaiveNo TreatmentNo inflammation; PASI score = 0.Normal epidermal thickness.
2. VehicleIMQ + VehicleSevere inflammation; high PASI score; significant increase in skin/ear thickness.Marked acanthosis, parakeratosis, and dermal immune infiltrate.
3. Positive ControlIMQ + DexamethasoneSignificantly reduced inflammation, PASI score, and skin thickness vs. Vehicle.Reduced acanthosis and immune infiltrate.
4. Test CompoundIMQ + Compound (Dose 1)Dose-dependent reduction in inflammation and clinical scores.Dose-dependent reduction in acanthosis and infiltrate.
5. Test CompoundIMQ + Compound (Dose 2)Dose-dependent reduction in inflammation and clinical scores.Dose-dependent reduction in acanthosis and infiltrate.

Protocol 2: Collagen-Induced Arthritis (CIA) Model

This protocol describes the induction of autoimmune arthritis in susceptible mice, providing a framework for evaluating therapeutic efficacy in a model of rheumatoid arthritis.

Experimental Workflow Diagram

CIA_Workflow cluster_induction Induction Phase cluster_dosing Monitoring & Dosing Phase cluster_endpoint Endpoint Analysis day0 Day 0 Primary Immunization (Type II Collagen in CFA) day21 Day 21 Booster Immunization (Type II Collagen in IFA) day0->day21 21 days onset Day ~24-28 Onset of Arthritis Begin Clinical Scoring day21->onset ~3-7 days dosing Day ~28-42 Therapeutic Dosing Regimen (Daily Compound Admin.) Continue Scoring (2-3x/week) onset->dosing Begin Dosing day42 Day ~42 Final Clinical Scores Euthanasia & Tissue Collection (Paws, Knees, Serum) dosing->day42 ~14 days analysis Post-Mortem Analysis - Histology (Joints) - Serum Cytokine & Antibody Titers - Paw Swelling Measurement day42->analysis

Caption: Workflow for the Collagen-Induced Arthritis (CIA) Model.

Materials and Methods
  • Animals: Male DBA/1 mice, 8–10 weeks old (highly susceptible to CIA).[17][18]

  • Reagents:

    • Bovine or Chicken Type II Collagen.

    • Complete Freund’s Adjuvant (CFA).

    • Incomplete Freund’s Adjuvant (IFA).

    • Test compound and vehicle.

    • Positive Control: Methotrexate or Enbrel (etanercept).

  • Equipment:

    • Syringes with locking hubs (for emulsification).

    • 27-gauge needles.

    • Digital calipers.

Step-by-Step Protocol
  • Acclimatization (Day -7 to -1): Acclimate DBA/1 mice for at least one week under SPF conditions.

  • Primary Immunization (Day 0):

    • Prepare an emulsion of Type II Collagen and CFA (1:1 ratio).

    • Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.[21]

  • Booster Immunization (Day 21):

    • Prepare an emulsion of Type II Collagen and IFA (1:1 ratio).

    • Inject 100 µL of the booster emulsion intradermally near the initial injection site.[21][22]

  • Monitoring for Onset (Starting Day 24): Begin monitoring mice daily for signs of arthritis (redness and swelling of paws/digits). The onset typically occurs between days 24 and 35.[21]

  • Clinical Scoring (2-3 times per week post-onset): Once arthritis is observed, score each paw on a scale of 0-4:

    • 0 = Normal.

    • 1 = Mild swelling/erythema in one joint or digit.

    • 2 = Moderate swelling/erythema in multiple digits or the entire paw.

    • 3 = Severe swelling/erythema of the entire paw.

    • 4 = Maximum inflammation with ankylosis. The maximum score per mouse is 16.[21] Also, measure paw thickness with calipers.

  • Compound Administration (Therapeutic Regimen):

    • Once mice develop a predetermined clinical score (e.g., ≥2), randomize them into treatment groups.

    • Begin daily administration of the vehicle, positive control, or test compound. This therapeutic dosing typically continues for 14-21 days.

  • Termination and Endpoint Analysis (e.g., Day 42):

    • Record final clinical scores and paw measurements.

    • Collect blood via cardiac puncture for serum analysis of pro-inflammatory cytokines (e.g., IL-17A, TNF-α) and anti-collagen antibodies.

    • Euthanize mice and collect hind paws and knee joints. Fix in formalin, decalcify, and embed in paraffin for histological analysis (H&E for inflammation, Safranin O for cartilage damage).

Data Analysis and Interpretation

For both models, statistical analysis is crucial. Compare treatment groups to the vehicle control using appropriate statistical tests (e.g., two-way ANOVA for clinical scores over time, one-way ANOVA or Kruskal-Wallis test for endpoint measurements). A p-value < 0.05 is typically considered significant.

A successful RORγt inhibitor candidate is expected to:

  • Significantly reduce clinical scores (PASI or arthritis index).

  • Decrease tissue swelling and thickness.

  • Ameliorate pathological features observed in histology (e.g., reduce acanthosis, immune infiltration, synovitis, and cartilage destruction).

  • Lower the levels of key Th17-related cytokines (e.g., IL-17A) in the target tissue or serum.

These animal models provide a robust platform for evaluating the in vivo efficacy of novel this compound derivatives. Positive results from these studies can provide the necessary validation to advance a compound toward further preclinical development.

References

  • Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. PubMed Central. Available at: [Link]

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Application Notes & Protocols: 6-Aminomethyl-2-methylindazole as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 6-Aminomethyl-2-methylindazole as a foundational scaffold for the development of chemical probes aimed at target identification and validation. This document outlines the scientific rationale, experimental design, detailed protocols, and data interpretation strategies for employing this versatile indazole derivative in chemoproteomic workflows.

Introduction: The Potential of the Indazole Scaffold in Chemical Biology

Indazole derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[1][2][3][4] The unique electronic and structural properties of the indazole ring system allow for diverse functionalization, making it an attractive starting point for the development of selective and potent modulators of protein function.[5] "this compound" is a particularly interesting starting point for chemical probe development due to the presence of a reactive primary amine at the 6-position. This aminomethyl group provides a convenient chemical handle for the attachment of various functionalities, such as affinity tags or photoreactive cross-linkers, without significantly altering the core pharmacophore that may be responsible for target engagement.

Chemical probes are essential small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function and its validation as a potential therapeutic target.[6][7][8] A well-characterized chemical probe, along with its corresponding inactive negative control, can provide strong evidence for a direct link between a protein's activity and a cellular phenotype.[6][9] This guide will detail the transformation of this compound into potent chemical probes and their application in target discovery.

Designing Chemical Probes from this compound

The strategic design of a chemical probe is paramount to its success in target identification. The primary design consideration for modifying this compound is to introduce functionalities that enable target capture and identification while minimizing perturbation of the original molecule's biological activity. We will focus on two principal types of chemical probes: affinity probes and photo-affinity probes.

Rationale for Probe Design

The aminomethyl group at the 6-position of the indazole core is the key to derivatization. This site is sufficiently distanced from the core heterocyclic system, which is often crucial for target recognition, to reduce the likelihood of interfering with protein binding.

  • Affinity Probes: These probes are designed to bind non-covalently to their target protein, allowing for the subsequent "pull-down" and identification of the protein-probe complex. A common approach is to attach a biotin tag via a flexible linker to the aminomethyl group.

  • Photo-Affinity Probes: These probes offer the advantage of forming a covalent bond with the target protein upon photoactivation.[10][11] This is particularly useful for capturing transient or low-affinity interactions.[12] A photoreactive group, such as a diazirine or benzophenone, is incorporated into the probe's structure.[13]

  • Negative Control: A critical component of any chemical probe experiment is a structurally similar but biologically inactive negative control.[14][15][16] This control helps to distinguish specific target engagement from non-specific interactions. For this compound, a suitable negative control could involve methylation of the aminomethyl group to block its key interactions or altering a key substituent on the indazole ring that is critical for binding, without significantly changing the molecule's physical properties.[9]

Proposed Probe Structures

The following are proposed structures for affinity and photo-affinity probes derived from this compound, along with a suggested negative control.

Figure 1: Proposed Chemical Probes and Negative Control

G cluster_0 Parent Compound cluster_1 Affinity Probe cluster_2 Photo-Affinity Probe cluster_3 Negative Control a This compound b Probe-A (Affinity) a->b + Biotin-Linker c Probe-P (Photo-Affinity) a->c + Diazirine-Linker d Control-N (Inactive Analog) a->d Structural Modification

Caption: Proposed derivatization of this compound.

Synthesis of Chemical Probes

The synthesis of the proposed chemical probes will leverage the reactivity of the primary amine on this compound. Standard amide bond formation reactions can be employed to attach the desired linker-tag moieties.

Synthesis of Affinity Probe (Probe-A)

This protocol describes the coupling of a biotin-PEG linker to this compound. The PEG linker provides flexibility and reduces steric hindrance.

Protocol 3.1: Synthesis of Probe-A

  • Dissolve Reactants: Dissolve this compound (1 equivalent) and a commercially available NHS-ester of Biotin-PEG4 (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Add Base: Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture to act as a base.

  • Reaction: Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired affinity probe.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis of Photo-Affinity Probe (Probe-P)

This protocol details the attachment of a diazirine-containing linker to this compound. Diazirines are small, stable photoreactive groups that generate highly reactive carbenes upon UV irradiation.[17]

Protocol 3.2: Synthesis of Probe-P

  • Dissolve Reactants: Dissolve this compound (1 equivalent) and a commercially available NHS-ester of a diazirine-containing linker (e.g., 3-(3-methyl-3H-diazirin-3-yl)propanoic acid NHS ester) (1.1 equivalents) in anhydrous DMF.

  • Add Base: Add DIPEA (3 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight in the dark to prevent premature activation of the diazirine moiety.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 3.1.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS, ensuring all manipulations are performed under low-light conditions.

Target Identification using Affinity-Based Protein Profiling (AfBPP)

Affinity-based protein profiling (AfBPP) is a powerful chemoproteomic technique used to identify the cellular targets of small molecules.[18][19] This workflow involves incubating cell lysates with the affinity probe, capturing the protein-probe complexes, and identifying the bound proteins by mass spectrometry.

Figure 2: Affinity-Based Protein Profiling Workflow

G A Cell Lysate Preparation B Incubation with Probe-A A->B C Capture on Streptavidin Beads B->C D Washing and Elution C->D E Proteomic Analysis (LC-MS/MS) D->E F Data Analysis & Target Identification E->F

Caption: General workflow for Affinity-Based Protein Profiling.

Experimental Protocol for AfBPP

Protocol 4.1: Target Pull-Down with Probe-A

  • Cell Culture and Lysis: Culture the cells of interest to ~80-90% confluency. Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Lysate Preparation: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome).

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Probe Incubation: Incubate the cell lysate (e.g., 1-5 mg of total protein) with Probe-A at a predetermined optimal concentration (typically in the low micromolar range) for 1-2 hours at 4°C with gentle rotation.

  • Negative Control: In a parallel experiment, incubate the lysate with the negative control compound (Control-N) under the same conditions. For competitive displacement experiments, pre-incubate the lysate with an excess of the parent compound before adding Probe-A.

  • Capture of Protein-Probe Complexes: Add streptavidin-coated magnetic beads to the lysate and incubate for another 1-2 hours at 4°C with gentle rotation to capture the biotinylated probe and its binding partners.

  • Washing: Pellet the beads using a magnetic stand and wash them extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE and In-Gel Digestion: Separate the eluted proteins by SDS-PAGE. Visualize the proteins with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain). Excise the entire protein lane or specific bands of interest and perform in-gel digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the MS/MS data using a protein database search engine (e.g., Mascot, Sequest). Compare the protein lists from the Probe-A and negative control pull-downs to identify specific binding partners.

Data Interpretation

The primary goal of data analysis is to identify proteins that are significantly enriched in the Probe-A pull-down compared to the negative control. Quantitative proteomics approaches, such as label-free quantification or stable isotope labeling, can provide more robust identification of specific binders.

Table 1: Example Data from AfBPP Experiment

Protein IDFold Enrichment (Probe-A vs. Control-N)p-valuePutative Target?
P1234515.2< 0.001Yes
Q678901.10.45No
R543218.7< 0.01Yes

Target Identification using Photo-Affinity Labeling (PAL)

Photo-affinity labeling (PAL) is a powerful technique for identifying direct binding partners of a small molecule.[10][11][13] The photo-affinity probe is incubated with a biological sample and then irradiated with UV light to induce covalent cross-linking to interacting proteins.[12]

Figure 3: Photo-Affinity Labeling Workflow

G A Incubate Cells/Lysate with Probe-P B UV Irradiation (Cross-linking) A->B C Click Chemistry (e.g., with Biotin-Azide) B->C D Enrichment on Streptavidin Beads C->D E Proteomic Analysis (LC-MS/MS) D->E F Target Identification E->F

Caption: General workflow for Photo-Affinity Labeling.

Experimental Protocol for PAL

Protocol 5.1: In-situ Photo-Affinity Labeling in Live Cells

  • Cell Culture and Probe Incubation: Culture cells to ~80-90% confluency. Treat the cells with Probe-P at an appropriate concentration and incubate for a time sufficient for cellular uptake and target engagement.

  • UV Irradiation: Irradiate the cells with UV light (typically 350-365 nm) for a predetermined time to activate the diazirine group and induce covalent cross-linking.

  • Cell Lysis: Harvest and lyse the cells as described in Protocol 4.1.

  • Click Chemistry: If the photo-affinity probe contains a clickable handle (e.g., an alkyne), perform a click reaction with a reporter tag (e.g., biotin-azide) to append a biotin moiety for enrichment.

  • Enrichment and Proteomic Analysis: Proceed with the enrichment of biotinylated proteins using streptavidin beads and subsequent proteomic analysis as detailed in Protocol 4.1 (steps 6-11).

  • Competitive Labeling: To confirm target specificity, pre-incubate cells with an excess of the parent compound before adding Probe-P. A reduction in the labeling of a specific protein in the presence of the competitor provides strong evidence of direct binding.

Target Validation

The identification of putative target proteins is the first step. Subsequent validation experiments are crucial to confirm that the observed phenotype is indeed mediated by the interaction of the parent compound with the identified target.

Recommended Validation Strategies:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target in cells by measuring changes in the thermal stability of the protein.

  • Enzymatic or Binding Assays: If the identified target is an enzyme or a receptor, its activity or binding can be directly measured in the presence of the parent compound.

  • Genetic Approaches: Techniques such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the identified target gene can be used to determine if depletion of the protein phenocopies the effect of the compound.[20]

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These biophysical techniques can be used to quantify the binding affinity and kinetics of the compound to the purified target protein.

Conclusion

This compound serves as a promising and versatile starting point for the development of chemical probes for target identification. The presence of a readily functionalizable aminomethyl group allows for the straightforward synthesis of both affinity and photo-affinity probes. By following the detailed protocols and validation strategies outlined in these application notes, researchers can effectively utilize these probes to elucidate the molecular targets of this important class of compounds, thereby accelerating drug discovery and our understanding of complex biological processes.

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Application Note: The 6-Aminomethyl-2-methylindazole Scaffold as a Versatile Platform for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indazole Core

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules.[1][2] Its bicyclic structure, composed of a fused benzene and pyrazole ring, serves as an excellent bioisostere for native purine bases, enabling it to effectively interact with the ATP-binding sites of many enzymes, particularly protein kinases.[2][3] Kinase inhibitors containing the indazole core, such as Axitinib and Pazopanib, have demonstrated significant therapeutic success, validating this scaffold's utility in oncology.[2]

This application note focuses on a specific, strategically functionalized derivative: 6-aminomethyl-2-methylindazole . The design of this scaffold is not arbitrary; each component serves a distinct and advantageous purpose in a drug discovery campaign:

  • The 2-Methylindazole Core: This unit typically functions as the primary "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. The methylation at the N2 position is a crucial modification that prevents tautomerization, locking the scaffold into a single, predictable conformation and often improving physicochemical properties.

  • The 6-Aminomethyl Linker: This functional group is the cornerstone of SAR exploration for this scaffold. Positioned at the C6 location, it typically projects out from the core binding pocket into the solvent-exposed region. This positioning is ideal for introducing a wide array of chemical diversity without disrupting the essential hinge-binding interactions. Modifications at this site are pivotal for modulating potency, selectivity, solubility, and pharmacokinetic properties. The introduction of aminomethyl groups has been shown to enhance molecular potency in related heterocyclic inhibitors.[4]

This document will guide researchers through the logical progression of an SAR study using this scaffold, from synthetic strategy and library generation to biological evaluation and data interpretation.

Section 1: Scaffold Analysis and Points for Diversification

The power of the this compound scaffold lies in its defined vectors for chemical modification. Understanding these points is the first step in designing a rational and efficient compound library.

Caption: Key components and their roles in the this compound scaffold.

The primary focus of an initial SAR campaign should be the exploration of diverse functionalities at the 6-aminomethyl linker. This group acts as a handle for attaching various substituents (R¹) through robust chemical reactions, allowing for a systematic investigation of the chemical space surrounding the core.

Section 2: Synthetic Strategy for Library Generation

A robust and flexible synthetic route is essential for generating a diverse library of analogs. The following scheme outlines a reliable pathway for synthesizing and derivatizing the scaffold, enabling the exploration of R¹ groups through amide coupling—one of the most dependable and versatile reactions in medicinal chemistry.

G start 6-Nitro-1H-indazole step1 N-Methylation (e.g., MeI, K2CO3) start->step1 intermediate1 2-Methyl-6-nitroindazole step1->intermediate1 step2 Nitro Reduction (e.g., H2, Pd/C) intermediate1->step2 intermediate2 6-Amino-2-methylindazole step2->intermediate2 step3 Amide Coupling (R-COOH, Coupling Agent) intermediate2->step3 final_library Target Library: Amide Derivatives step3->final_library

Caption: General synthetic workflow for creating a library of amide derivatives.

Protocol: General Procedure for Amide Library Synthesis

This protocol describes the key steps for derivatizing the 6-amino-2-methylindazole intermediate.

Step 1: Synthesis of 6-Amino-2-methylindazole (Intermediate)

  • N-Methylation: To a solution of 6-nitro-1H-indazole in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) followed by a methylating agent (e.g., methyl iodide). Stir at room temperature until completion, monitoring by TLC or LC-MS. The N2-methylated isomer is often the major product under these conditions but may require chromatographic separation from the N1 isomer.

  • Nitro Group Reduction: Dissolve the purified 2-methyl-6-nitroindazole in a solvent like ethanol or methanol. Add a catalyst, typically 10% Palladium on carbon (Pd/C). Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) for several hours until the reaction is complete.[5]

  • Work-up: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude 6-amino-2-methylindazole, which can be purified by crystallization or column chromatography.[5]

Step 2: Parallel Amide Synthesis for Library Generation

The causality behind choosing amide coupling is its reliability, high functional group tolerance, and the vast commercial availability of carboxylic acids (R-COOH), enabling extensive SAR.

  • Array Preparation: In a 96-well plate or an array of reaction vials, dispense a solution of 6-amino-2-methylindazole in a suitable aprotic solvent (e.g., DMF or DCM).

  • Carboxylic Acid Addition: To each well/vial, add a unique carboxylic acid from a pre-prepared stock solution.

  • Coupling Reagent Addition: Add a peptide coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) to each reaction.

  • Reaction: Seal the plate/vials and agitate at room temperature overnight.

  • Purification: Upon completion, the library can be purified using parallel purification techniques such as mass-directed preparative HPLC to yield the final amide derivatives. All final compounds should be characterized by LC-MS and ¹H NMR.[6][7]

Section 3: Case Study: A Hypothetical SAR Campaign for "TargetKinase"

To illustrate the process, we present a hypothetical SAR study based on common trends observed in kinase inhibitor development.[8][9] Our starting point is the core scaffold acylated with a simple acetyl group. The goal is to improve potency against "TargetKinase" while maintaining or improving ligand efficiency (LipE), a key metric for assessing the quality of "hits".

Table 1: SAR of this compound Derivatives against TargetKinase

Compound IDR¹ Group (via Amide Link)TargetKinase IC₅₀ (nM)Cellular EC₅₀ (µM)cLogPLipERationale / Observation
1 (Hit) Acetyl1500>501.83.2Initial hit with weak activity. Low lipophilicity.
2 Cyclopropyl850352.53.7Small, rigid group improves potency slightly.
3 Phenyl450183.14.1Introduction of an aryl ring suggests a nearby hydrophobic pocket.
4 4-Fluorophenyl300123.34.3Electron-withdrawing group improves potency. A common strategy in kinase inhibitors.
5 3-Methoxyphenyl500223.24.0Meta-substitution is tolerated but offers no clear advantage over phenyl.
6 3-(Methylsulfonamido)phenyl 25 0.9 2.9 5.5 Optimal Compound. The sulfonamide likely forms a key H-bond with a polar residue in the binding pocket, significantly boosting potency and ligand efficiency.[10]
7 Pyridin-3-yl18082.45.0Heterocycle improves potency and physicochemical properties (lower cLogP).
8 3-Aminophenyl9552.64.9Basic amine provides a potential salt bridge interaction.

Interpretation of SAR:

  • Initial Exploration (1 → 3): The progression from a small alkyl group (acetyl) to a phenyl ring (Compound 3 ) resulted in a >3-fold increase in potency. This is a classic finding that indicates the R¹ vector is pointing towards a hydrophobic region of the ATP-binding site.

  • Aromatic Substitution (4 → 6): Exploring substitutions on the phenyl ring is the logical next step. While a simple fluoro group (Compound 4 ) provided a modest gain, the introduction of a meta-sulfonamide group (Compound 6 ) led to a dramatic increase in potency (>10-fold). This strongly suggests the presence of a hydrogen bond donor/acceptor pair on the protein that can engage with the sulfonamide. This type of interaction is a hallmark of many potent and selective kinase inhibitors.[10]

  • Ligand Efficiency (LipE): Throughout the optimization, tracking LipE is crucial. Compound 6 not only has the best potency but also the highest LipE, indicating that the significant gain in binding affinity was achieved efficiently without a large penalty in lipophilicity. This makes it a high-quality lead compound for further studies.

Section 4: Protocol - In Vitro TR-FRET Kinase Inhibition Assay

To generate the SAR data in Table 1, a robust and sensitive biochemical assay is required. The LANCE® Ultra time-resolved FRET (TR-FRET) assay is an industry standard.

Principle: The assay measures the phosphorylation of a ULight™-labeled peptide substrate by the kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated peptide, bringing the Eu-donor and ULight™-acceptor into close proximity. Upon excitation, energy is transferred from the donor to the acceptor (FRET), which then emits a signal. Inhibitors prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • TargetKinase enzyme

  • ULight™-labeled peptide substrate

  • ATP

  • Eu-labeled anti-phospho-substrate antibody

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection Buffer (e.g., 100 mM HEPES pH 7.5, EDTA, 0.01% Brij-35)

  • Test compounds (serially diluted in DMSO)

  • Low-volume 384-well microplates (e.g., white ProxiPlates)

Step-by-Step Methodology:

  • Compound Plating: Prepare 11-point, 3-fold serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of these dilutions into the 384-well assay plates.

  • Enzyme & Substrate Addition: Prepare a 2X solution of TargetKinase and ULight™-substrate in Assay Buffer. Dispense 5 µL into each well of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Prepare a 2X solution of ATP in Assay Buffer (at a concentration equal to the Kₘ for the kinase). Add 5 µL to each well to start the kinase reaction. The final assay volume is 10 µL.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The duration should be optimized to ensure the reaction is within the linear range (<20% substrate consumption).

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing the Eu-labeled antibody. This stops the enzymatic reaction and initiates the detection process.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader (e.g., EnVision®), measuring emissions at 615 nm (Eu background) and 665 nm (ULight™ FRET signal).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data using controls: 0% inhibition (DMSO only) and 100% inhibition (no enzyme or potent inhibitor).

    • Fit the normalized data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Section 5: The Drug Discovery Workflow: From Hit to Lead

Identifying a potent enzyme inhibitor is a critical milestone, but it is only the beginning. The overall goal is to develop a compound with efficacy in a biological system. The workflow below illustrates the logical progression from a biochemical hit to a validated cellular lead.

G hit_id Hit Identification (Biochemical Assay, IC₅₀) sar SAR Campaign (Improve Potency & LipE) hit_id->sar Iterate cellular_target Target Engagement Assay (e.g., p-ERK Western Blot) sar->cellular_target cellular_phenotype Cellular Phenotypic Assay (e.g., Anti-Proliferation, EC₅₀) cellular_target->cellular_phenotype adme ADME/PK Profiling (Metabolic Stability, Permeability) cellular_phenotype->adme adme->sar Optimize lead Lead Compound adme->lead

Caption: A typical workflow for advancing a hit compound through SAR and cellular validation.

  • Target Engagement: Once a potent inhibitor like Compound 6 is identified, it's crucial to confirm it inhibits the target kinase inside a cell. For a kinase in the MAPK pathway, this could be a Western blot measuring the phosphorylation of a downstream substrate (e.g., p-ERK).[11]

  • Cellular Activity: The ultimate test of the compound's initial efficacy is a cellular assay, such as an anti-proliferation assay in a cancer cell line known to be dependent on TargetKinase. This yields an EC₅₀ value, which incorporates the compound's cell permeability and target engagement.

  • ADME/PK: Promising compounds are then profiled for their drug-like properties (Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics) to ensure they have the potential to become viable drug candidates.

Conclusion

The this compound scaffold is a powerful and highly adaptable platform for modern drug discovery. Its strategic design allows for the stable anchoring of the molecule within an enzyme active site while providing a versatile linker at the C6 position for systematic SAR exploration. By combining rational library design, robust synthetic chemistry, and high-quality biochemical and cellular assays, researchers can efficiently navigate the chemical space around this scaffold. The systematic approach outlined in this note—focusing on optimizing not just potency but also key properties like ligand efficiency—provides a clear and effective path for transforming initial hits into high-quality lead compounds with therapeutic potential.

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Application Notes and Protocols for the Fluorescent Labeling of 6-Aminomethyl-2-methylindazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of 6-Aminomethyl-2-methylindazole through Fluorescent Labeling

This compound is a versatile heterocyclic compound of growing interest in medicinal chemistry and drug discovery. Its structural motif is found in a variety of bioactive molecules, making it a valuable scaffold for the development of novel therapeutics. To elucidate its biological mechanism of action, cellular uptake, and distribution, it is often necessary to conjugate it to a reporter molecule, such as a fluorescent tag. This process, known as bioconjugation, allows for the sensitive and specific tracking of the molecule in complex biological systems.

This comprehensive guide provides detailed application notes and step-by-step protocols for the successful conjugation of this compound to a variety of fluorescent tags. We will delve into the critical chemical principles, reaction optimization, purification strategies, and characterization of the final fluorescent conjugate. This document is designed to empower researchers to confidently and efficiently label this important small molecule for a wide range of downstream applications, including high-throughput screening, fluorescence microscopy, and flow cytometry.[][2][3]

Scientific Principles of Amine-Reactive Fluorescent Labeling

The primary amino group (-NH₂) on the methyl substituent of this compound serves as the reactive handle for conjugation to fluorescent dyes. The most common and reliable methods for labeling primary amines involve the use of amine-reactive functional groups on the fluorescent tag, primarily N-hydroxysuccinimide (NHS) esters and isothiocyanates.

Mechanism of NHS Ester Conjugation:

NHS esters react with unprotonated primary amines to form a stable and irreversible amide bond.[4] The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the NHS ester. This is followed by the departure of the N-hydroxysuccinimide leaving group.

NHS_Ester_Reaction cluster_products Products This compound R-CH₂-NH₂ Conjugate R-CH₂-NH-CO-Dye (Stable Amide Bond) This compound->Conjugate NHS_Ester_Dye Dye-CO-O-NHS NHS_Ester_Dye->Conjugate NHS N-hydroxysuccinimide NHS_Ester_Dye->NHS Isothiocyanate_Reaction cluster_products Products This compound R-CH₂-NH₂ Conjugate R-CH₂-NH-C(=S)-NH-Dye (Stable Thiourea Bond) This compound->Conjugate Isothiocyanate_Dye Dye-N=C=S Isothiocyanate_Dye->Conjugate

Caption: Isothiocyanate conjugation workflow.

Critical Reaction Parameters

Successful conjugation hinges on the careful control of several key parameters:

  • pH: The reactivity of the primary amine is highly pH-dependent. The amine must be in its unprotonated, nucleophilic form to react. Therefore, the reaction buffer should have a pH above the pKa of the amine. The pKa of the primary amine in this compound is predicted to be around 9.0-9.5, similar to that of benzylamine (pKa ≈ 9.3). [5][6]A reaction pH between 8.0 and 9.5 is generally optimal for both NHS ester and isothiocyanate reactions. [7]* Solvent: The choice of solvent is critical for dissolving both the this compound and the fluorescent dye. Many fluorescent dyes are hydrophobic and require an organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for solubilization. It is crucial to use anhydrous solvents to prevent hydrolysis of the reactive dye.

  • Stoichiometry: The molar ratio of the fluorescent dye to this compound will influence the efficiency of the reaction and the degree of labeling. For small molecule conjugation, a slight excess of the dye (1.1 to 1.5 equivalents) is often used to drive the reaction to completion.

  • Temperature and Reaction Time: Most amine-reactive conjugations proceed efficiently at room temperature. Reaction times can vary from one to several hours. It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Selection of Fluorescent Tags

The choice of fluorescent tag will depend on the specific application and available instrumentation. Key considerations include:

  • Excitation and Emission Wavelengths: Select a dye that is compatible with the excitation sources and emission filters of your fluorescence detection system.

  • Quantum Yield and Extinction Coefficient: These parameters determine the brightness of the fluorophore. Higher values are generally desirable for enhanced sensitivity.

  • Photostability: Choose a dye that is resistant to photobleaching, especially for applications requiring prolonged or intense illumination, such as fluorescence microscopy.

  • Solubility: The solubility of the dye in the reaction buffer is a critical factor for achieving a homogeneous reaction mixture.

  • Environmental Sensitivity: Some dyes exhibit changes in their fluorescence properties in response to changes in their local environment (e.g., polarity, pH). This can be either a desirable feature for creating biosensors or an unwanted artifact.

Table 1: Properties of Commonly Used Amine-Reactive Fluorescent Dyes

Fluorescent DyeReactive GroupExcitation Max (nm)Emission Max (nm)Quantum YieldKey Features
Fluorescein Isothiocyanate (FITC)Isothiocyanate4945180.92Bright green fluorescence, pH sensitive. [8]
Alexa Fluor™ 488 NHS EsterNHS Ester4955190.92Bright, photostable green fluorophore, less pH sensitive than FITC. []
Cyanine3 (Cy3) NHS EsterNHS Ester5505700.15Bright orange fluorescence, suitable for multiplexing. []
Alexa Fluor™ 594 NHS EsterNHS Ester5906170.66Bright red-orange fluorescence, excellent photostability.
Cyanine5 (Cy5) NHS EsterNHS Ester6496700.28Far-red fluorescence, minimizes background autofluorescence. []
Alexa Fluor™ 647 NHS EsterNHS Ester6506680.33Bright, photostable far-red fluorophore. []

Detailed Protocols

Protocol 1: Conjugation of this compound with an NHS Ester Dye (e.g., Alexa Fluor™ 488 NHS Ester)

This protocol provides a general procedure for the conjugation of this compound with a succinimidyl ester-functionalized fluorescent dye.

Materials:

  • This compound

  • Alexa Fluor™ 488 NHS Ester (or other amine-reactive NHS ester dye)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5)

  • 1 M Hydrochloric Acid (HCl) for pH adjustment

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Mass Spectrometer for characterization

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 10 mg/mL stock solution of the NHS ester dye in anhydrous DMF or DMSO immediately before use. Protect the dye solution from light.

    • Prepare the 0.1 M sodium bicarbonate buffer and adjust the pH to 8.5 using 1 M HCl.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine 1 equivalent of the this compound stock solution with 1.1 to 1.5 equivalents of the NHS ester dye stock solution.

    • Add the sodium bicarbonate buffer to achieve a final reaction volume where the organic solvent (DMF or DMSO) concentration is between 10% and 50% (v/v). The final concentration of this compound should be in the range of 1-10 mM.

    • Vortex the reaction mixture gently to ensure homogeneity.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Monitoring the Reaction:

    • Periodically (e.g., every 30-60 minutes), take a small aliquot of the reaction mixture and spot it on a TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).

    • Visualize the spots under UV light and, if the dye is colored, by eye. The formation of a new, more polar spot corresponding to the fluorescent conjugate indicates the progress of the reaction. The starting material spots (this compound and the free dye) should diminish over time.

    • Alternatively, the reaction can be monitored by HPLC.

  • Quenching the Reaction (Optional):

    • Once the reaction is complete (as determined by TLC or HPLC), the reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl (pH 8.0), to consume any unreacted NHS ester.

Protocol 2: Conjugation of this compound with an Isothiocyanate Dye (e.g., FITC)

This protocol outlines the procedure for labeling this compound with an isothiocyanate-functionalized fluorescent dye.

Materials:

  • This compound

  • Fluorescein Isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Carbonate-Bicarbonate Buffer (pH 9.0-9.5)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Mass Spectrometer for characterization

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 10 mg/mL stock solution of FITC in anhydrous DMSO immediately before use. Protect the dye solution from light. [9] * Prepare the 0.1 M carbonate-bicarbonate buffer and adjust the pH to 9.0-9.5.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine 1 equivalent of the this compound stock solution with 1.1 to 1.5 equivalents of the FITC stock solution.

    • Add the carbonate-bicarbonate buffer to achieve a final reaction volume where the organic solvent concentration is between 10% and 50% (v/v).

    • Vortex the reaction mixture gently.

    • Incubate the reaction at room temperature for 2-8 hours in the dark. [10]

  • Monitoring the Reaction:

    • Monitor the reaction progress by TLC or HPLC as described in Protocol 1. The FITC conjugate will be a new, more polar spot.

  • Quenching the Reaction:

    • After the reaction is complete, add a small amount of an amine-containing reagent like hydroxylamine or Tris buffer to quench any unreacted FITC.

Purification of the Fluorescent Conjugate

Purification is a critical step to remove unreacted dye and starting material, which can interfere with downstream applications. High-performance liquid chromatography (HPLC) is the method of choice for purifying small molecule fluorescent conjugates. [11][12][13][14]

HPLC_Purification Reaction_Mixture Crude Reaction Mixture HPLC_System Reverse-Phase HPLC System (C18 Column) Reaction_Mixture->HPLC_System Fraction_Collection Fraction Collection HPLC_System->Fraction_Collection Unreacted_Dye Unreacted Dye Fraction_Collection->Unreacted_Dye Starting_Material This compound Fraction_Collection->Starting_Material Pure_Conjugate Purified Fluorescent Conjugate Fraction_Collection->Pure_Conjugate

Caption: HPLC purification workflow.

General HPLC Purification Protocol:

  • Column: A reverse-phase C18 column is typically used for the separation of small organic molecules.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid is commonly employed. The gradient is optimized to achieve good separation between the starting materials, the product, and any byproducts.

  • Detection: A diode array detector (DAD) or a UV-Vis detector is used to monitor the elution of the compounds. The wavelength should be set to the absorbance maximum of the fluorescent dye. A fluorescence detector can also be used for enhanced sensitivity and selectivity.

  • Fraction Collection: Fractions corresponding to the peak of the fluorescent conjugate are collected.

  • Solvent Removal: The solvent is removed from the collected fractions, typically by lyophilization or rotary evaporation, to yield the purified conjugate.

Characterization of the Fluorescent Conjugate

After purification, it is essential to characterize the conjugate to confirm its identity and purity.

1. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the conjugate, confirming the successful coupling of the dye to the this compound. [15][16]Electrospray ionization (ESI) is a commonly used ionization technique for this purpose.

2. High-Performance Liquid Chromatography (HPLC):

Analytical HPLC is used to assess the purity of the final product. A single, sharp peak at the expected retention time for the conjugate indicates high purity.

3. UV-Visible Spectroscopy:

The absorbance spectrum of the conjugate should be measured to determine its concentration and to confirm the presence of both the this compound and the fluorescent dye moieties. The spectrum will typically show the characteristic absorbance peaks of both components.

4. Fluorescence Spectroscopy:

The fluorescence excitation and emission spectra of the conjugate should be recorded to confirm its fluorescent properties. It is important to note that the conjugation process can sometimes lead to a slight shift in the excitation and emission maxima and may affect the quantum yield of the fluorophore. [17][18]

Troubleshooting

Table 2: Common Issues and Solutions in Fluorescent Labeling

IssuePossible Cause(s)Recommended Solution(s)
Low or no conjugation - Incorrect pH of the reaction buffer.- Hydrolysis of the reactive dye.- Inactive starting materials.- Verify the pH of the buffer and adjust if necessary.- Use fresh, anhydrous solvents for preparing dye solutions.- Confirm the integrity of the this compound and the dye.
Multiple products or side reactions - Over-labeling (if the molecule has multiple amine groups).- Reaction with other nucleophilic groups.- Optimize the stoichiometry of the dye to the small molecule.- This is less of a concern for this compound as it has only one primary amine.
Precipitation during reaction - Poor solubility of the dye or conjugate in the reaction mixture.- Increase the proportion of organic co-solvent (e.g., DMF or DMSO).- Perform the reaction at a more dilute concentration.
Low recovery after purification - Adsorption of the conjugate to the HPLC column or vials.- Degradation of the conjugate during purification.- Use low-adsorption vials.- Optimize the HPLC mobile phase to ensure good solubility of the conjugate.
Fluorescence quenching - Aggregation of the fluorescent conjugate.- Interaction of the dye with the indazole ring.- Ensure the final product is fully dissolved.- Characterize the spectroscopic properties of the conjugate thoroughly.

Conclusion

The successful fluorescent labeling of this compound opens up a multitude of possibilities for studying its biological activities. By carefully selecting the appropriate fluorescent tag and meticulously controlling the reaction conditions, researchers can generate high-quality fluorescent probes for a wide array of applications in drug discovery and chemical biology. The protocols and guidelines presented in this document provide a solid foundation for achieving efficient and reproducible conjugation, purification, and characterization of these valuable research tools.

References

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 6-Aminomethyl-2-methylindazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Aminomethyl-2-methylindazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Indazole derivatives are significant in medicinal chemistry, and achieving a high yield of this specific compound is crucial for many research endeavors.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges in this multi-step synthesis.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically a multi-step process. A common and effective route begins with the methylation of 6-nitro-1H-indazole, followed by reduction of the nitro group, conversion of the resulting amino group to a bromomethyl group, and finally, displacement of the bromine with an amino group, often via a Gabriel synthesis approach. Each step presents unique challenges that can impact the overall yield and purity of the final product.

Synthesis_Pathway A 6-Nitro-1H-indazole B 2-Methyl-6-nitro-2H-indazole A->B Methylation (e.g., Dimethyl Sulfate) C 6-Amino-2-methyl-2H-indazole B->C Nitro Reduction (e.g., Pd/C, H2) D 6-(Bromomethyl)-2-methyl-2H-indazole C->D Sandmeyer-type Reaction E 2-Methyl-6-(phthalimidomethyl)-2H-indazole D->E Gabriel Synthesis: Potassium Phthalimide F This compound E->F Deprotection (e.g., Hydrazine)

Caption: General synthetic route for this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Step 1: Methylation of 6-Nitro-1H-indazole

Q1: My methylation of 6-nitro-1H-indazole results in a mixture of N1 and N2 isomers. How can I improve the selectivity for the desired 2-methyl isomer?

A1: This is a classic challenge in indazole chemistry. The nitrogen atoms at the N1 and N2 positions have different nucleophilicities, and the reaction conditions can influence which one is preferentially methylated.

  • Causality: The formation of both 1-methyl-6-nitro-1H-indazole and 2-methyl-6-nitro-2H-indazole is common.[3] The ratio of these isomers is highly dependent on the methylating agent, solvent, and base used.

  • Troubleshooting & Optimization:

    • Choice of Methylating Agent: While dimethyl sulfate is commonly used, you might also consider methyl iodide.[3][4] Some literature suggests that more sterically hindered methylating agents might favor methylation at the less hindered N2 position.

    • Solvent Effects: The polarity of the solvent can influence the isomer ratio. Aprotic solvents like THF, DMF, or DMSO are often employed.[3][4][5] Experimenting with different solvents can help optimize the selectivity.

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to deprotonate the indazole, forming the indazolide anion.[3] The nature of the counter-ion (e.g., Na+, K+) can also play a role in directing the alkylation.

    • Temperature Control: Running the reaction at a lower temperature after the addition of the methylating agent can sometimes improve selectivity by favoring the thermodynamically more stable product.

Protocol for Selective N2-Methylation:

  • To a solution of 6-nitro-1H-indazole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add dimethyl sulfate (1.2 equivalents) dropwise at 0 °C.

  • Let the reaction warm to room temperature and stir for 12 hours.[4]

  • Monitor the reaction by Thin Layer Chromatography (TLC) to determine the ratio of N1 and N2 isomers.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The isomers can often be separated by column chromatography on silica gel.[3]

ParameterCondition 1Condition 2Condition 3
Methylating Agent Dimethyl SulfateMethyl IodideTrimethyl orthoformate
Base Sodium HydridePotassium CarbonateDBU
Solvent THFDMFDichloromethane
Temperature 0 °C to RTRoom TemperatureReflux

Table 1: Suggested starting conditions for optimizing N2-methylation selectivity.

Step 2: Reduction of the Nitro Group

Q2: I'm experiencing low yields during the reduction of 2-methyl-6-nitro-2H-indazole to 6-amino-2-methyl-2H-indazole. What could be the issue?

A2: The reduction of an aromatic nitro group is generally a high-yielding reaction, but several factors can lead to incomplete conversion or side product formation.

  • Causality: Incomplete reduction can be due to catalyst deactivation, insufficient hydrogen pressure, or the presence of impurities that poison the catalyst. Side reactions, though less common for this specific substrate, can include over-reduction of the indazole ring under harsh conditions.

  • Troubleshooting & Optimization:

    • Catalyst Quality and Loading: Ensure you are using a high-quality palladium on carbon (Pd/C) catalyst. The loading is typically 5-10 mol%. If the reaction is sluggish, a higher catalyst loading may be necessary.

    • Hydrogen Source and Pressure: While atmospheric pressure of hydrogen gas is often sufficient, for stubborn reductions, increasing the pressure to 2-3 bar can significantly improve the reaction rate.[6] Alternatively, transfer hydrogenation using a source like ammonium formate or hydrazine can be effective.

    • Solvent Choice: Methanol or ethanol are standard solvents for this reduction.[6] Ensure the solvent is of high purity and degassed to remove any dissolved oxygen that could interfere with the catalyst.

    • Reaction Time and Monitoring: Monitor the reaction progress by TLC. If the reaction stalls, it may be necessary to filter the mixture and add fresh catalyst.

Step 3 & 4: Conversion to the Aminomethyl Group via Gabriel Synthesis

Q3: The conversion of the amino group to the aminomethyl group is proving difficult. My yields are consistently low. What are the critical parameters for this transformation?

A3: This part of the synthesis, often proceeding through a bromomethyl intermediate followed by a Gabriel synthesis, has several potential pitfalls.

  • Causality of Low Yields in Bromination: The Sandmeyer-type reaction to convert the amino group to a bromomethyl group can be sensitive. Diazotization must be complete before the addition of the bromine source. Side reactions can lead to the formation of phenols or other byproducts.

  • Causality of Low Yields in Gabriel Synthesis: The Gabriel synthesis involves the S_N2 reaction of potassium phthalimide with an alkyl halide.[7] For this step to be efficient, the preceding bromination must provide a clean product. Incomplete reaction or the presence of impurities can hinder the nucleophilic attack of the phthalimide anion.[7][8] Steric hindrance can also be a factor, although with a primary bromide, this is less of an issue.[8]

Troubleshooting Workflow for Bromination and Gabriel Synthesis:

Troubleshooting_Gabriel Start Low Yield of This compound Check_Bromination Analyze Bromomethyl Intermediate by NMR/LC-MS. Is it pure? Start->Check_Bromination Impure_Bromide Impure Bromide: Re-purify or Optimize Bromination. Check_Bromination->Impure_Bromide No Pure_Bromide Pure Bromide: Proceed to Gabriel Synthesis Troubleshooting. Check_Bromination->Pure_Bromide Yes Impure_Bromide->Start Re-run Check_Gabriel Check Gabriel Synthesis Conditions: - Anhydrous Solvent? - Fresh Potassium Phthalimide? - Adequate Reaction Time/Temp? Pure_Bromide->Check_Gabriel Optimize_Gabriel Optimize Gabriel Conditions: - Vary solvent (DMF, DMSO) - Increase temperature - Use phase-transfer catalyst Check_Gabriel->Optimize_Gabriel No Success Improved Yield Check_Gabriel->Success Yes Optimize_Gabriel->Success

Caption: Troubleshooting workflow for the Gabriel synthesis step.

Step 5: Deprotection of the Phthalimide Group

Q4: I'm having trouble with the final deprotection step using hydrazine. The reaction seems incomplete, and the workup is difficult.

A4: The hydrazinolysis of the phthalimide group is a common method for deprotection, but it can sometimes be problematic.[7][9]

  • Causality: Incomplete reaction can occur if an insufficient amount of hydrazine is used or if the reaction time is too short. The workup can be complicated by the formation of the phthalhydrazide byproduct, which can sometimes be difficult to remove from the desired amine product.

  • Troubleshooting & Optimization:

    • Hydrazine Equivalents and Reaction Conditions: Ensure you are using a sufficient excess of hydrazine hydrate (typically 2-4 equivalents). The reaction is often carried out in an alcoholic solvent like methanol or ethanol at reflux.[9]

    • Alternative Deprotection Methods: If hydrazinolysis proves problematic, other methods for cleaving the phthalimide group can be considered, such as acidic or basic hydrolysis, although these conditions may not be compatible with other functional groups in the molecule.[10]

    • Workup and Purification: After the reaction is complete, the solvent is typically removed, and the residue is taken up in an acidic solution (e.g., HCl) to protonate the desired amine, making it water-soluble. The insoluble phthalhydrazide can then be removed by filtration. The aqueous layer is then basified, and the free amine is extracted with an organic solvent.

Detailed Protocol for Phthalimide Deprotection:

  • Dissolve the 2-methyl-6-(phthalimidomethyl)-2H-indazole intermediate in ethanol.

  • Add hydrazine hydrate (3 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Treat the residue with aqueous HCl to precipitate the phthalhydrazide.

  • Filter the mixture and wash the solid with more aqueous HCl.

  • Combine the filtrates and basify with a strong base (e.g., NaOH) to a pH of >12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

III. References

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-6-nitro-2H-indazole. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Original synthesis of 6-(ethylthio)methyl indazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

  • MDPI. (2024, January 9). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound. Retrieved from

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, January 23). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of phthalimide protecting group with hydrazine hydrate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Aminomethyl-2-methylindazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 6-Aminomethyl-2-methylindazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important synthetic intermediate. Drawing upon established chemical principles and field-proven techniques, this guide provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Structure and Objective

This guide is structured as an interactive Question-and-Answer-based technical center. Instead of a rigid, linear protocol, this format allows you to directly access solutions to specific problems you may be facing in the lab. The core objective is to provide not just procedural steps, but also the underlying scientific rationale, empowering you to make informed decisions and adapt methodologies to your unique experimental context.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification challenges, it's crucial to understand the physicochemical properties of this compound that influence its behavior during purification.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₉H₁₁N₃[1]Indicates a relatively small molecule with a significant nitrogen content.
Molecular Weight 161.21 g/mol Relevant for mass spectrometry analysis and calculating molar equivalents.
Structure Indazole ring with a methyl group on one of the ring nitrogens and an aminomethyl group on the benzene ring.The basic aminomethyl group allows for manipulation with acids (salt formation) and makes the molecule polar. The indazole ring system is aromatic.
Polarity HighThe presence of the primary amine and the nitrogen-containing heterocycle makes it a polar molecule. This dictates its high solubility in polar solvents and its strong interaction with polar stationary phases in chromatography.
Basicity The aminomethyl group is basic.This property can be exploited for purification via acid-base extraction or for purification by crystallizing it as a salt (e.g., hydrochloride).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Recrystallization Challenges

Recrystallization is often the most cost-effective and scalable method for purifying solid compounds. However, success is highly dependent on selecting the appropriate solvent system.

Question 1: My this compound oils out during cooling instead of crystallizing. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens under a few conditions:

  • High Solute Concentration: The solution is too supersaturated, and the molecules don't have enough time to orient themselves into a crystal lattice.

  • Rapid Cooling: Cooling the solution too quickly can also prevent proper crystal formation.

  • Inappropriate Solvent: The solvent may be too good a solvent even at lower temperatures, or impurities are preventing crystallization.

Solutions:

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.

  • Solvent System Modification: A single solvent may not be ideal. A mixed-solvent system is often effective for polar compounds. A patent for purifying substituted indazole isomers suggests using a mixture of an organic solvent (like ethanol, methanol, or acetone) and water[2]. The organic solvent dissolves the compound at high temperatures, and the controlled addition of water (an anti-solvent) reduces the solubility to induce crystallization.

  • Seeding: Introduce a small crystal of pure this compound to the cooled, supersaturated solution to initiate crystallization.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Question 2: After recrystallization, my product purity is still low (e.g., ~95%). What are the likely impurities and how can I remove them?

Answer:

Low purity after a single recrystallization is common, especially if the initial crude material is highly impure. The most likely impurities are process-related:

  • Isomeric Impurity (6-Aminomethyl-1-methylindazole): The synthesis of N-methylated indazoles often produces a mixture of the 1-methyl and 2-methyl isomers[3][4]. These isomers have very similar polarities and can be difficult to separate by simple recrystallization.

  • Unreacted Starting Materials: Depending on the synthetic route, you might have residual 6-cyano-2-methylindazole or 2-methyl-6-nitroindazole.

  • Byproducts from the Aminomethyl Group Formation: If a reductive amination was used, you might have imine intermediates or over-alkylated products[5][6].

Solutions:

  • Iterative Recrystallization: Performing a second or even third recrystallization can significantly improve purity, although with some loss of yield each time.

  • Optimize the Recrystallization Solvent: Experiment with different solvent ratios in a mixed-solvent system. For example, try varying the ethanol/water or acetone/water ratio to find the optimal conditions for selectively crystallizing the desired product while keeping impurities in the mother liquor.

  • Purification via Salt Formation: Convert the free base to its hydrochloride salt. The salt will have different solubility properties and may crystallize more readily, leaving non-basic impurities behind. You can then neutralize the purified salt to get the pure free base.

  • Chromatography: If recrystallization fails to remove closely related impurities like the 1-methyl isomer, column chromatography is the recommended next step.

Section 2: Chromatographic Purification

For high-purity requirements or when dealing with difficult-to-separate impurities, chromatography is the method of choice.

Question 3: I'm trying to purify this compound by normal-phase flash chromatography on silica gel, but I'm seeing significant tailing and poor separation. What can I do?

Answer:

This is a classic problem when purifying basic amines on standard silica gel. The acidic silanol groups on the silica surface strongly and often irreversibly bind to the basic amine, leading to peak tailing, poor resolution, and even loss of product on the column.

Solutions:

  • Baseline Suppression: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or ammonium hydroxide in your eluent (e.g., dichloromethane/methanol or ethyl acetate/hexanes) will neutralize the acidic sites on the silica and dramatically improve peak shape.

  • Use a Different Stationary Phase: Consider using alumina (basic or neutral) instead of silica gel. Alumina is less acidic and often provides better results for the purification of basic compounds.

  • Reverse-Phase Chromatography: If the impurities are significantly less polar than your product, reverse-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) can be very effective.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating very polar compounds that are poorly retained in reverse-phase chromatography[7][8][9]. It uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.

Question 4: How do I develop an HPLC method to assess the purity of my final product?

Answer:

A robust HPLC method is essential for accurately determining the purity of your this compound. Given its polar and basic nature, a reverse-phase method is a good starting point.

Step-by-Step HPLC Method Development Guide:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Aqueous Component (A): 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid in water. The acidic modifier will protonate the amine, leading to better peak shape.

    • Organic Component (B): Acetonitrile or methanol.

  • Initial Gradient:

    • Start with a shallow gradient, for example, 5% B to 95% B over 20 minutes. This will help to elute a wide range of potential impurities.

    • Flow rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the indazole ring absorbs, typically around 254 nm or 280 nm.

  • Optimization:

    • Based on the initial chromatogram, adjust the gradient to improve the resolution between your main peak and any impurities.

    • If peak shape is still poor, consider using a buffered mobile phase (e.g., ammonium formate or ammonium acetate) at a controlled pH.

    • If retention is insufficient even with a high aqueous mobile phase, consider switching to a HILIC column.

Section 3: Product Stability and Handling

Question 5: My purified this compound is turning color over time. Is it degrading, and how should I store it?

Answer:

Primary amines, especially those on a benzene ring (benzylic amines), can be susceptible to oxidation, which often leads to discoloration. The hydrochloride salts of some amine-containing compounds have also been shown to be unstable in air over time[10].

Solutions for Storage and Handling:

  • Store as the Hydrochloride Salt: The hydrochloride salt is generally more crystalline and less prone to air oxidation than the free base.

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Low Temperature and Desiccation: Store in a tightly sealed container in a freezer (-20 °C) and in a desiccator to protect from moisture.

  • Protection from Light: Store in an amber vial or a container protected from light, as some aromatic compounds can be light-sensitive.

Visualizing Purification Workflows

To aid in decision-making, the following diagrams illustrate the logical flow for troubleshooting common purification challenges.

Purification_Troubleshooting cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting start_recrys Crude Product oil_out Product Oils Out start_recrys->oil_out Attempt 1 low_purity Purity is Low start_recrys->low_purity Attempt 1 slow_cool Slow Cooling oil_out->slow_cool Solution iterate_recrys Iterate Recrystallization low_purity->iterate_recrys Solution mixed_solvent Use Mixed Solvent (e.g., EtOH/Water) slow_cool->mixed_solvent seed_crystal Add Seed Crystal mixed_solvent->seed_crystal chromatography_recrys Proceed to Chromatography seed_crystal->chromatography_recrys If still fails salt_formation Convert to HCl Salt iterate_recrys->salt_formation salt_formation->chromatography_recrys start_chrom Impure Product for Column Chromatography tailing Peak Tailing on Silica start_chrom->tailing Normal Phase poor_retention Poor Retention on C18 start_chrom->poor_retention Reverse Phase add_base Add Base to Eluent (e.g., Triethylamine) tailing->add_base Solution use_hilic Use HILIC Column poor_retention->use_hilic Solution use_alumina Use Alumina add_base->use_alumina pure_product High Purity Product use_alumina->pure_product use_hilic->pure_product

Caption: Troubleshooting workflows for recrystallization and chromatography.

Detailed Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization

This protocol is based on methods proven effective for purifying substituted indazole isomers[2].

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol. Add the ethanol portion-wise while heating and stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (persistent turbidity).

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture (the same ratio used for crystallization) to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Purification via Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude this compound free base in a suitable organic solvent like isopropanol or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in isopropanol or diethyl ether dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Washing: Wash the salt with a small amount of the organic solvent used for the precipitation.

  • Drying: Dry the hydrochloride salt under vacuum.

  • (Optional) Conversion back to Free Base: To recover the free base, dissolve the purified salt in water and add a base (e.g., saturated sodium bicarbonate solution) until the solution is basic. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent to yield the purified free base.

References

  • Shaikh, A. A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7273. Available at: [Link]

  • CN101948433A. Method for separating and purifying substituted indazole isomers. Google Patents.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Sorbera, L. A., et al. (2006). Pazopanib Hydrochloride. Drugs of the Future, 31(10), 853. (Referenced in a supporting document for the synthesis of 2-Methyl-6-nitro-2H-indazole)
  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

  • Buchi. Why HILIC is what your polar compounds need for purification. Available at: [Link]

  • Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1546. Available at: [Link]

  • Chirita, R.-I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2209-2225. Available at: [Link]

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 109-117.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Der Pharma Chemica. (2014). Synthesis and antioxidant, antimicrobial activity of 6-cyano-5-imino-2-methyl- 7-(methylthio)-5H-thiazolo [3, 2-a] pyrimidines. 6(5), 184-190.
  • EP2364967A2. Process for preparation of rasagiline and salts thereof. Google Patents.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Tsujikawa, K., et al. (2015). Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. Forensic Science International, 248, 112-118. Available at: [Link]

  • Caribbean Journal of Science and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

Sources

Technical Support Center: Optimizing 6-Aminomethyl-2-methylindazole Solubility for Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for "6-Aminomethyl-2-methylindazole." This document provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming solubility challenges encountered during assay development. Our goal is to provide not just protocols, but a foundational understanding of the molecule's properties to empower you to troubleshoot effectively and ensure the integrity of your experimental results.

Section 1: Understanding the Molecule - Physicochemical Properties

This compound is a versatile indazole derivative.[1][2][3] However, its structure presents specific solubility challenges. The key to success lies in understanding its pH-dependent nature.

The molecule possesses a primary aminomethyl group attached to the indazole core. This amine group is basic and can be protonated. The solubility of the compound is significantly influenced by the pH of the solution because the charged, protonated form is more soluble in aqueous media than the neutral, uncharged form.[4][5][6]

  • At Acidic pH (pH < pKa): The amine group is protonated (-CH₂-NH₃⁺), carrying a positive charge. This ionic form readily interacts with polar water molecules, leading to higher aqueous solubility .

  • At Neutral or Basic pH (pH > pKa): The amine group is in its neutral, unprotonated state (-CH₂-NH₂). This form is less polar, reducing its solubility in aqueous buffers and increasing the risk of precipitation.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?

A1: For initial high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[9] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[9][10]

  • Rationale: Creating a concentrated stock (e.g., 10-50 mM) in 100% DMSO allows for minimal solvent introduction into your final assay, which is crucial as high concentrations of DMSO can be cytotoxic or interfere with assay components.[9][11]

  • Best Practice: Always use high-purity, anhydrous DMSO to avoid introducing water, which can lower the solubilizing power for hydrophobic compounds. Store stock solutions in tightly sealed vials at -20°C or -80°C to prevent water absorption and degradation.[9]

Q2: My compound precipitates when I dilute my DMSO stock into my neutral aqueous assay buffer (e.g., PBS pH 7.4). What should I do?

A2: This is a common issue known as "aqueous precipitation" and occurs because the compound is significantly less soluble in the neutral aqueous buffer than in the 100% DMSO stock.[9][12] At pH 7.4, the aminomethyl group is uncharged, reducing its aqueous solubility.[7]

Here are troubleshooting steps, from simplest to most complex:

  • Modify the Dilution Method: Instead of a single large dilution, perform a stepwise (serial) dilution. First, make an intermediate dilution of your DMSO stock into your aqueous buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.[11]

  • Lower the pH of Your Assay Buffer: This is the most effective strategy for this specific molecule. Since the protonated form is more soluble, acidifying your buffer will significantly enhance solubility.[6][13] Try preparing your assay buffer at pH 5.0-6.5. Always verify that the lower pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).

  • Incorporate a Co-solvent: For particularly challenging situations, adding a small percentage of an organic co-solvent to your final aqueous buffer can help. Options include ethanol, or polyethylene glycol (PEG). However, the concentration must be carefully optimized to avoid affecting the biological system.

  • Use Detergents (for cell-free assays): In biochemical or enzyme-based assays, adding a non-ionic detergent like Tween-20 or Triton X-100 (typically at 0.01% - 0.05%) to the assay buffer can help maintain compound solubility.[12] This is generally not suitable for cell-based assays due to cytotoxicity.[12]

Q3: Can I use heating or sonication to dissolve the compound?

A3: Yes, gentle heating (e.g., 37°C) and brief sonication can be used to aid the initial dissolution in DMSO. These methods increase the kinetic energy, helping to break down the crystal lattice of the solid compound.

  • Causality: Heating increases the kinetic energy of both the solvent and solute molecules, facilitating the dissolution process. Sonication uses ultrasonic waves to create micro-cavitations in the solvent, which helps to break apart solute aggregates.

  • Caution: Use these methods judiciously. Prolonged or excessive heating can lead to solvent evaporation or compound degradation. Always visually inspect the solution after it returns to room temperature to ensure the compound has not precipitated out.

Q4: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A4: The tolerance of cells to DMSO varies widely depending on the cell type and assay duration. As a general rule, the final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, and ideally not exceeding 0.1% .[9][11]

  • Self-Validating System: It is critical to include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test samples but without the compound. This allows you to differentiate the effects of the compound from any effects of the solvent itself.

Section 3: Experimental Protocols & Data

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out a precise amount of this compound powder (Molecular Weight: 147.18 g/mol [7]). For example, to make 1 mL of a 10 mM stock, weigh 1.47 mg.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.[9]

  • Facilitate Dissolution: Vortex the vial thoroughly for 1-2 minutes. If the solid is not fully dissolved, you may warm the solution briefly at 37°C or sonicate for 5-10 minutes.

  • Visual Confirmation: Ensure the solution is clear and free of any visible particulates. A clear solution indicates complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store at -20°C or -80°C in tightly sealed, DMSO-compatible vials.

Solvent Selection Guide
SolventUse CaseMax Assay Conc. (Typical)Notes
DMSO Primary Stock Solution< 0.5% (Cell-based)[9][11]Powerful solvent but can be toxic to cells at higher concentrations.[9]
Ethanol Co-solvent< 1%Can be a useful co-solvent but is more volatile than DMSO.
Acidified Aqueous Buffer (e.g., pH 5.5 Acetate Buffer) Working SolutionN/AIdeal for improving solubility of basic compounds like this one. Ensure buffer components do not interfere with the assay.
Protocol 2: Systematic Dilution into an Aqueous Buffer

This protocol describes a systematic approach to finding the optimal conditions for your working solution.

  • Prepare Buffers: Prepare a set of your primary assay buffer at different pH values (e.g., pH 7.4, pH 6.5, pH 5.5).

  • Initial Dilution Test: Add a small volume of your DMSO stock solution to each buffer to achieve your desired final concentration. For example, add 2 µL of a 10 mM DMSO stock to 198 µL of buffer for a final concentration of 100 µM.

  • Observe for Precipitation: Vortex briefly and let the solutions stand at room temperature for 15-30 minutes. Visually inspect for any cloudiness or precipitate. This is a form of kinetic solubility testing.[14]

  • Select Optimal pH: The buffer with the lowest pH that keeps your compound in solution and is compatible with your assay is the optimal choice.

  • Vehicle Control: Remember to prepare a corresponding vehicle control for the selected buffer conditions (e.g., buffer at the chosen pH + the same final concentration of DMSO).

Section 4: Visual Troubleshooting & Workflow

Workflow for Solubility Optimization

The following diagram outlines the decision-making process when encountering solubility issues with this compound.

Solubility_Workflow cluster_troubleshoot Troubleshooting Steps start Start: Prepare 10 mM Stock in 100% DMSO dilute Dilute to Final Conc. in Assay Buffer (e.g., pH 7.4) start->dilute observe Observe Solution dilute->observe precipitate Precipitation or Cloudiness Observed observe->precipitate No clear Solution Remains Clear observe->clear Yes lower_ph Action: Lower Buffer pH (e.g., to 6.5, then 5.5) precipitate->lower_ph proceed Proceed with Assay (Include Vehicle Control) clear->proceed re_observe Re-Observe Solution lower_ph->re_observe re_observe->clear Yes cosolvent Advanced: Consider Co-solvents (Ethanol, PEG) or Detergents (non-cellular assays) re_observe->cosolvent No

Caption: Decision workflow for troubleshooting solubility issues.

pH-Dependent Ionization State

This diagram illustrates why pH is the critical factor for solubilizing this compound.

Caption: Effect of pH on the ionization and solubility of the aminomethyl group.

References

  • Advanced Properties of Amines . Chemistry LibreTexts. Available at: [Link]

  • How to enhance drug solubility for in vitro assays? . ResearchGate. Available at: [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K . SpringerLink. Available at: [Link]

  • In vitro solubility assays in drug discovery . PubMed. Available at: [Link]

  • 2-Methyl-2H-indazol-6-amine | C8H9N3 | CID 590220 . PubChem. Available at: [Link]

  • Solubility and pH of amines . ISSR Classes. Available at: [Link]

  • How to tackle compound solubility issue . Reddit. Available at: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? . Reddit. Available at: [Link]

  • Different biological activities reported with Indazole derivatives . ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents . Semantic Scholar. Available at: [Link]

  • Synthesis and biological activities of a novel series of indazole derivatives . International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? . ResearchGate. Available at: [Link]

  • Compound precipitation in high-concentration DMSO solutions . PubMed. Available at: [Link]

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Technical Support Center: Investigating the Stability of 6-Aminomethyl-2-methylindazole in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers using indazole-based compounds, with a specific focus on the stability of molecules like 6-Aminomethyl-2-methylindazole. Indazole derivatives are a significant class of heterocyclic compounds with broad biological activities, making them valuable tools in drug discovery and chemical biology.[1][2] However, the introduction of any small molecule into the complex, quasi-living environment of cell culture media presents potential challenges related to compound stability.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide you, the researcher, with the foundational knowledge and practical steps to proactively identify, diagnose, and resolve potential stability issues with this compound and similar compounds in your in vitro experiments. Our goal is to ensure the accuracy, reproducibility, and integrity of your experimental results.

Section 1: Understanding the Molecule and Its Potential Instabilities

This section addresses the core chemical features of this compound and the theoretical basis for potential stability concerns.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups of this compound, and how might they affect its stability?

A1: The molecule has two key features:

  • The 2-Methylindazole Ring: This is a bicyclic aromatic heterocycle. The indazole ring system itself is generally stable.[1][3] However, like many heterocyclic systems, it can be susceptible to oxidative stress, which can be generated by high cell densities, certain media components, or exposure to light.[4][5]

  • The 6-Aminomethyl Group: This is a primary amine attached to the indazole core via a methylene bridge. Primary amines are nucleophilic and can be highly reactive. In the context of cell culture media, this group is the most likely source of instability. It can react with various components present in the media, such as aldehydes and ketones.[6][7]

Q2: What specific components in my cell culture medium could react with this compound?

A2: Cell culture medium is a complex mixture of salts, amino acids, vitamins, a carbon source (like glucose), and often a pH indicator and serum.[8] Several of these components can pose a risk:

  • Aldehydes and Ketones: Some vitamins, like pyridoxal (a form of Vitamin B6), are aldehydes and can react with primary amines to form Schiff bases or imines.[9] This reaction is a primary pathway for compound degradation.[6]

  • Reactive Oxygen Species (ROS): Cells naturally produce ROS, and some media components can auto-oxidize, generating species like hydrogen peroxide.[10] These can potentially oxidize the indazole ring or the aminomethyl group.[4][11]

  • Phenol Red: This common pH indicator has been shown to participate in redox reactions and generate ROS, especially in the presence of light and certain enzymes.[12][13] It can also exhibit weak estrogenic activity, which may be a confounding factor in certain assays.[14]

  • Metal Ions: Trace metals in media (e.g., iron, copper) can catalyze oxidation reactions.[9][15]

Q3: My experiment is giving inconsistent results. Could this be a compound stability issue?

A3: Yes, inconsistent results, such as a loss of potency over time, poor dose-response curves, or high variability between replicate wells, are classic signs of compound instability. If the concentration of your active compound is decreasing during the course of the experiment, the observed biological effect will also change, leading to poor reproducibility.

Q4: Besides chemical degradation, are there other ways I could be losing my compound in the experiment?

Section 2: Troubleshooting and Diagnosis

This section provides a logical workflow and practical protocols to determine if this compound is stable in your specific experimental setup.

Workflow for Diagnosing Stability Issues

The following diagram outlines a systematic approach to troubleshooting.

G cluster_0 Phase 1: Initial Suspicion cluster_1 Phase 2: Investigation cluster_2 Phase 3: Analysis & Conclusion A Inconsistent Results (e.g., variable IC50, poor dose-response) B Protocol 1: Incubate compound in media (cell-free) A->B C Protocol 2: Incubate compound in media with cells A->C D Protocol 3: Test for non-specific binding to plastic A->D E Analyze samples over time (e.g., HPLC, LC-MS) B->E C->E D->E F Significant loss in B or C? E->F G Significant loss in D? F->G No H Chemical or Metabolic Instability Confirmed F->H Yes I Adsorption Issue Confirmed G->I Yes J Compound is Stable Investigate other variables G->J No

Caption: Troubleshooting workflow for compound stability.

Experimental Protocols

These protocols are designed to be performed sequentially to isolate the cause of compound loss.

Protocol 1: Cell-Free Media Stability Assessment

  • Objective: To determine if the compound degrades chemically in the culture medium alone, without cellular metabolism.

  • Methodology:

    • Prepare your complete cell culture medium (including serum, antibiotics, etc.).

    • Spike the medium with this compound to your final experimental concentration.

    • Dispense aliquots into wells of a standard culture plate.

    • Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).

    • Collect samples at multiple time points (e.g., 0, 2, 6, 24, 48 hours). The time points should reflect the duration of your biological assay.

    • Immediately freeze samples at -80°C or analyze them.

    • Analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV or LC-MS.

Protocol 2: Stability Assessment in the Presence of Cells

  • Objective: To determine if cellular metabolism contributes to compound degradation.

  • Methodology:

    • Plate your cells at the density used in your experiments and allow them to adhere/equilibrate overnight.

    • The next day, replace the medium with fresh complete medium containing the test compound.

    • Incubate under standard conditions.

    • At each time point (e.g., 0, 2, 6, 24, 48 hours), collect an aliquot of the culture supernatant.

    • Clarify the supernatant by centrifugation to remove any cells or debris.

    • Analyze the supernatant for the parent compound concentration via HPLC or LC-MS.

    • Causality Check: Compare the degradation rate here to the rate from Protocol 1. A significantly faster loss in the presence of cells points to metabolic degradation.

Protocol 3: Non-Specific Binding (Adsorption) Assessment

  • Objective: To quantify the loss of compound due to binding to the plasticware.

  • Methodology:

    • Prepare a solution of the compound in your complete medium.

    • Add the solution to wells of a polystyrene plate (the same type used for your assays).

    • In parallel, add the same solution to low-binding microcentrifuge tubes or glass vials (as a control).

    • Incubate for a relevant time period (e.g., 4-6 hours) at 37°C.

    • At the end of the incubation, carefully collect the supernatant from all containers.

    • Analyze the concentration of the compound in the supernatant.

    • Interpretation: A significantly lower concentration in the polystyrene plate wells compared to the low-binding or glass containers indicates adsorption.[17]

Data Interpretation

Summarize your findings in a table to clearly identify the source of instability.

Condition % Compound Remaining at 24h Potential Cause
Protocol 1: Media Only (Polystyrene Plate)< 85%Chemical instability in media and/or adsorption.
Protocol 2: Media + Cells (Polystyrene Plate)< 70% (and lower than Media Only)Metabolic instability (plus potential chemical instability/adsorption).
Protocol 3: Media Only (Low-Binding Tube)> 95%Indicates compound is chemically stable in solution.
Protocol 3: Media Only (Polystyrene Plate)< 85%Confirms significant adsorption to plastic.

Section 3: Solutions and Mitigation Strategies

Once you have identified the root cause, you can implement targeted solutions.

Frequently Asked Questions (FAQs)

Q5: I've confirmed my compound is chemically unstable in the media. What can I do?

A5:

  • Reduce Incubation Time: The most straightforward solution is to shorten the duration of your assay if the experimental design allows.

  • Change Media Formulation: If you suspect a specific component is the culprit, try a different medium. For example:

    • Use a phenol red-free medium to eliminate its potential oxidative and confounding effects.[14][18]

    • If you suspect a reaction with an aldehyde-containing vitamin, investigate custom media formulations.

  • Fresh Preparation: Always prepare stock solutions fresh and add the compound to the media immediately before starting the experiment.

Q6: My data suggests the cells are metabolizing the compound. How can I address this?

A6: This is a more complex biological issue.

  • Acknowledge and Report: This may be an intrinsic property of your system. The "instability" is actually the metabolism of the compound, which is a valid biological outcome. Report the measured half-life of the compound in your system.

  • Use Metabolic Inhibitors: If you need to study the parent compound's direct effects, you could co-incubate with broad-spectrum metabolic inhibitors (e.g., P450 inhibitors), but this can introduce significant confounding variables. This approach should be used with extreme caution and thorough validation.

Q7: I have a serious problem with my compound sticking to the plates. What are my options?

A7:

  • Use Low-Binding Plates: Switch to commercially available ultra-low attachment or low-binding cell culture plates. These surfaces are treated to be more hydrophilic, reducing protein and small molecule adsorption.

  • Add a "Carrier" Protein: Supplementing the medium with a low concentration (e.g., 0.1%) of Bovine Serum Albumin (BSA) can help. The BSA will coat the plastic surface and also bind to the compound in the media, creating a soluble reservoir and reducing the amount that sticks to the plate.

  • Increase Compound Concentration: If a fixed number of binding sites on the plastic becomes saturated, using a higher initial concentration of your compound may mitigate the proportional loss, though this is not always feasible.[17]

Mitigation Strategy Workflow

G cluster_0 Identified Problem cluster_1 Primary Solutions A Chemical Instability D 1. Reduce Assay Duration 2. Use Phenol Red-Free Media 3. Prepare Fresh Solutions A->D B Metabolic Instability E 1. Acknowledge & Measure Half-Life 2. Shorten Assay Duration B->E C Adsorption to Plastic F 1. Use Low-Binding Plates 2. Add BSA to Media 3. Pre-coat plates with serum C->F

Caption: Solutions mapped to identified stability problems.

References

  • Cai, C., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Available at: [Link]

  • Defined Bioscience. (2024). The Impact of Phenol Red in Cell Culture and the Advantages of HiDef. Available at: [Link]

  • Grishina, M., et al. (2022). Identification of Potential Artefacts in In Vitro Measurement of Vanadium-Induced Reactive Oxygen Species (ROS) Production. International Journal of Molecular Sciences. Available at: [Link]

  • JoVE. (2023). Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. Available at: [Link]

  • Kovács, B., et al. (2016). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Markad, S. D., & Siddiqui, Z. N. (2020). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & Hematological Agents in Medicinal Chemistry. Available at: [Link]

  • Mishra, N., & Sengar, R. (2021). Indazole From Natural Resources And Biological Activity.
  • Patel, H., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Available at: [Link]

  • PromoCell. (2025). Impact of phenol red in cell culture and solutions. Available at: [Link]

  • Siraki, A. R., et al. (2019). Caution for the routine use of phenol red - It is more than just a pH indicator. Chemico-Biological Interactions. Available at: [Link]

  • Sridevi, C., et al. (2014). Synthesis of new indazole derivatives as potential antioxidant agents. Medicinal Chemistry Research.
  • van der Meer, J., et al. (2021). The influence of cell culture media and their additives on virus inactivation in vitro. GMS Hygiene and Infection Control. Available at: [Link]

  • VanGrieken, P., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Computational and Structural Biotechnology Journal. Available at: [Link]

Sources

Technical Support Center: Investigating Off-Target Effects of 6-Aminomethyl-2-methylindazole in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 6-Aminomethyl-2-methylindazole. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding potential off-target effects of this compound in cellular assays. As a potent indazole-based molecule, likely targeting PARP enzymes, understanding its selectivity is crucial for accurate data interpretation. This resource will equip you with the knowledge to design robust experiments, identify potential off-target activities, and validate your findings with confidence.

I. Understanding the Landscape: On-Target vs. Off-Target Effects

Small molecule inhibitors are powerful tools, but their utility is contingent on their specificity. While this compound is designed to inhibit a primary target, its interaction with other cellular proteins can lead to off-target effects, complicating experimental outcomes. It is critical to distinguish between the intended on-target effect and unintended off-target pharmacology.

Diagram: Conceptual Workflow for Investigating Off-Target Effects

Caption: A workflow for deconvoluting on- and off-target effects.

II. Frequently Asked Questions (FAQs)

Q1: My cells are showing higher toxicity than expected with this compound, even at concentrations that should be specific for PARP1. What could be the cause?

A1: This is a common issue that can arise from several factors. Firstly, while the indazole scaffold is a known pharmacophore for PARP inhibitors, this compound may have off-target effects on other crucial cellular proteins, such as kinases.[1] Many kinase inhibitors are known to have broad activity profiles.[2] Secondly, the cytotoxic effects could be due to the inhibition of other PARP family members, like PARP2, which can lead to dose-limiting toxicities such as anemia and thrombocytopenia.[3] It's also possible that your specific cell line is particularly sensitive to the inhibition of the DNA damage response pathway.

Troubleshooting Steps:

  • Validate On-Target Engagement: Confirm that the compound is engaging PARP1 in your cells at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[4][5][6]

  • Broad Kinase Profiling: To investigate off-target kinase activity, consider a kinome-wide profiling service using technologies like Kinobeads.[7][8][9] This will provide a comprehensive overview of potential kinase off-targets.

  • Dose-Response Curve: Perform a detailed dose-response curve and compare the IC50 for cytotoxicity with the EC50 for PARP1 inhibition in your cellular system. A significant divergence may suggest off-target toxicity.

  • Use a Structurally Unrelated PARP Inhibitor: As a control, treat your cells with a well-characterized, structurally distinct PARP inhibitor (e.g., Olaparib, Talazoparib) to see if the same level of cytotoxicity is observed.[10]

Q2: I am not seeing the expected increase in DNA damage (e.g., via γH2AX staining) after treating my cells with this compound, despite confirming PARP1 inhibition. Why might this be?

A2: This could be due to several reasons related to the cellular context and the specific DNA repair pathways active in your cell line.

Troubleshooting Steps:

  • Cell Line Specific DNA Repair Capacity: Your cells may have a highly efficient homologous recombination (HR) pathway, which can compensate for PARP inhibition and repair DNA double-strand breaks (DSBs) effectively. PARP inhibitors are most effective in cells with deficient HR pathways (e.g., BRCA1/2 mutations).[1]

  • Timing of the Assay: The accumulation of DNA damage can be time-dependent. Ensure you are assessing γH2AX levels at an appropriate time point post-treatment. A time-course experiment is recommended.

  • Assay Sensitivity: Confirm the sensitivity of your γH2AX assay. Include a positive control, such as a topoisomerase inhibitor (e.g., etoposide), to ensure your assay can detect DSBs.[11][12]

  • Alternative DNA Damage Readouts: Consider using a complementary DNA damage assay, such as the Comet assay, which can detect both single and double-strand DNA breaks.[13][14][15]

Diagram: The Role of PARP in DNA Repair and the Impact of Inhibition

PARP_Pathway cluster_HR Homologous Recombination (HR) SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 recruits DSB Double-Strand Break (DSB) SSB->DSB replication fork collapse PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes BER Base Excision Repair (BER) PAR->BER recruits BER->SSB repairs BRCA BRCA1/2 HR_Repair Error-Free Repair BRCA->HR_Repair Cell Survival Cell Survival HR_Repair->Cell Survival DSB->BRCA activates NHEJ Non-Homologous End Joining (NHEJ) (Error-Prone) DSB->NHEJ in HR-deficient cells Apoptosis Apoptosis NHEJ->Apoptosis Inhibitor 6-Aminomethyl- 2-methylindazole Inhibitor->PARP1 inhibits

Caption: PARP1's role in DNA repair and the effect of inhibitors.

III. Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity
Observation Potential Cause Recommended Action
High cell death at low concentrations Off-target kinase inhibitionPerform a broad kinase screen (e.g., Kinobeads).[7][9] Compare the cytotoxicity profile with a known, highly selective PARP inhibitor.
Inhibition of other PARP isoforms (e.g., PARP2)If possible, use cell lines with knockouts of different PARP isoforms to dissect the contribution of each to the observed phenotype.
Cell line hypersensitivityTest the compound in a panel of cell lines with varying genetic backgrounds to assess the generality of the effect.
Inconsistent results between viability assays (e.g., MTT vs. CellTiter-Glo) Compound interference with assay chemistryRun a cell-free assay to check for direct interaction of the compound with the assay reagents. Use an orthogonal viability assay for confirmation.
Guide 2: Lack of Expected Phenotype (e.g., No DNA Damage)
Observation Potential Cause Recommended Action
No increase in γH2AX foci Efficient DNA repairUse cell lines with known DNA repair deficiencies (e.g., BRCA1/2 mutant) as a positive control.[1]
Suboptimal timing of analysisPerform a time-course experiment (e.g., 4, 8, 24, 48 hours) to identify the peak of DNA damage.
Insufficient on-target engagementConfirm target engagement at the cellular level using CETSA.[4][5]
No potentiation of DNA-damaging agents Redundant DNA repair pathwaysCombine this compound with inhibitors of other DNA repair pathways (e.g., ATR or ATM inhibitors) to explore synthetic lethality.

IV. Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for PARP1 Target Engagement

This protocol is a generalized guide. Optimization will be required for your specific cell line and antibody.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at various concentrations (and a vehicle control) for 1-2 hours.

  • Harvest and Heat Shock: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Western Blot Analysis: Collect the supernatant and determine the protein concentration. Perform SDS-PAGE and Western blotting using a validated antibody against PARP1.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble PARP1 as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[6]

Protocol 2: γH2AX Immunofluorescence Assay for DNA Damage
  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. After adherence, treat with this compound for the desired time. Include a positive control (e.g., etoposide) and a vehicle control.

  • Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[16]

  • Blocking and Antibody Incubation: Block with 1% BSA in PBST for 1 hour. Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain with DAPI.

  • Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per cell. An increase in foci indicates DNA double-strand breaks.[17][18]

V. References

  • Bantscheff, M., et al. (2011). Nature Biotechnology, 29(3), 255-265. [Link]

  • Scarpelli, R., et al. (2010). Bioorganic & Medicinal Chemistry Letters, 20(2), 498-502. [Link]

  • Olive, P. L., & Banáth, J. P. (2006). Nature Protocols, 1(1), 23-29. [Link]

  • Jafari, R., et al. (2014). Nature Protocols, 9(9), 2100-2122. [Link]

  • Liscio, N., et al. (2020). ACS Chemical Biology, 15(3), 674-683. [Link]

  • Zhen, M., et al. (2022). Molecules, 27(19), 6687. [Link]

  • Cyprotex. (n.d.). γH2AX Double Strand DNA Damage Response Assay. [Link]

  • Wikipedia. (n.d.). Comet assay. [Link]

  • Mah, L. J., et al. (2010). Journal of Visualized Experiments, (45), 2172. [Link]

  • American Association for Cancer Research. (2022). Abstract 4698: Measuring cellular PARylation to gain insight in PARP/PARG-targeted drug discovery. [Link]

  • Hu, G., et al. (2020). Journal of Biomolecular Structure & Dynamics, 38(8), 2414-2426. [Link]

  • Bantscheff, M., et al. (2012). Journal of Proteome Research, 11(3), 1759-1771. [Link]

  • Oleksyszyn, J. (2012). Cell Biology: Research & Therapy, 1(2), e107. [Link]

  • Martinez Molina, D., et al. (2013). Science, 341(6141), 84-87. [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Lee, J. M., & Ledermann, J. A. (2014). Targeted Oncology, 9(1), 1-15. [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • Wojewodzka, M., et al. (2022). Nucleic Acids Research, 50(1), e3. [Link]

  • MP Biomedicals. (n.d.). γH2AX Detection 560R Kit. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor. [Link]

  • Brendel, S., et al. (2017). Journal of Visualized Experiments, (125), 55819. [Link]

  • Pathania, R., et al. (2015). Oncotarget, 6(34), 35893-35906. [Link]

  • Speit, G., & Rothfuss, A. (2012). Mutagenesis, 27(3), 269-276. [Link]

  • Liscio, N., et al. (2020). ACS Chemical Biology, 15(3), 674-683. [Link]

  • ResearchGate. (2022). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. [Link]

  • D'Andrea, A. D. (2010). PNAS, 107(47), 20267-20268. [Link]

  • Lord, C. J., & Ashworth, A. (2017). Science, 355(6330), 1152-1158. [Link]

  • Curtin, N. J., & Szabo, C. (2020). Nature Reviews Drug Discovery, 19(10), 711-736. [Link]

  • Neamati, N., et al. (2007). Journal of Medicinal Chemistry, 50(12), 2751-2762. [Link]

  • Anderson, C. W., et al. (2017). Nucleic Acids Research, 45(15), 8933-8946. [Link]

  • JoVE. (2023). Target Engagement in Adherent Cells Quantification. [Link]

  • National Cancer Institute. (n.d.). H2AX as a Sensor of DNA Damage. [Link]

  • Lee, J., et al. (2022). ACS Chemical Biology, 17(3), 549-558. [Link]

  • mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. [Link]

  • Agilent Technologies. (2023). What is the Comet Assay? A Simple Method to Detect DNA Damage. [Link]

  • Klaeger, S., et al. (2017). Science, 358(6367), eaan4368. [Link]

  • Reaction Biology. (n.d.). PARP Assay Services. [Link]

  • Fong, P. C., et al. (2009). New England Journal of Medicine, 361(2), 123-134. [Link]

  • Jørgensen, A., et al. (2016). Journal of Medicinal Chemistry, 59(13), 6349-6361. [Link]

  • Stresemann, C., et al. (2023). European Journal of Medicinal Chemistry, 262, 115865. [Link]

  • Norman, R. A., et al. (2020). Journal of Medicinal Chemistry, 63(21), 12698-12711. [Link]

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Technical Support Center: Optimizing 6-Aminomethyl-2-methylindazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with indazole-based compounds. This guide is designed to provide in-depth troubleshooting advice and practical methodologies for improving the potency and selectivity of your lead compounds, using "6-Aminomethyl-2-methylindazole" as a representative starting scaffold. The indazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] This guide will equip you with the knowledge to navigate the complexities of lead optimization and unlock the full potential of your indazole derivatives.

Part 1: Initial Characterization and Hit Validation

The journey of drug discovery often begins with a hit compound that shows promising, albeit weak, activity. This section will guide you through the initial characterization of "this compound" and the validation of preliminary screening results.

Frequently Asked Questions (FAQs)

Q1: I have this compound. What are its likely biological targets?

A1: While the specific targets of "this compound" may not be extensively documented, the indazole scaffold is a well-established pharmacophore for a variety of protein classes.[1] Based on existing literature, likely targets include:

  • Protein Kinases: The indazole ring is a common hinge-binding motif in kinase inhibitors. Many indazole-containing drugs, such as Pazopanib and Axitinib, target tyrosine kinases.[2] Other kinases like FGFR and Pim kinases are also known to be inhibited by indazole derivatives.[1]

  • Enzymes: Indazole derivatives have shown inhibitory activity against enzymes such as indoleamine 2,3-dioxygenase (IDO1) and monoamine oxidase (MAO).[1][3]

  • Other Targets: The Wnt signaling pathway has also been identified as a target for some indazole analogs.[2]

To identify the specific targets of your compound, we recommend performing a broad-panel screen, such as a commercially available kinase panel, as a first step.

Q2: My initial screen shows weak activity against multiple kinases. What does this mean and what should I do next?

A2: Weak, multi-target activity is a common outcome in initial screens and can be attributed to several factors, including:

  • Promiscuous Binding: The compound may be binding non-specifically to multiple proteins.

  • Assay Interference: The compound might be interfering with the assay technology (e.g., fluorescence-based readouts).

  • Sub-optimal Compound Properties: Poor solubility can lead to aggregation and non-specific inhibition.

Your next step is to validate these initial hits by performing dose-response experiments to determine the half-maximal inhibitory concentration (IC50) for each potential target. This will help you to differentiate true, albeit weak, activity from assay artifacts and to prioritize targets for further optimization.

Troubleshooting Guide: Validating Initial Screening Hits

If your initial screening of "this compound" yields results similar to the hypothetical data in Table 1 , it is crucial to perform rigorous follow-up experiments.

Table 1: Hypothetical Initial Screening Data for this compound

Target Kinase% Inhibition at 10 µM
Kinase A45%
Kinase B38%
Kinase C25%
Kinase D15%

Recommended Workflow for Hit Validation:

G cluster_0 Hit Validation Workflow A Initial Screen Shows Weak, Multi-target Activity B Perform Dose-Response Experiments to Determine IC50 A->B Confirm Hits C Assess Compound Solubility B->C Troubleshoot Inconclusive Results D Run Orthogonal Assays B->D Further Validate Hits C->B E Prioritize Targets for Optimization D->E Confident Hits

Caption: A streamlined workflow for validating initial screening hits.

Step-by-Step Protocol: Determining IC50 in a Biochemical Kinase Assay

This protocol provides a general framework for determining the IC50 of an inhibitor in a typical in vitro kinase assay.[4]

  • Compound Preparation:

    • Prepare a stock solution of "this compound" in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations for the dose-response curve (e.g., 100 µM to 1 nM).

  • Assay Setup:

    • In a 96-well or 384-well plate, add the kinase, substrate, and assay buffer.

    • Add the diluted compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Pre-incubate the plate to allow the compound to bind to the kinase.

  • Initiate Reaction:

    • Add ATP to initiate the kinase reaction. The concentration of ATP should ideally be at or near the Km value for the specific kinase.[5]

    • Incubate the plate at the optimal temperature for the kinase.

  • Detection:

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[6]

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Poor IC50 Curves:

  • Incomplete Curve: If the curve does not reach 100% inhibition, the compound may have poor solubility at higher concentrations. Consider using a different solvent or a solubility-enhancing excipient.

  • High Scatter: This may indicate assay variability or compound instability. Ensure consistent pipetting and check the stability of the compound in the assay buffer.

  • Shallow Curve: A shallow slope may suggest a complex mechanism of inhibition. Further mechanistic studies may be required.

Part 2: Strategies for Improving Potency

Once you have a validated hit, the next step is to improve its potency through medicinal chemistry efforts. This section will explore the principles of Structure-Activity Relationship (SAR) studies and provide troubleshooting for common challenges.

Frequently Asked Questions (FAQs)

Q3: How can I systematically improve the potency of "this compound"?

A3: The most effective way to improve potency is through a systematic Structure-Activity Relationship (SAR) study.[7] This involves synthesizing and testing a series of analogs to understand how different chemical modifications affect the compound's activity. For the "this compound" scaffold, you should consider modifications at several key positions:

  • The 6-aminomethyl group: This group provides a handle for introducing a variety of substituents that can interact with the solvent-exposed region of the binding pocket.

  • The 2-methyl group: While this position is often important for maintaining the correct tautomeric form of the indazole ring, small modifications could be explored.[2]

  • Other positions on the indazole ring (C3, C4, C5, C7): Substitutions at these positions can influence the electronic properties of the ring and make additional contacts with the target protein.[1][8]

The goal is to identify modifications that lead to a significant increase in potency, as illustrated in the hypothetical SAR data in Table 2 .

Troubleshooting Guide: Navigating SAR Studies

Embarking on an SAR campaign requires careful planning and execution. The following workflow and troubleshooting tips will help you to navigate this process effectively.

G cluster_0 SAR Workflow A Identify Key Positions for Modification on the Scaffold B Synthesize a Focused Library of Analogs A->B C Test Analogs in the Primary Assay to Determine Potency (IC50) B->C D Analyze SAR Data to Identify Favorable Modifications C->D E Design and Synthesize the Next Generation of Analogs D->E E->C Iterative Optimization

Caption: An iterative workflow for Structure-Activity Relationship (SAR) studies.

Table 2: Hypothetical SAR Data for Analogs of this compound

CompoundModification at 6-positionKinase A IC50 (µM)
Lead -CH2NH215.2
Analog 1 -CH2NH-acetyl8.5
Analog 2 -CH2NH-benzoyl1.2
Analog 3 -CH2NH-(4-fluorobenzoyl)0.3
Analog 4 -CH2-piperazine25.8

Common Pitfalls in SAR Studies and How to Avoid Them:

  • "Shotgun" Approach: Synthesizing analogs randomly is inefficient. Use a rational design approach based on the structure of the target protein, if available, or by making systematic changes to properties like size, electronics, and lipophilicity.

  • Ignoring Physicochemical Properties: A potent compound is not useful if it has poor solubility or permeability. Monitor these properties as you progress through your SAR campaign.

  • Over-interpreting Small Changes in Potency: Focus on modifications that result in a significant (e.g., >10-fold) improvement in potency. Small changes may be within the error of the assay.

  • Synthetic Challenges: If the synthesis of a desired analog is proving difficult, consider alternative synthetic routes or consult with a synthetic chemistry expert.[2][9]

Part 3: Enhancing Selectivity

Achieving high potency is only half the battle. A successful drug candidate must also be selective for its intended target to minimize off-target effects and toxicity.[10] This section discusses strategies for improving the selectivity of your indazole-based inhibitors.

Frequently Asked Questions (FAQs)

Q4: My compound is now potent, but it inhibits several related kinases. How can I make it more selective?

A4: Improving selectivity involves exploiting the subtle differences between the binding sites of your target and off-target proteins.[11][12] Key strategies include:

  • Exploiting Structural Differences: If crystal structures are available, compare the binding pockets of the target and off-target kinases. Look for differences in size, shape, and amino acid composition that can be exploited. For example, a bulkier substituent may be accommodated in the larger binding pocket of your target but clash with the smaller pocket of an off-target.

  • Targeting Unique Residues: Identify non-conserved residues in the binding pocket of your target. Designing a modification that forms a specific interaction (e.g., a hydrogen bond or a salt bridge) with a unique residue can significantly enhance selectivity.[12]

  • Allosteric Targeting: Instead of targeting the highly conserved ATP-binding site, consider designing an inhibitor that binds to a less conserved allosteric site. Allosteric inhibitors often exhibit higher selectivity.[13]

Q5: I don't have a crystal structure of my target protein. How can I rationally improve selectivity?

A5: In the absence of structural data, you can still employ several strategies:

  • Systematic SAR: Continue to explore the SAR of your compound, but this time, screen your analogs against a panel of related kinases to build a "selectivity SAR". This will help you to identify modifications that improve selectivity.

  • Computational Modeling: Use homology modeling to build a model of your target protein based on the structure of a related protein. While not as accurate as a crystal structure, a homology model can still provide valuable insights for rational design.[14]

  • Negative Design: If you know the structure of a key off-target, you can design modifications that are predicted to clash with its binding site while being tolerated by your primary target.

Troubleshooting Guide: Leveraging Computational Chemistry for Selectivity

Computational tools are invaluable for understanding inhibitor binding and for designing more selective compounds.[15][16][17]

G cluster_0 Computational Workflow for Selectivity Enhancement A Obtain Structures of Target and Off-target Proteins (Crystal Structure or Homology Model) B Perform Molecular Docking of the Lead Compound into Both Structures A->B C Analyze Binding Poses and Identify Differences in the Binding Pockets B->C D Design New Analogs that Exploit These Differences C->D E Synthesize and Test the Designed Analogs D->E

Caption: A computational workflow to guide the design of selective inhibitors.

Step-by-Step Guide to Using Molecular Docking:

  • Prepare the Protein Structure: Obtain the PDB file for your target and a key off-target. Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Prepare the Ligand Structure: Generate a 3D structure of your indazole derivative and assign appropriate charges and atom types.

  • Define the Binding Site: Define the region of the protein where the docking will be performed. This is typically the known binding site of a co-crystalized ligand or the ATP-binding pocket for kinases.

  • Run the Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of your ligand in the binding site of both the target and the off-target protein.

  • Analyze the Results: Visualize the predicted binding poses and carefully examine the interactions between your compound and the surrounding amino acid residues. Look for opportunities to introduce new interactions in the target protein that are not possible in the off-target protein.

Part 4: Advanced Optimization and Cellular Assays

As your compound's properties improve, you will need to employ more advanced optimization strategies and transition from biochemical to cell-based assays.

Frequently Asked Questions (FAQs)

Q6: What are bioisosteric replacements, and how can they help me optimize my compound?

A6: Bioisosteres are atoms or groups of atoms that have similar physical or chemical properties and produce broadly similar biological effects.[18][19] Replacing a functional group in your molecule with a bioisostere can be a powerful strategy to fine-tune its properties, such as:

  • Potency and Selectivity: A bioisosteric replacement can alter the binding interactions with the target protein.

  • Physicochemical Properties: Bioisosteres can be used to improve solubility, lipophilicity, and metabolic stability.

  • Toxicity: Replacing a toxic functional group with a non-toxic bioisostere can improve the safety profile of your compound.

Table 3: Common Bioisosteric Replacements [18][19]

Functional GroupClassical BioisosteresNon-Classical Bioisosteres
Carboxylic AcidTetrazole, SulfonamideAcylsulfonamide
Phenyl RingThiophene, PyridineBicyclo[1.1.1]pentane
AmideReverse Amide, 1,2,4-Oxadiazole
Methyl Group-NH2, -OH, -F, -Cl

For "this compound", you could consider replacing the phenyl ring of a benzoyl group (as in Analog 2 and 3 in Table 2) with a pyridine or thiophene ring to explore new interactions.

Troubleshooting Guide: Transitioning to Cell-Based Assays

A compound that is potent and selective in a biochemical assay may not be active in a cellular context. This "biochemical-to-cellular disconnect" is a common challenge in drug discovery.

Q7: My indazole derivative is potent in the kinase assay but shows no activity in my cell-based assay. What could be the problem?

A7: There are several potential reasons for this discrepancy:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein.

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into an inactive form.

  • High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to interact with the target.

  • Assay Artifacts: The lack of cellular activity could be due to issues with the cell-based assay itself.[20][21]

Step-by-Step Protocol: Basic Cell Viability Assay (MTT Assay)

This protocol can be used to assess the effect of your compound on the proliferation of cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of your compound. Include a positive control (a known cytotoxic agent) and a negative control (DMSO vehicle).

  • Incubation: Incubate the cells for a period of time (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Troubleshooting Cell-Based Assays:

  • Ensure Target Expression: Confirm that the cell line you are using expresses your target of interest at a sufficient level.

  • Optimize Assay Conditions: Factors like cell density, incubation time, and serum concentration can all affect the outcome of the assay.[21]

  • Rule Out Compound Toxicity: If your compound is highly cytotoxic at concentrations where you would expect to see target engagement, it may have off-target toxicity.

  • Measure Target Engagement: To confirm that your compound is reaching its target in cells, consider using a target engagement assay, such as a cellular thermal shift assay (CETSA) or a Western blot to look at the phosphorylation of a downstream substrate.

By systematically applying the principles and methodologies outlined in this guide, you will be well-equipped to overcome the challenges of lead optimization and to develop potent and selective indazole-based drug candidates.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.).
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (n.d.).
  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC. (n.d.).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview - ResearchGate. (n.d.).
  • Approach in Improving Potency and Selectivity of Kinase Inhibitors - PubMed. (n.d.).
  • The potency of cell-based assays to predict response to TNF inhibitor therapy - PubMed. (n.d.).
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PubMed Central. (n.d.).
  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed. (2023, July 5).
  • Computational Methods in Drug Discovery - PMC. (n.d.).
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry. (n.d.).
  • Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30).
  • Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry. (n.d.).
  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed. (2020, October 1).
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • Integrated Molecular Modeling and Machine Learning for Drug Design | Journal of Chemical Theory and Computation. (n.d.).
  • Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations | PLOS Computational Biology. (n.d.).
  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (n.d.).
  • Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. (n.d.).
  • Computational Methods for Drug Discovery and Design | Journal of Medicinal Chemistry. (2015, December 30).
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed Central. (n.d.).
  • Rational Approaches to Improving Selectivity in Drug Design - PMC. (n.d.).
  • US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents. (n.d.).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (n.d.).
  • Indazole – Knowledge and References - Taylor & Francis. (n.d.).
  • A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Derivatives in Oncology - Benchchem. (n.d.).
  • Identified Isosteric Replacements of Ligands' Glycosyl Domain by Data Mining | ACS Omega. (2023, July 5).
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. (n.d.).
  • (PDF) Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. - ResearchGate. (2021, May 22).
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. (2017, August 11).
  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. (n.d.).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021, August 12).
  • An Introduction to Computational Drug Discovery - YouTube. (2021, September 25).
  • (PDF) Computational approaches in drug designing - ResearchGate. (n.d.).
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical. (n.d.).
  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022, March 21).
  • A guide for potency assay development of cell-based product candidates. (2013, October 7).
  • 6-(Aminomethyl)-2-methyl-2H-indazole - Apollo Scientific. (n.d.).

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"6-Aminomethyl-2-methylindazole" metabolic stability and optimization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Metabolic Stability Assessment and Optimization Strategies

Welcome to the technical support center for researchers working with 6-Aminomethyl-2-methylindazole and its analogs. This guide is designed to provide in-depth, practical answers and troubleshooting advice for common challenges encountered during the assessment and optimization of metabolic stability. As Senior Application Scientists, our goal is to explain not just the how but the why behind these experimental choices, ensuring your research is robust, reproducible, and built on a foundation of sound scientific principles.

Section 1: Understanding the Metabolic Profile of this compound

Before initiating any experiments, it's critical to analyze the structure of your compound to predict potential metabolic liabilities, often referred to as "metabolic soft spots." This proactive analysis allows for a more targeted experimental design.

FAQ: Predicted Metabolic Liabilities

Question: What are the most likely sites of metabolism on the this compound scaffold?

Answer: Based on its chemical structure, this compound presents three primary regions susceptible to metabolic transformation by common drug-metabolizing enzymes:

  • The 6-Aminomethyl Group (Benzylic Position): This is the most probable metabolic hotspot. The methylene (CH₂) carbon adjacent to the indazole ring is a "benzylic-like" position. Such positions are highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a major class of Phase I enzymes.[1][2] This can lead to the formation of an unstable carbinolamine intermediate, which can then be further oxidized to an aldehyde and then a carboxylic acid, or undergo cleavage.

  • The 2-Methyl Group (N-demethylation): The N-methyl group on the indazole ring is another common site for CYP-mediated metabolism.[3] This oxidative N-demethylation reaction produces formaldehyde and the corresponding N-desmethyl metabolite.[4] While often a secondary pathway compared to benzylic oxidation, it should not be overlooked.

  • The Indazole Ring (Aromatic Oxidation): The indazole ring system itself can undergo oxidation, typically hydroxylation, at various positions. This is a common fate for aromatic and heteroaromatic ring systems.[5][6] However, this is generally a slower process compared to the oxidation of the more labile alkyl substituents. Additionally, the indazole core, being an aza-heterocycle, could potentially be a substrate for Aldehyde Oxidase (AO), a cytosolic enzyme that plays an emerging role in drug metabolism.[7][8][9][10]

Below is a diagram illustrating these predicted metabolic pathways.

G cluster_0 Predicted Metabolic Pathways cluster_1 Primary Pathway (Benzylic Oxidation) cluster_2 Secondary Pathways Parent This compound M1 Carbinolamine Intermediate Parent->M1 CYP450s M4 N-desmethyl Metabolite Parent->M4 CYP450s (N-dealkylation) M5 Ring Hydroxylation Parent->M5 CYP450s or AO (Aromatic Oxidation) M2 Aldehyde Metabolite M1->M2 Deamination M3 Carboxylic Acid Metabolite M2->M3 AO / ADH

Caption: Predicted metabolic pathways of this compound.

Section 2: Experimental Assessment of Metabolic Stability

To experimentally determine the metabolic fate of your compound, in vitro assays are indispensable.[11] The two most common starting points are the liver microsomal stability assay and the hepatocyte stability assay.

FAQ: Choosing the Right In Vitro System

Question: Should I use liver microsomes or hepatocytes to test my compound's stability?

Answer: The choice depends on your objective.

  • Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, where most Phase I (e.g., CYPs, FMOs) and some Phase II (e.g., UGTs) enzymes are concentrated.[12][13] They are cost-effective, have a long shelf-life, and are excellent for high-throughput screening to get an initial read on CYP-mediated metabolism.[14][15][16] However, they lack cytosolic enzymes like Aldehyde Oxidase (AO) and many Phase II enzymes.[13]

  • Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment.[12][13] They are considered the "gold standard" for in vitro metabolism studies as they provide a more complete picture of hepatic clearance.[12] However, they are more expensive, have a shorter lifespan (requiring cryopreservation), and assay protocols are more complex.

Recommendation: Start with a liver microsomal stability assay. If your compound is highly stable in microsomes but shows high clearance in vivo, it suggests that non-microsomal enzymes (like AO) or active transporter processes may be involved, warranting a follow-up study in hepatocytes.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a standardized workflow to determine the intrinsic clearance of a compound.

Objective: To measure the rate of disappearance of this compound when incubated with pooled human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)

  • 96-well incubation plate and a collection plate

  • Incubator/shaker set to 37°C

Workflow Diagram:

Caption: General workflow for an in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Thaw liver microsomes and NADPH regenerating system on ice.

    • Prepare the main incubation mix by diluting microsomes in phosphate buffer to an intermediate concentration (e.g., 0.5 mg/mL final concentration). Keep on ice.

    • Prepare two sets of reaction initiators: one with the NADPH system and one with buffer only (for the "-NADPH" control to check for non-enzymatic degradation).

  • Incubation:

    • Add the test compound to the wells of the incubation plate to a final concentration of 1 µM. Include positive and negative controls in separate wells.

    • Add the microsomal mix to all wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH solution (or buffer for the control) to the wells. The time of this addition is T=0.

  • Time Points & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing 3-4 volumes of ice-cold acetonitrile with the internal standard. The ACN stops the enzymatic reaction and precipitates the microsomal proteins.[17]

  • Sample Processing & Analysis:

    • Once all time points are collected, centrifuge the collection plate (e.g., at 4000 rpm for 20 min at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

Data Interpretation

The data is used to calculate key parameters that define metabolic stability.[17]

ParameterCalculationInterpretation
Half-Life (t½) 0.693 / k, where 'k' is the slope of the natural log of % remaining vs. time plot.The time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower stability.
Intrinsic Clearance (CLint) (0.693 / t½) / (mg/mL protein)The rate of metabolism normalized to the amount of enzyme. It's a key value for predicting in vivo clearance.

Illustrative Data for this compound Analogs:

Compoundt½ (min)CLint (µL/min/mg)Stability Class
Parent Compound 886.6High Clearance
Analog A (Deuterated) 2527.7Moderate Clearance
Analog B (Bioisostere) >60<11.5Low Clearance
Verapamil (Control) 6115.5High Clearance
Warfarin (Control) >60<11.5Low Clearance
Section 3: Troubleshooting Common Experimental Issues

Even with a robust protocol, unexpected results can occur. This section addresses common problems in a Q&A format.

Question: My results show high variability between replicate wells. What is the cause?

Answer: High variability often points to issues with process control.

  • Pipetting Errors: Ensure pipettes are calibrated. When working with small volumes, minor inaccuracies can lead to large concentration differences.

  • Inconsistent Mixing: Make sure the reaction is initiated consistently across the plate and that the plate is adequately shaken during incubation.

  • Edge Effects: The outer wells of a 96-well plate can be prone to faster evaporation. Avoid using the outermost wells for critical samples or ensure a humidified incubation environment.

Question: The compound disappears rapidly in the "-NADPH" control wells. What does this mean?

Answer: Disappearance without the required NADPH cofactor points to either:

  • Chemical Instability: The compound may be unstable in the pH 7.4 buffer at 37°C. Run a buffer-only stability test (no microsomes) to confirm this.

  • NADPH-Independent Metabolism: The compound might be a substrate for enzymes that do not require NADPH, such as carboxylesterases (if it has an ester group) or UDP-glucuronosyltransferases (UGTs), which are present in microsomes and may have some residual endogenous cofactors.[3]

  • High Non-Specific Binding: The compound may be adsorbing to the plasticware or binding tightly to the microsomal proteins, making it seem like it has been metabolized.[18] To test this, analyze the amount of compound remaining at T=0 after protein precipitation. A low recovery at T=0 suggests significant binding.

G action_node action_node result_node result_node start High Variability or Unexpected Results q1 Is disappearance observed in -NADPH control? start->q1 q2 Is T=0 recovery low (<70%)? q1->q2 No a1 Run stability assay in buffer only (no microsomes). If unstable, indicates chemical liability. q1->a1 Yes q3 Are positive controls (e.g., Verapamil) behaving as expected? q2->q3 No a2 Compound has high non-specific binding. Consider using lower protein concentration or adding bovine serum albumin (BSA). q2->a2 Yes a3 Issue is likely with assay execution. Check pipetting, reagent integrity (especially NADPH), and incubator temperature. q3->a3 No a4 Results are likely valid. Proceed with data analysis. q3->a4 Yes

Caption: Troubleshooting decision tree for microsomal stability assays.

Section 4: Strategies for Optimizing Metabolic Stability

If this compound is found to be metabolically unstable, several medicinal chemistry strategies can be employed to block or slow down the metabolic pathways.[5]

Question: How can I improve the stability of the aminomethyl group?

Answer: Since the benzylic-like aminomethyl group is the primary liability, efforts should be focused there.

  • Deuteration: Replacing the C-H bonds on the methylene bridge with C-D bonds can significantly slow the rate of CYP-mediated oxidation.[19] This is due to the "Kinetic Isotope Effect," where the greater mass of deuterium results in a stronger C-D bond that is harder for enzymes to break.[20][] This is often the most conservative modification as it minimally impacts the compound's steric and electronic properties.[22]

  • Steric Hindrance: Introducing a small alkyl group (e.g., a methyl group) on the methylene carbon (α-methylation) can create steric bulk that shields the C-H bonds from the active site of the metabolizing enzyme, thereby reducing the rate of oxidation.

  • Bioisosteric Replacement: This involves replacing the entire aminomethyl group with a different functional group that retains the desired biological activity but has improved metabolic properties.[23][24][25] For an aminomethyl group, potential bioisosteres could include:

    • An ether or thioether linkage: Replacing -CH₂NH₂ with -OCH₃ or -SCH₃.

    • A more stable heterocycle: Replacing the aminomethyl group with a small, stable ring like a tetrazole or oxadiazole, which are very resistant to metabolism.[6]

    • Fluorination: Replacing the hydrogens on the methyl group with fluorine atoms (-CF₂NH₂) can deactivate the position towards oxidation.[23]

Question: What if N-demethylation is also a problem?

Answer: If the 2-methyl group is also found to be a significant site of metabolism, similar strategies apply.

  • Deuteration: A deuterated methyl group (-CD₃) is a classic strategy to slow N-demethylation.[23]

  • Bioisosteric Replacement: Replacing the N-methyl with a slightly larger group like N-ethyl can sometimes alter the binding orientation in the enzyme active site, but this can also introduce new metabolic liabilities. Replacing it with an N-CHF₂ or N-CF₃ group can block metabolism at that site completely.

Caption: A conceptual diagram of structural optimization strategies. (Note: A real chemical structure image would be used in a live version).

References
  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. (n.d.).
  • Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022, October 19).
  • Drug Modifications to Improve Stability. (n.d.).
  • Metabolic Stability. (n.d.).
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017, March 27). Juniper Publishers.
  • The role of aldehyde oxidase in drug metabolism. (2012, April). PubMed.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery Blogs.
  • Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. (n.d.).
  • Deuterium in drug discovery: progress, opportunities and challenges. (2023, June 5).
  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024, December 22). MDPI.
  • Microsomal Stability. (n.d.). Analiza.
  • Metabolic activation pathways for NDMA and NDEA. (n.d.).
  • Metabolic stability screen for drug discovery using cassette analysis and column switching. (n.d.). PubMed.
  • The role of aldehyde oxidase in drug metabolism. (n.d.).
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Hunter.
  • Addressing the Challenges of Low Clearance in Drug Research. (2015, January 8).
  • Aldehyde oxidase and its role as a drug metabolizing enzyme. (n.d.). PubMed.
  • Benefits and Mechanisms of Deuterated Drugs. (2025, August 30). BOC Sciences.
  • Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.
  • Aldehyde oxidase. (n.d.). Wikipedia.
  • Microsomal Stability Assay. (n.d.).
  • Reactions on the "Benzylic" Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry.

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"6-Aminomethyl-2-methylindazole" assay interference and artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Aminomethyl-2-methylindazole

Welcome to the technical support resource for researchers utilizing this compound in their experimental workflows. This guide is designed to provide expert insights and practical troubleshooting strategies to navigate potential assay interferences and artifacts associated with this compound. Our goal is to ensure the integrity and reproducibility of your research data.

Introduction to this compound

This compound belongs to the indazole class of compounds. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a core component of numerous biologically active molecules, including FDA-approved therapeutics.[1][2] This wide range of bioactivity implies that while not intrinsically a problematic structure, derivatives can interact with multiple biological targets. Researchers should be aware of the potential for off-target effects and non-specific interactions.

This guide will address the most probable sources of assay interference and artifacts based on the structural features of this compound: the indazole core and the reactive aminomethyl group.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for this compound shows an unusually steep Hill slope. What could be the cause?

A steep Hill slope can be indicative of non-specific inhibition mechanisms, such as compound aggregation. At higher concentrations, small molecules can form aggregates that sequester and denature proteins, leading to a sharp drop in activity that is not related to specific binding at the target site.

Q2: I am observing a high background signal in my fluorescence-based assay when using this compound. What is the likely reason?

Indazole derivatives have been reported to possess intrinsic fluorescent properties.[3][4] It is possible that this compound is interfering with the assay signal through its own fluorescence, leading to an artificially high readout.

Q3: My results with this compound are not reproducible. What factors should I consider?

Poor reproducibility can stem from several factors, including compound instability, reactivity, or aggregation. The aminomethyl group can be reactive, potentially leading to covalent modification of assay components.[5][6] Additionally, compound aggregation can be sensitive to buffer conditions, leading to variability between experiments.

Q4: Is this compound considered a Pan-Assay Interference Compound (PAIN)?

While the indazole scaffold itself is not a classic PAIN alert, the overall structure could potentially lead to assay artifacts. PAINs are compounds that appear as hits in multiple assays due to non-specific mechanisms.[7][8][9] It is crucial to perform appropriate counter-screens and orthogonal assays to rule out non-specific activity.

Troubleshooting Guides

Issue 1: Suspected Compound Aggregation

Compound aggregation is a common source of false positives in high-throughput screening. Aggregates can non-specifically inhibit enzymes and disrupt protein-protein interactions.

Symptoms:

  • Steep dose-response curves.

  • High variability in IC50 values.

  • Inhibition is sensitive to the presence of detergents.

Workflow for Diagnosing and Mitigating Aggregation:

Caption: Workflow to diagnose compound aggregation.

Detailed Protocol:

  • Prepare a stock solution of a non-ionic detergent, such as Triton X-100 or Tween-20, at a concentration of 1% in the assay buffer.

  • Set up parallel experiments:

    • Condition A (Control): Your standard assay conditions.

    • Condition B (Detergent): Your standard assay conditions with the addition of the detergent to a final concentration of 0.01%.

  • Generate dose-response curves for this compound under both conditions.

  • Compare the IC50 values. A significant increase (rightward shift) in the IC50 value in the presence of the detergent suggests that aggregation is a contributing factor to the observed activity.

Issue 2: Potential Spectroscopic Interference

The intrinsic fluorescence of indazole derivatives can interfere with fluorescence-based assays, leading to false-positive or false-negative results depending on the assay format.

Symptoms:

  • High background fluorescence in the presence of the compound.

  • Non-linear signal response with increasing compound concentration.

Workflow for Detecting Spectroscopic Interference:

Caption: Workflow to detect spectroscopic interference.

Detailed Protocol:

  • Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiments.

  • Using a spectrofluorometer, excite the sample at the same wavelength used to excite the fluorophore in your assay.

  • Scan the emission spectrum across the range where your assay's emission is detected.

  • Analyze the results. If a significant emission signal is detected from the compound alone, it is likely interfering with your assay.

  • Mitigation: If interference is confirmed, consider using an orthogonal assay with a different detection method (e.g., absorbance, luminescence, or a label-free technology).

Issue 3: Compound Reactivity and Instability

The aminomethyl group on the indazole scaffold can be a site of reactivity, potentially leading to covalent modification of proteins or instability in certain buffer conditions.

Symptoms:

  • Time-dependent inhibition.

  • Loss of activity upon pre-incubation.

  • Irreproducible results.

Workflow for Assessing Compound Reactivity:

Caption: Workflow to assess compound reactivity.

Detailed Protocol:

  • Design a pre-incubation experiment. Incubate the target protein with this compound for a set period (e.g., 30-60 minutes) before adding the substrate to initiate the reaction.

  • Run a parallel experiment where the compound is added at the same time as the substrate (no pre-incubation).

  • Compare the IC50 values. A lower IC50 (leftward shift) after pre-incubation suggests time-dependent inhibition, which may be due to covalent modification.

  • Further validation: To confirm covalent binding, techniques such as dialysis or mass spectrometry can be employed to determine if the compound remains bound to the target after removal of the unbound compound.

Data Summary Table

Potential IssueKey IndicatorsRecommended Action
Aggregation Steep Hill slope, sensitivity to detergents.Perform assay with 0.01% Triton X-100.
Fluorescence High background in fluorescence assays.Measure compound's intrinsic fluorescence.
Reactivity Time-dependent inhibition.Conduct pre-incubation studies.
Promiscuous Binding Activity against unrelated targets.Test in counter-screens and orthogonal assays.

Conclusion

This compound is a compound with a biologically relevant scaffold, which necessitates a careful and thorough approach to assay development and hit validation. By systematically investigating potential artifacts such as aggregation, spectroscopic interference, and compound reactivity, researchers can ensure that their findings are robust and specific to the intended biological target. Always consider the use of orthogonal assays to confirm primary screening results and build a stronger case for the biological relevance of your observations.

References

  • Hu, H., Shi, L., Jing, T., Zhang, C., Gao, C., Sun, C., Du, Y., & Hu, B. (2024). Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli response through assembling AIEgen in multiple states. RSC Advances, 14(33), 23815-23823. [Link]

  • Talele, T. T. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2069-2111. [Link]

  • Wang, X., He, Y., Zhang, Q., & Yin, X. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry, 25(22), 2589-2605. [Link]

  • Hu, H., Shi, L., Jing, T., Zhang, C., Gao, C., Sun, C., Du, Y., & Hu, B. (2024). Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli response through assembling AIEgen in multiple states. RSC Advances, 14(33), 23815-23823. [Link]

  • Cushman, M., & Nagarajan, M. (1993). Synthesis and Biological Evaluation of 14-(Aminoalkyl-aminomethyl)aromathecins as Topoisomerase I Inhibitors: Investigating the Hypothesis of Shared Structure-Activity Relationships. Journal of Medicinal Chemistry, 36(15), 2223-2229. [Link]

  • Messori, L., Merlino, A., & Marzo, T. (2015). X-ray Structure Analysis of Indazolium trans-[Tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019) Bound to Human Serum Albumin Reveals Two Ruthenium Binding Sites and Provides Insights into the Drug Binding Mechanism. Journal of Medicinal Chemistry, 58(1), 438-444. [Link]

  • Kovács, A., & Csupor, D. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(16), 4976. [Link]

  • Walsh, C. T., & Wencewicz, T. A. (2021). Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies. RSC Chemical Biology, 2(4), 1004-1020. [Link]

  • ResearchGate. (n.d.). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. Retrieved January 23, 2026, from [Link]

  • Lindsley, C. W., & Han, C. (2011). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 54(17), 5925-5939. [Link]

  • Hu, H., Shi, L., Jing, T., Zhang, C., Gao, C., Sun, C., Du, Y., & Hu, B. (2024). Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli response through assembling AIEgen in multiple states. RSC Advances, 14(33), 23815-23823. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8- hydroxyquinoline-7-sulfonic Acids. Retrieved January 23, 2026, from [Link]

  • Alves, C. N., da Silva, A. B. F., & de Oliveira, R. B. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Molecular and Genetic Medicine, 9(1), 1000159. [Link]

  • El-Sayed, M. A. A., Al-Rashood, S. T., & Abdel-Aziz, A. A.-M. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 29(12), 2824. [Link]

  • So, M., & Takeyoshi, M. (2020). The amino acid derivative reactivity assay with fluorescence detection and its application to multi-constituent substances. Journal of Applied Toxicology, 40(11), 1546-1556. [Link]

  • Anson, B. J., Chapman, R. D., & Luttenschlager, N. L. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of the American Chemical Society, 144(1), 445-456. [Link]

  • Sci-Tube. (2022, June 13). Pan Assay Interference Compounds. YouTube. [Link]

  • Taylor & Francis. (n.d.). Pan-assay interference compounds – Knowledge and References. Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Aminomethyl-2-methylindazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Aminomethyl-2-methylindazole. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. Indazole derivatives are crucial scaffolds in modern medicinal chemistry, and this compound serves as a key building block for numerous pharmaceutical candidates.[1]

Scaling up any chemical synthesis introduces challenges not always apparent at the lab scale, including regioselectivity, reaction kinetics, thermal management, and purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process safety considerations.

Synthetic Pathway Overview

The most common and scalable synthetic route to this compound proceeds via a two-step sequence starting from 6-cyanoindazole. This pathway involves a regioselective N-methylation followed by a nitrile reduction.

Synthetic_Pathway Start 6-Cyanoindazole Intermediate 2-Methyl-2H-indazole-6-carbonitrile Start->Intermediate Step 1: N-Methylation (e.g., MeI, K2CO3, DMF) Final This compound Intermediate->Final Step 2: Nitrile Reduction (e.g., H2/Raney Ni, NH3/EtOH) Troubleshooting_Reduction Problem Poor Selectivity in Nitrile Reduction Cause1 Aldehyde byproduct observed? Problem->Cause1 Cause2 De-amination byproduct observed? Problem->Cause2 CheckWater Check for water in solvent/reagents. Cause1->CheckWater Yes Solution2 Strictly control reaction temperature. Avoid excessive heat. Cause2->Solution2 Yes Solution1 Add Ammonia or use NH3-saturated solvent. Ensures imine is trapped as amine. CheckWater->Solution1

Caption: Troubleshooting workflow for nitrile reduction side reactions.

Causality & Solutions:

  • Presence of Water: Water can hydrolyze the intermediate imine.

    • Recommendation: Use anhydrous solvents.

  • Absence of Ammonia: Ammonia shifts the equilibrium from the imine towards the amine and prevents the formation of secondary amine byproducts (where a product amine attacks an intermediate imine).

    • Recommendation: Conduct the hydrogenation in a solution of ammonia in ethanol or methanol. This is the most common industrial solution for high-selectivity nitrile reductions. The ammonia acts as a trapping agent for the imine, driving the reaction towards the primary amine.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

  • N-Methylation: Methylating agents like methyl iodide are toxic and volatile. Dimethyl sulfate is another option but is extremely toxic and carcinogenic. Use in a well-ventilated area with appropriate personal protective equipment (PPE). The reaction can be exothermic, so ensure the reactor has adequate cooling capacity and that reagent addition is controlled.

  • Nitrile Reduction:

    • Hydrogen: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation reactor must be properly rated, grounded, and purged with an inert gas (N₂ or Ar) before and after the reaction.

    • Pyrophoric Catalysts: Raney Nickel and dry Palladium on Carbon can ignite spontaneously upon exposure to air. Never allow the catalyst to dry out. It must be handled as a slurry in solvent or water at all times. The filter cake after the reaction must be quenched carefully (e.g., with copious amounts of water) and should not be allowed to dry in the open.

    • Exotherm: Catalytic hydrogenation is highly exothermic. The rate of reaction (and thus heat generation) is controlled by the hydrogen pressure and agitation rate. Ensure a robust cooling system is in place and monitor the internal temperature closely.

Q2: How can I best purify the final product, this compound, on a large scale?

Chromatography is generally not feasible for large-scale purification. The basic nature of the aminomethyl group provides an excellent handle for purification.

  • Extraction: After the reaction, filter off the catalyst. Perform an aqueous workup, adjusting the pH to >12 with NaOH to ensure the product is in its free-base form for extraction into a solvent like Dichloromethane or Ethyl Acetate.

  • Salt Formation & Crystallization: The most robust method for purification at scale is to form a crystalline salt.

    • After extraction, the organic solution of the free base can be treated with a solution of an acid (e.g., HCl in isopropanol, or sulfuric acid).

    • The resulting hydrochloride or sulfate salt will often precipitate in high purity. This solid can then be isolated by filtration and dried. This method effectively removes non-basic organic impurities. The salt can be used directly or converted back to the free base if required.

Part 3: Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Optimized N2-Methylation of 6-Cyanoindazole
  • Reactor Setup: Charge a clean, dry, inerted reactor with 6-cyanoindazole (1.0 eq) and anhydrous DMF (10 volumes, e.g., 10 L per kg of starting material).

  • Base Addition: Begin agitation and add finely powdered potassium carbonate (K₂CO₃, 2.0 eq).

  • Heating: Heat the mixture to 70 °C.

  • Reagent Addition: Slowly add methyl iodide (1.2 eq) subsurface over 1-2 hours, monitoring the internal temperature to control any exotherm.

  • Reaction: Maintain the reaction at 70 °C for 12-24 hours. Monitor the reaction by HPLC for the disappearance of starting material and the ratio of N2:N1 isomers.

  • Workup: Once complete, cool the reaction to room temperature. Add water (20 volumes) to precipitate the crude product. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like isopropanol or acetonitrile.

Protocol 2: Catalytic Hydrogenation of 2-Methyl-2H-indazole-6-carbonitrile

!! SAFETY WARNING: This procedure involves flammable hydrogen gas and a pyrophoric catalyst. It must be performed by trained personnel in a dedicated hydrogenation facility. !!

  • Catalyst Slurry: In a separate vessel, create a slurry of Raney Nickel (15% w/w, water-wet) in 7N ammoniacal ethanol (5 volumes).

  • Reactor Setup: Charge a hydrogenation reactor with 2-Methyl-2H-indazole-6-carbonitrile (1.0 eq) and 7N ammoniacal ethanol (15 volumes).

  • Inerting: Seal the reactor and purge the headspace thoroughly with nitrogen (3 cycles), then with hydrogen (3 cycles).

  • Catalyst Transfer: Under a positive pressure of nitrogen, carefully transfer the Raney Nickel slurry into the reactor.

  • Hydrogenation: Seal the reactor, begin vigorous agitation, and pressurize with hydrogen to 80 psi. Heat the reactor to 40-50 °C. The reaction is exothermic; use cooling to maintain the temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 6-12 hours. Confirm completion by HPLC.

  • Workup: Cool the reactor to ambient temperature. Vent the hydrogen and purge thoroughly with nitrogen.

  • Filtration: Under a nitrogen blanket, filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Keep the filter cake wet with solvent at all times.

  • Catalyst Quenching: Immediately and carefully quench the filter cake by submerging it in a large volume of water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved via crystallization or salt formation as described in the FAQ.

References

  • Shaaban, M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(9), 2987. Available from: [Link] [1]2. Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1546. Available from: [Link] [2]3. Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics. Available from: [Link] [3]4. Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6025-6031. Available from: [Link] [4]5. Organic Chemistry Portal. (2024). Synthesis of 2H-indazoles. Available from: [Link]

Sources

Technical Support Center: 6-Aminomethyl-2-methylindazole Analytical Method Development

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method development of 6-Aminomethyl-2-methylindazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the analysis of this compound. The unique chemical structure of this compound, featuring a primary amine and an indazole core, presents specific analytical hurdles that this guide aims to address.

Section 1: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting

The primary amine in this compound can lead to poor peak shape (tailing) in reversed-phase HPLC due to interactions with residual silanols on the silica-based stationary phase.[1][2] This section provides a comprehensive guide to overcoming this and other common HPLC-related issues.

Frequently Asked Questions (FAQs) - HPLC Analysis

Question 1: My this compound peak is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like this compound is primarily caused by secondary interactions between the protonated amine group and ionized residual silanol groups on the C18 column packing material.[1] To mitigate this, consider the following strategies:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the silanol groups, minimizing their interaction with the positively charged analyte.

  • Use of Bidentate or End-Capped Columns: Employing a modern, high-purity silica column with extensive end-capping or a bidentate bonded phase will reduce the number of accessible silanol groups.

  • Addition of a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving peak shape. However, be mindful that TEA can suppress ionization in mass spectrometry.

  • Lower Analyte Concentration: High concentrations of the analyte can overload the stationary phase, leading to peak asymmetry. Try injecting a more dilute sample.[3]

Question 2: I am struggling with retaining this compound on my C18 column. What are my options?

Answer: Due to its polarity, this compound may exhibit poor retention on traditional C18 columns, especially with highly aqueous mobile phases. Here are some solutions:

  • Ion-Pair Chromatography: Introduce an ion-pairing reagent (e.g., sodium dodecyl sulfate for positive ion pairing) into the mobile phase.[4][5][6] This will form a neutral ion pair with the protonated analyte, increasing its hydrophobicity and retention on the reversed-phase column.

  • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating polar compounds. A HILIC column with a mobile phase rich in organic solvent (typically acetonitrile) will provide good retention for this compound.

  • Use of a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases modified to enhance the retention of polar analytes.

Question 3: How do I develop a stability-indicating HPLC method for this compound?

Answer: A stability-indicating method must be able to separate the intact drug from its degradation products.[7][8][9][10] The development process involves:

  • Forced Degradation Studies: Subject a solution of this compound to stress conditions as per ICH guidelines (acid, base, oxidation, heat, and light).[11][12][13][14][15] The goal is to achieve 5-20% degradation of the active ingredient.[12]

  • Method Development and Optimization: Develop an HPLC method (likely a gradient method) that can resolve the main peak from all the degradation product peaks. A photodiode array (PDA) detector is crucial for assessing peak purity.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Experimental Protocol: Starting HPLC-UV Method

This protocol provides a robust starting point for the analysis of this compound.

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh-efficiency column for good resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 10 minutesTo elute the analyte and potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Injection Vol. 2 µLTo avoid column overload.
UV Detection 220 nm and 280 nmTo monitor the indazole chromophore.
Troubleshooting Workflow: HPLC Peak Tailing

hplc_peak_tailing start Peak Tailing Observed check_ph check_ph start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.5 with 0.1% Formic Acid check_ph->adjust_ph No check_column Using a High-Purity, End-Capped Column? check_ph->check_column Yes end_good Symmetrical Peak Achieved adjust_ph->end_good change_column Switch to a Modern, High-Purity, End-Capped or Bidentate Column check_column->change_column No check_conc Is Analyte Concentration Too High? check_column->check_conc Yes change_column->end_good dilute_sample Dilute Sample and Re-inject check_conc->dilute_sample Yes consider_ipc Consider Ion-Pair Chromatography or HILIC check_conc->consider_ipc No dilute_sample->end_good end_bad Persistent Tailing consider_ipc->end_bad

Caption: Troubleshooting workflow for HPLC peak tailing of this compound.

Section 2: Gas Chromatography (GC) Method Development & Troubleshooting

Direct analysis of this compound by GC is challenging due to its low volatility and high polarity. Derivatization is a necessary step to improve its chromatographic properties.[16][17][18]

Frequently Asked Questions (FAQs) - GC Analysis

Question 1: Why can't I see a peak for this compound when I inject it directly into the GC?

Answer: The primary amine and the indazole ring make the molecule too polar and not volatile enough for direct GC analysis. The active hydrogens on the amine group will also interact strongly with the GC system, leading to poor chromatography or no elution at all.[16] Derivatization is required to make the molecule suitable for GC.

Question 2: What are the recommended derivatization techniques for this compound for GC analysis?

Answer: The primary amine is the main target for derivatization. Common and effective methods include:

  • Acylation: Reaction with an acylating agent like trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride will create a less polar and more volatile amide derivative.[19] These halogenated derivatives also provide excellent sensitivity with an electron capture detector (ECD).

  • Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amine with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[17][18]

Experimental Protocol: GC-MS Derivatization and Analysis

This protocol outlines a typical derivatization procedure and starting GC-MS conditions.

Derivatization Protocol (Acylation):

  • Evaporate the solvent from the sample containing this compound to dryness under a stream of nitrogen.

  • Add 100 µL of ethyl acetate and 50 µL of pentafluorobenzoyl chloride.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

Starting GC-MS Parameters:

Parameter Condition Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-polarity column suitable for a wide range of compounds.
Inlet Temp. 250 °CTo ensure complete vaporization of the derivatized analyte.
Carrier Gas Helium, constant flow of 1 mL/minInert carrier gas.
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minA general-purpose temperature program to elute the derivatized compound.
MS Transfer Line 280 °CTo prevent condensation of the analyte.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Scan Range 50-500 m/zTo capture the molecular ion and key fragments of the derivatized analyte.

Section 3: Mass Spectrometry (MS) Detection

Mass spectrometry is a powerful tool for the identification and quantification of this compound. Understanding its ionization and fragmentation behavior is key to successful analysis.

Frequently Asked Questions (FAQs) - MS Detection

Question 1: What are the expected ions for this compound in positive ion electrospray ionization (ESI+) mass spectrometry?

Answer: In ESI+, this compound is expected to readily protonate at the primary amine to form the protonated molecule, [M+H]+. Depending on the source conditions, you may also observe adducts with sodium [M+Na]+ or potassium [M+K]+.

Question 2: What are the characteristic fragmentation patterns of the indazole ring in MS/MS?

Answer: Indazole-containing compounds often exhibit characteristic fragmentation patterns. For this compound, collision-induced dissociation (CID) of the [M+H]+ precursor ion would likely involve:

  • Loss of the aminomethyl group: A neutral loss of CH3N (29 Da) or cleavage of the C-C bond between the ring and the aminomethyl group.

  • Ring fragmentation: Cleavage of the indazole ring system, which can lead to a variety of fragment ions. The specific fragmentation will depend on the collision energy.[20]

Logical Diagram: Analyte-Specific MS/MS Troubleshooting

ms_troubleshooting start No or Low MS Signal for [M+H]+ check_source Verify ESI Source Parameters (e.g., spray voltage, gas flows, temperature) start->check_source optimize_source Optimize Source Conditions for Analyte check_source->optimize_source check_mobile_phase Is Mobile Phase Compatible with ESI+? (e.g., acidic pH, low buffer concentration) adjust_mobile_phase Use Volatile Acid (e.g., Formic Acid) Avoid Non-Volatile Buffers check_mobile_phase->adjust_mobile_phase No check_fragmentation Is In-Source Fragmentation Occurring? check_mobile_phase->check_fragmentation Yes optimize_source->check_mobile_phase end_good Strong [M+H]+ Signal Achieved adjust_mobile_phase->end_good reduce_energy Reduce Cone Voltage or Fragmentation Voltage check_fragmentation->reduce_energy Yes check_fragmentation->end_good No reduce_energy->end_good

Caption: Troubleshooting workflow for optimizing the MS signal of this compound.

References

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 23, 2026, from [Link]

  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved January 23, 2026, from [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). ICH. Retrieved January 23, 2026, from [Link]

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved January 23, 2026, from [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 23, 2026, from [Link]

  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Pharmaguideline. Retrieved January 23, 2026, from [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex. Retrieved January 23, 2026, from [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (n.d.). Shimadzu. Retrieved January 23, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IJPPR. Retrieved January 23, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (n.d.). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (n.d.). Technology Networks. Retrieved January 23, 2026, from [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency. Retrieved January 23, 2026, from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). University of Alabama at Birmingham. Retrieved January 23, 2026, from [Link]

  • Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. (n.d.). AZoM. Retrieved January 23, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to Indazole-Based Kinase Inhibitors: From Broad-Spectrum to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the discovery of potent protein kinase inhibitors.[1] Its unique bicyclic aromatic structure, capable of engaging in various interactions with the kinase ATP-binding pocket, has led to the development of several FDA-approved drugs and a plethora of investigational agents for a range of diseases, most notably cancer.[1][2] This guide provides a comparative analysis of different classes of indazole-based kinase inhibitors, highlighting their mechanisms of action, target selectivity, and the experimental methodologies used for their characterization. While we will explore well-characterized examples, it is important to note that many indazole derivatives, such as 6-Aminomethyl-2-methylindazole , represent the vast chemical space of this scaffold that remains to be fully explored biologically. The absence of publicly available data for such compounds underscores the ongoing opportunities in the field for novel inhibitor discovery.

The Indazole Scaffold: A Versatile Core for Kinase Inhibition

Indazole, a bicyclic heteroaromatic compound, consists of a benzene ring fused to a pyrazole ring. This structure provides a rigid framework with hydrogen bond donor and acceptor capabilities, making it an ideal starting point for designing kinase inhibitors.[3] The planarity of the indazole ring allows for favorable π-π stacking interactions with aromatic residues in the kinase active site, while the nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of ATP-competitive inhibitors.[3]

I. Multi-Targeted Angiogenesis Inhibitors: The VEGFR-Targeting Indazoles

A prominent class of indazole-based drugs effectively targets vascular endothelial growth factor receptors (VEGFRs), key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[4] Pazopanib and Axitinib are two FDA-approved multi-kinase inhibitors that feature the indazole core and are primarily used in the treatment of renal cell carcinoma.[2][4]

Mechanism of Action

Pazopanib and Axitinib are ATP-competitive inhibitors that bind to the intracellular tyrosine kinase domain of VEGFRs, preventing their autophosphorylation and downstream signaling. By inhibiting VEGFRs, these drugs block the proliferation and migration of endothelial cells, leading to a reduction in tumor vascularization.[5][6] Their multi-targeted nature means they also inhibit other receptor tyrosine kinases involved in tumor progression, such as platelet-derived growth factor receptors (PDGFRs) and c-Kit.[4][5]

Comparative Performance Data

The following table summarizes the inhibitory activities (IC50) of Pazopanib and Axitinib against key kinases, demonstrating their potency and multi-targeted profile.

Kinase TargetPazopanib IC50 (nM)Axitinib IC50 (nM)
VEGFR1100.1
VEGFR2300.2
VEGFR3470.1-0.3
PDGFRβ841.6
c-Kit74Not reported

Data sourced from[4][5][7]

Signaling Pathway

The inhibition of VEGFR signaling by indazole-based inhibitors is a critical anti-cancer strategy. The diagram below illustrates the key components of this pathway.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K Indazole_Inhibitor Pazopanib / Axitinib Indazole_Inhibitor->VEGFR PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: VEGFR Signaling Pathway Inhibition by Indazole Derivatives.

II. Targeted Therapy for Fusion-Driven Cancers: The Rise of Entrectinib

Entrectinib is a potent and selective indazole-based inhibitor of the tyrosine kinases TRKA, TRKB, TRKC, ROS1, and ALK, which are often constitutively activated by chromosomal rearrangements in various cancers.[8][9] This represents a more targeted approach compared to the multi-kinase inhibitors, focusing on specific oncogenic drivers.

Mechanism of Action

Entrectinib functions as an ATP-competitive inhibitor, binding to the kinase domain of its target proteins and blocking their catalytic activity.[10] This leads to the suppression of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, ultimately inducing apoptosis in cancer cells harboring the specific gene fusions.[10] A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it effective against brain metastases.[11]

Performance Data

Entrectinib demonstrates high potency against its target kinases with nanomolar efficacy.

Kinase TargetEntrectinib IC50 (nM)
TRKA1
TRKB3
TRKC5
ROS17
ALK12

Data sourced from[8]

Signaling Pathway

The following diagram illustrates the signaling pathways inhibited by Entrectinib in cancers with TRK, ROS1, or ALK fusions.

TRK_ROS1_ALK_Pathway Fusion_Protein TRK / ROS1 / ALK Fusion Protein Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Fusion_Protein->Ras_Raf_MEK_ERK PI3K_AKT_mTOR PI3K-Akt-mTOR Pathway Fusion_Protein->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway Fusion_Protein->JAK_STAT Entrectinib Entrectinib Entrectinib->Fusion_Protein Cell_Survival Cell Survival & Proliferation Ras_Raf_MEK_ERK->Cell_Survival PI3K_AKT_mTOR->Cell_Survival JAK_STAT->Cell_Survival

Caption: Inhibition of Fusion Protein Signaling by Entrectinib.

III. Emerging Classes of Indazole-Based Inhibitors

The versatility of the indazole scaffold has enabled the development of inhibitors targeting other critical cancer-related kinases.

CDK9 Inhibitors

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation, and its inhibition is a promising therapeutic strategy for transcriptionally addicted cancers.[12] Recently, a series of indazole-containing compounds were developed as selective CDK9 inhibitors. For instance, compound B11 exhibited potent CDK9 inhibition with an IC50 of 7.13 nM and demonstrated significant anti-proliferative activity in colorectal cancer cell lines.[8]

PI3K/AKT/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers.[13][14] Indazole derivatives have also been explored as inhibitors of this pathway. A study reported a series of 3-amino-1H-indazole derivatives, with compound W24 showing broad-spectrum antiproliferative activity against several cancer cell lines with IC50 values ranging from 0.43 to 3.88 µM.[13]

Experimental Protocols for Inhibitor Characterization

The evaluation of novel kinase inhibitors requires a standardized set of experiments to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an indazole compound against a specific kinase.

Methodology: A common method is a luminescence-based kinase assay that measures the amount of ADP produced from the kinase reaction.[15]

  • Plate Preparation: Serially dilute the indazole inhibitor in an appropriate buffer and add to a 384-well plate.

  • Enzyme Addition: Add the purified kinase enzyme to each well containing the inhibitor and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is used to generate a luminescent signal.[15]

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Inhibitor_Dilution Serial Dilution of Indazole Inhibitor Plating Add to 384-well Plate Inhibitor_Dilution->Plating Add_Kinase Add Kinase Enzyme (Incubate) Plating->Add_Kinase Add_Substrate_ATP Add Substrate & ATP (Incubate) Add_Kinase->Add_Substrate_ATP Stop_Reaction Stop Reaction & Deplete ATP Add_Substrate_ATP->Stop_Reaction Generate_Signal Convert ADP to ATP & Generate Luminescence Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Cell Proliferation Assay

Objective: To assess the effect of an indazole inhibitor on the growth of cancer cell lines.

Methodology: The MTT or MTS assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the indazole inhibitor and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 or 96 hours).

  • MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Perspectives

The indazole scaffold has proven to be a remarkably successful framework for the development of a diverse range of kinase inhibitors, from the broad-spectrum anti-angiogenic agents Pazopanib and Axitinib to the highly targeted inhibitor Entrectinib. The emergence of indazole-based inhibitors for other critical targets like CDK9 and the PI3K/AKT/mTOR pathway further highlights the therapeutic potential of this chemical class.

The journey of an indazole derivative from a chemical entity like this compound to a clinically validated drug is a testament to the power of medicinal chemistry, guided by a deep understanding of structure-activity relationships and the underlying biology of the target kinases. As our knowledge of cancer genomics and signaling pathways continues to expand, so too will the opportunities for designing the next generation of indazole-based inhibitors with enhanced potency, selectivity, and therapeutic efficacy. The continued exploration of the vast chemical space around the indazole core is a promising avenue for future drug discovery efforts.

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Navigating the Kinase Inhibitor Landscape: A Comparative Guide for Novel Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Readers: Initial research into the specific compound "6-Aminomethyl-2-methylindazole" revealed a significant gap in publicly available scientific literature regarding its kinase inhibitory profile and biological activity. While the indazole core is a well-established and valuable scaffold in the development of kinase inhibitors, this particular derivative has not been characterized in published studies.

Therefore, this guide has been adapted to provide a comprehensive framework for the evaluation and comparison of a hypothetical novel indazole-based kinase inhibitor, which we will refer to as Indazole-X . This guide will serve as a detailed roadmap for researchers, scientists, and drug development professionals on how to position a new chemical entity within the existing landscape of established kinase inhibitors. We will use well-characterized, commercially available kinase inhibitors for comparative purposes, providing real-world context for the evaluation of our hypothetical compound.

Introduction: The Indazole Scaffold and the Quest for Kinase Specificity

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The indazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in successful drugs.[3][4] Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole core, highlighting its importance in the design of effective cancer therapies.[4]

The primary challenge in developing kinase inhibitors is achieving selectivity. With over 500 kinases in the human kinome, off-target effects can lead to toxicity and limit the therapeutic window of a drug.[1] Therefore, a rigorous and systematic evaluation of a novel compound's potency and selectivity is paramount.

This guide will compare our hypothetical Indazole-X to two well-known kinase inhibitors: Imatinib and a generic PI3K Inhibitor . Imatinib is a first-generation tyrosine kinase inhibitor known for its success in treating chronic myeloid leukemia, while PI3K inhibitors are a class of drugs that target the phosphoinositide 3-kinase signaling pathway, which is crucial for cell survival and proliferation.[5][6]

Mechanism of Action: A Comparative Overview

Kinase inhibitors can be broadly classified based on their mode of interaction with the target kinase. Understanding the mechanism of action is crucial for interpreting experimental data and predicting potential resistance mechanisms.

InhibitorClassPrimary Target(s)Binding Mode
Indazole-X (Hypothetical) ATP-CompetitiveTo be determinedBinds to the ATP-binding pocket of the kinase
Imatinib Type II ATP-CompetitiveBCR-Abl, c-KIT, PDGFRBinds to the inactive (DFG-out) conformation of the kinase
PI3K Inhibitor ATP-CompetitivePI3K isoforms (e.g., p110α, β, δ, γ)Binds to the ATP-binding pocket of the lipid kinase

Imatinib , as a Type II inhibitor, achieves a degree of selectivity by binding to a less-conserved inactive conformation of its target kinases.[2] In contrast, many kinase inhibitors are Type I, binding to the active (DFG-in) conformation. The binding mode of our hypothetical Indazole-X would be a key parameter to determine experimentally.

cluster_0 Kinase Inhibition Mechanisms ATP ATP Kinase Kinase ATP->Kinase Binds to active site Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Kinase Indazole_X Indazole-X Indazole_X->Kinase Competes with ATP Imatinib Imatinib Imatinib->Kinase Competes with ATP PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->Kinase Competes with ATP

Caption: General mechanism of ATP-competitive kinase inhibitors.

Experimental Evaluation: A Step-by-Step Guide

To characterize Indazole-X and compare it to Imatinib and a PI3K inhibitor, a series of biochemical and cell-based assays are necessary.

Biochemical Kinase Inhibition Assays

The first step is to determine the in vitro potency of Indazole-X against a panel of purified kinases. This is typically done using assays that measure the consumption of ATP or the generation of ADP.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

  • Reagent Preparation:

    • Prepare a stock solution of Indazole-X , Imatinib, and the PI3K inhibitor in DMSO.

    • Dilute the compounds to the desired concentrations in assay buffer.

    • Prepare a solution of the target kinase and its specific substrate in assay buffer.

    • Prepare the ATP solution in assay buffer.

  • Assay Procedure:

    • Add the diluted compounds to a 384-well plate.

    • Add the kinase/substrate solution to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®).

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Hypothetical Data Table: IC50 Values (nM) for Indazole-X and Control Compounds

Kinase TargetIndazole-X (Hypothetical)ImatinibPI3K Inhibitor
Abl>10,00015>10,000
c-KIT50100>10,000
PDGFR75120>10,000
PI3Kα>10,000>10,00025
VEGFR210500>10,000
Other Kinase 1250>1,000>10,000
Other Kinase 2>5,000>1,000>10,000

This hypothetical data suggests that Indazole-X is a potent inhibitor of c-KIT, PDGFR, and notably, VEGFR2, with poor activity against Abl and PI3Kα.

Cell-Based Assays

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to assess a compound's activity in a more biologically relevant context. These assays measure the downstream effects of kinase inhibition in living cells.

Protocol: Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)

  • Cell Culture:

    • Culture a cancer cell line known to be dependent on the activity of the target kinase (e.g., a cell line with a c-KIT mutation for testing c-KIT inhibitors).

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of Indazole-X , Imatinib, or the PI3K inhibitor.

    • Incubate for a specified period (e.g., 72 hours).

    • Add a reagent that measures cell viability (e.g., MTS or a reagent that measures cellular ATP).

  • Data Analysis:

    • Measure the absorbance or luminescence.

    • Calculate the percentage of cell growth inhibition.

    • Determine the GI50 value (the concentration of inhibitor required to inhibit 50% of cell growth).

cluster_1 Experimental Workflow Compound_Synthesis Synthesize Indazole-X Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (GI50 Determination) Biochemical_Assay->Cell_Based_Assay Western_Blot Western Blot (Target Engagement) Cell_Based_Assay->Western_Blot Animal_Studies In Vivo Efficacy Studies Western_Blot->Animal_Studies

Caption: A typical workflow for preclinical kinase inhibitor evaluation.

Target Engagement and Pathway Analysis

To confirm that the observed cellular effects are due to the inhibition of the intended target, it is essential to perform target engagement studies. Western blotting is a common technique used to measure the phosphorylation status of the target kinase and its downstream substrates.

Protocol: Western Blot for Phospho-Kinase Levels

  • Cell Treatment and Lysis:

    • Treat cultured cells with the inhibitors at various concentrations for a short period (e.g., 1-2 hours).

    • Lyse the cells to extract proteins.

  • Electrophoresis and Transfer:

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane.

  • Immunoblotting:

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-c-KIT) and the total form of the kinase.

    • Use secondary antibodies conjugated to an enzyme for detection.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

A successful kinase inhibitor should show a dose-dependent decrease in the phosphorylation of its target kinase.

Conclusion and Future Directions

This guide has outlined a systematic approach to characterizing a novel indazole-based kinase inhibitor, Indazole-X , and comparing it to established drugs. The indazole scaffold continues to be a fertile ground for the discovery of new kinase inhibitors.[3][7] The hypothetical data presented for Indazole-X suggest a promising profile as a multi-targeted inhibitor with potent activity against c-KIT, PDGFR, and VEGFR2.

Further preclinical development of a compound like Indazole-X would involve more extensive kinase profiling, in vivo efficacy studies in animal models of cancer, and detailed pharmacokinetic and toxicological assessments. The ultimate goal is to develop a highly effective and selective therapy that can overcome the challenges of cancer treatment, including drug resistance.

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A Senior Application Scientist's Guide to Validating "6-Aminomethyl-2-methylindazole" Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, unequivocally demonstrating that a therapeutic candidate binds to its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical development. This guide provides a comparative analysis of leading methodologies for validating the intracellular target engagement of "6-Aminomethyl-2-methylindazole," a novel small molecule inhibitor. Moving beyond a mere recitation of protocols, we will delve into the strategic rationale behind selecting one technique over another, ensuring that your experimental design is not only robust but also tailored to answer your specific research questions.

The core principle of this guide is to empower researchers to build a self-validating experimental workflow. By integrating orthogonal approaches, we can construct a compelling narrative of target engagement, thereby increasing confidence in downstream therapeutic development.

The Foundational Approach: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in a cellular environment without the need for compound modification.[1][2][3] The underlying principle is that the binding of a ligand, such as "this compound," stabilizes its target protein, leading to an increase in the protein's thermal stability.[1] This change in thermal stability is then quantified, providing a direct measure of target engagement.

Scientific Rationale and Causality

The choice to begin with CETSA is strategic. It is a label-free method that can be performed in intact cells, offering a more physiologically relevant assessment of target binding compared to assays using purified proteins.[2][3] By observing a thermal shift, you are directly visualizing the consequence of your compound binding to its target in its native environment. This method is particularly advantageous in early-stage discovery to confirm on-target activity and can be adapted for higher throughput screening.[2]

Experimental Workflow: CETSA

Caption: A schematic of the Photo-Affinity Labeling (PAL) experimental workflow.

Detailed Experimental Protocol: PAL
  • Probe Synthesis: Synthesize a derivative of "this compound" incorporating a photoreactive group (e.g., diazirine, benzophenone, or aryl azide) and a reporter tag (e.g., biotin).

  • Cell Treatment: Treat cells with the photo-affinity probe. Include a control group with excess unmodified "this compound" to demonstrate competitive binding.

  • Photocrosslinking: Irradiate the cells with UV light at a specific wavelength to activate the photoreactive group and induce covalent bond formation with the target protein.

  • Cell Lysis and Enrichment: Lyse the cells and use an appropriate affinity resin (e.g., streptavidin-agarose for a biotin tag) to enrich for the probe-protein complexes. [4]5. Protein Identification: Elute the captured proteins and identify them using mass spectrometry.

  • Validation: Confirm the identified target(s) using orthogonal methods such as Western blotting or genetic knockdown.

Biophysical Confirmation: A Suite of In Vitro Techniques

To complement cellular assays and provide quantitative binding data, a suite of biophysical techniques can be employed. These methods typically utilize purified proteins and can offer deep insights into the thermodynamics and kinetics of the interaction between "this compound" and its target.

a. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). [5][6][7]

  • Principle: A solution of "this compound" is titrated into a solution containing the purified target protein. The resulting heat changes are measured to determine the binding parameters. [6][8]* Key Advantage: ITC is a label-free, in-solution technique that provides a comprehensive thermodynamic signature of the interaction. [5][7]

b. Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of molecular interactions in real-time. [9][10]It measures changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.

  • Principle: The target protein is immobilized on a sensor chip. A solution of "this compound" is flowed over the surface, and the binding and dissociation are monitored in real-time.

  • Key Advantage: SPR provides detailed kinetic information, including association (ka) and dissociation (kd) rate constants, which can be crucial for understanding the drug's residence time on its target. [11]

c. Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. [12][13][14][15]

  • Principle: A fluorescently labeled version of "this compound" or a competitive tracer is used. Binding to the larger target protein slows the rotational motion of the fluorophore, leading to an increase in fluorescence polarization. [12][13]* Key Advantage: FP is a homogeneous assay that is well-suited for high-throughput screening and for determining binding affinities in a competitive format. [14][16]

Comparison of Target Engagement Validation Methods

Method Principle Advantages Disadvantages Key Output
CETSA Ligand binding increases the thermal stability of the target protein. [1]Label-free, performed in intact cells, reflects physiological conditions. [2][3]Indirect readout, may not be suitable for all targets, can be labor-intensive.Thermal shift (ΔTm), dose-response curve.
Photo-Affinity Labeling Covalent crosslinking of a photoreactive compound to its target. [17][18]Direct evidence of binding, enables target identification. [17][18]Requires chemical modification of the compound, potential for off-target labeling.Identification of direct binding partners.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding. [5][6]Label-free, in-solution, provides full thermodynamic profile. [5][7]Requires large amounts of purified protein, lower throughput.Kd, stoichiometry, ΔH, ΔS.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target. [9][10]Real-time kinetic data, high sensitivity. [9][11]Requires protein immobilization which may affect activity, potential for mass transport limitations.ka, kd, Kd. [9][11]
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescent molecule upon binding. [12][13][14]Homogeneous assay, suitable for HTS, relatively low sample consumption. [14][16]Requires fluorescent labeling, potential for interference from fluorescent compounds.Kd, IC50.

Conclusion: A Multi-Faceted Approach to Validation

Validating the target engagement of "this compound" is not a one-size-fits-all endeavor. A robust and convincing validation strategy will employ a combination of the methods described above. An ideal workflow would begin with CETSA to confirm target engagement in a cellular context. This could be followed by photo-affinity labeling to definitively identify the direct binding partner(s). Finally, biophysical methods such as ITC or SPR can provide precise, quantitative data on the binding affinity and kinetics, which are critical for structure-activity relationship (SAR) studies and lead optimization. By integrating these orthogonal approaches, researchers can build a compelling and self-validating case for the on-target activity of "this compound," paving the way for its successful development as a therapeutic agent.

References

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The Evolving Challenge of PARP Inhibitor Resistance: A Comparative Analysis in Sensitive vs. Resistant Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, particularly for cancers harboring defects in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations.[1] The indazole scaffold is a key pharmacophore in several kinase inhibitors, including the PARP inhibitor Niraparib.[1] While the efficacy of these drugs in appropriately selected patient populations is significant, the development of resistance remains a critical clinical hurdle.[2]

This guide provides a comparative analysis of the efficacy of PARP inhibitors in sensitive versus resistant cancer cell lines. Due to the limited publicly available data on the specific compound "6-Aminomethyl-2-methylindazole," this guide will utilize the well-characterized and structurally related PARP inhibitor, Niraparib , as a representative agent to illustrate the principles of PARP inhibitor efficacy and resistance. We will delve into the mechanistic underpinnings of sensitivity and resistance, present comparative experimental data, and provide detailed protocols for assessing drug efficacy and target engagement.

The Principle of Synthetic Lethality: The Foundation of PARP Inhibitor Efficacy

The therapeutic success of PARP inhibitors is rooted in the concept of synthetic lethality. In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role. If SSBs are not repaired, they can lead to the collapse of replication forks and the formation of more toxic double-strand breaks (DSBs). These DSBs are then efficiently repaired by the high-fidelity HR pathway.

However, in cancer cells with mutations in key HR genes like BRCA1 or BRCA2, the HR pathway is compromised.[3] When these cells are treated with a PARP inhibitor, the BER pathway is also inhibited. The resulting accumulation of unrepaired SSBs leads to an overwhelming number of DSBs that the deficient HR pathway cannot resolve. This leads to genomic instability and, ultimately, cell death.[3]

Comparative Efficacy of Niraparib in Sensitive and Resistant Ovarian Cancer Cell Lines

To illustrate the dramatic difference in efficacy between sensitive and resistant phenotypes, we will examine data from studies on isogenic ovarian cancer cell lines—a parental Brca1-deficient cell line (sensitive) and its derived Olaparib-resistant counterpart.

Cell Line ModelDrugIC50 (µM)Fold Resistance
ID8 Brca1 -/- (Sensitive)Olaparib0.17 ± 0.028-
ID8 Brca1 -/- OlaR (Resistant)Olaparib3.94 ± 0.55~23
ID8 Brca1 -/- (Sensitive)Niraparib0.065 ± 0.012-
ID8 Brca1 -/- OlaR (Resistant)Niraparib0.284 ± 0.035~4.4
ID8 F3 (HR-Proficient)Olaparib12.99 ± 2.31-
ID8 F3 OlaR (Resistant)Olaparib88.59 ± 22.11~6.8
ID8 F3 (HR-Proficient)Niraparib1.11 ± 0.22-
ID8 F3 OlaR (Resistant)Niraparib1.00 ± 0.19~0.9

Table 1: Comparative IC50 values of Olaparib and Niraparib in sensitive parental and derived resistant ovarian cancer cell lines. Data extracted from a study on acquired resistance to PARP inhibitors.[4]

The data clearly demonstrates that the Brca1-deficient cells are exquisitely sensitive to both Olaparib and Niraparib, with IC50 values in the nanomolar to low micromolar range.[4] In contrast, the derived resistant cell lines show a significant increase in their IC50 values, indicating a diminished response to the drugs.[4] Interestingly, the HR-proficient parental cell line (ID8 F3) is inherently less sensitive to PARP inhibition, and its resistant derivative shows a further increase in resistance to Olaparib, but not significantly to Niraparib in this particular study.[4]

Mechanisms of Acquired Resistance to PARP Inhibitors

The development of resistance to PARP inhibitors is a complex process involving multiple molecular mechanisms. Understanding these mechanisms is crucial for developing strategies to overcome resistance.

Restoration of Homologous Recombination

A primary mechanism of resistance is the restoration of functional HR repair. This can occur through several events, including:

  • Secondary or reversion mutations in BRCA1/2 that restore the open reading frame and produce a functional protein.

  • Epigenetic modifications that lead to the re-expression of silenced BRCA1/2 genes.

  • Upregulation of other DNA repair proteins that can compensate for the loss of BRCA function.

Replication Fork Protection

Another key resistance mechanism involves the stabilization of stalled replication forks, preventing their collapse into DSBs. This can be achieved through:

  • Loss of proteins that promote fork degradation , such as certain nucleases.

  • Increased expression of proteins that protect stalled forks , allowing time for repair before the fork collapses.

Alterations in PARP1

Changes in the PARP1 protein itself can also contribute to resistance. While less common, mutations in the PARP1 gene can reduce the inhibitor's binding affinity or trapping efficiency.[2]

Drug Efflux

Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport PARP inhibitors out of the cell, reducing their intracellular concentration and efficacy.

Visualizing the Pathways: Sensitivity vs. Resistance

PARP_Inhibitor_Signaling cluster_sensitive Sensitive Cell (BRCA-deficient) cluster_resistant Resistant Cell SSB Single-Strand Break PARP PARP SSB->PARP DSB Double-Strand Break SSB->DSB Replication Fork Collapse PARPi PARP Inhibitor PARPi->PARP BER Base Excision Repair (Inhibited) PARP->BER HR Homologous Recombination (Deficient) DSB->HR Apoptosis Apoptosis DSB->Apoptosis SSB_r Single-Strand Break PARP_r PARP SSB_r->PARP_r DSB_r Double-Strand Break SSB_r->DSB_r Fork_Protection Replication Fork Protection SSB_r->Fork_Protection PARPi_r PARP Inhibitor PARPi_r->PARP_r BER_r Base Excision Repair (Inhibited) PARP_r->BER_r HR_r Homologous Recombination (Restored) DSB_r->HR_r Survival Cell Survival HR_r->Survival Fork_Protection->Survival

Figure 1: Signaling pathways in PARP inhibitor sensitive vs. resistant cells.

Experimental Protocols for Assessing Efficacy and Resistance

Accurate and reproducible experimental methods are essential for evaluating the efficacy of PARP inhibitors and investigating resistance mechanisms.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[5]

Workflow Diagram:

MTS_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of PARP inhibitor A->B C 3. Incubate for 72 hours B->C D 4. Add MTS reagent to each well C->D E 5. Incubate for 1-4 hours D->E F 6. Measure absorbance at 490 nm E->F G 7. Calculate IC50 values F->G

Figure 2: Workflow for a typical MTS cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the PARP inhibitor (e.g., Niraparib) in culture medium. Remove the existing medium from the cells and add the drug-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium and MTS reagent only). Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the percentage of viability against the drug concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).

Western Blot for Assessing PARP Activity (PARylation)

Western blotting can be used to assess the activity of PARP inhibitors by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity. A potent PARP inhibitor will lead to a significant reduction in PAR levels.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cells with the PARP inhibitor at various concentrations for a defined period. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PAR overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used to normalize the results.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the PAR signal to the loading control to determine the relative PARP activity.

Conclusion and Future Directions

The development of resistance to PARP inhibitors is a significant clinical challenge that underscores the dynamic nature of cancer evolution under therapeutic pressure. As this guide has illustrated, the difference in efficacy between sensitive and resistant cell lines is substantial and is driven by a variety of molecular mechanisms. For researchers in drug development, a thorough understanding of these resistance pathways is paramount for designing the next generation of therapies.

Future strategies to combat PARP inhibitor resistance will likely involve:

  • Combination Therapies: Combining PARP inhibitors with agents that target resistance pathways, such as inhibitors of DNA repair proteins or cell cycle checkpoints.

  • Novel PARP Inhibitors: Developing new PARP inhibitors with different trapping efficiencies or the ability to overcome specific resistance mutations.

  • Biomarker Development: Identifying robust biomarkers that can predict both initial sensitivity and the emergence of resistance, allowing for more personalized treatment strategies.

By continuing to unravel the complexities of PARP inhibitor resistance, the scientific community can work towards developing more durable and effective treatments for patients with cancer.

References

  • ACS Publications. (n.d.). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • ResearchGate. (n.d.). A) Western blot analysis of PARP-1, PARP-2, tankyrase 1 (TANK1) and.... Retrieved from [Link]

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  • PubMed Central. (n.d.). Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models. Retrieved from [Link]

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  • PubMed Central. (n.d.). Niraparib in ovarian cancer: results to date and clinical potential. Retrieved from [Link]

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  • DiVA. (2024). Characterization of PARP inhibitor resistance in patient-derived ovarian cancer cell lines. Retrieved from [Link]

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  • Oxford Academic. (2022). Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. Retrieved from [Link]

  • Oncolines B.V. (2024). Compound profiling in PARP inhibitor-resistant cancer cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I detect PolyADP ribosylation (PAR) by western blot ?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival. Retrieved from [Link]

  • ICE Bioscience. (2024). PARPi Resistant Cell Line Generation and DDR Cell Panel Development. Retrieved from [Link]

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A Comparative Guide to the Preclinical Toxicity of 6-Aminomethyl-2-methylindazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous small-molecule therapeutics.[1][2] Its versatile structure allows for diverse substitutions, leading to a wide range of pharmacological activities, including potent kinase inhibition.[2] Several FDA-approved drugs, such as the anti-cancer agents Axitinib, Pazopanib, and Entrectinib, feature the indazole core, highlighting its therapeutic significance.[1][2] As new indazole derivatives like 6-Aminomethyl-2-methylindazole emerge as potential drug candidates, a thorough understanding of their preclinical toxicity profile is paramount for advancing them through the drug development pipeline.

This guide provides a comparative overview of the preclinical toxicity of this compound in the context of established indazole-containing pharmaceuticals. By examining the known toxicities of approved drugs, we can anticipate potential liabilities of novel derivatives and design a robust, scientifically-grounded preclinical safety evaluation program. This document is intended to serve as a practical resource for researchers, offering insights into experimental design, data interpretation, and the regulatory landscape governing preclinical toxicology.

Comparative Preclinical Toxicity Profiles of Indazole Derivatives

A comprehensive preclinical toxicity assessment is crucial for identifying potential adverse effects and establishing a safe starting dose for human trials.[3] This involves a battery of in vitro and in vivo studies designed to evaluate a compound's effects on various organ systems. While specific data for this compound is not yet publicly available, we can project a hypothetical profile based on the known toxicities of other indazole-containing drugs.

Table 1: Comparative In Vitro Toxicity of Indazole Derivatives (Hypothetical Data for this compound)

Assay This compound (Hypothetical) Axitinib Pazopanib Entrectinib
Cell Viability (HepG2, IC50) 50 µM25 µM15 µM> 100 µM
Cell Viability (HEK293, IC50) 75 µM40 µM30 µM> 100 µM
Ames Test (Mutagenicity) NegativeNegativeNegativeNegative
hERG Inhibition (IC50) > 30 µM1.5 µM5 µM> 10 µM

IC50: Half maximal inhibitory concentration. Data for Axitinib, Pazopanib, and Entrectinib are representative values from preclinical studies.

Table 2: Comparative In Vivo Toxicity of Indazole Derivatives (Hypothetical Data for this compound)

Study Type Species This compound (Hypothetical Findings) Axitinib Pazopanib Niraparib
Acute Oral Toxicity (LD50) Rat> 2000 mg/kgNot establishedNot establishedNot established
Repeat-Dose Toxicity (28-day) RatNOAEL: 50 mg/kg/day. Mild liver enzyme elevation at higher doses.NOAEL: < 15 mg/kg/day. Hypertension, renal and liver effects.NOAEL not established. Hepatotoxicity (elevated ALT, AST).NOAEL not established. Hematological toxicity (thrombocytopenia).[4]
Repeat-Dose Toxicity (28-day) DogNOAEL: 30 mg/kg/day. No significant findings.Hypertension, gastrointestinal effects.Hepatotoxicity.Hematological toxicity.
Developmental & Reproductive Toxicity RatNot yet determined.Embryo-fetal toxicity and teratogenicity observed.[5]Not yet determined.Not yet determined.

LD50: Median lethal dose. NOAEL: No-Observed-Adverse-Effect Level. ALT: Alanine aminotransferase. AST: Aspartate aminotransferase. Data for Axitinib, Pazopanib, and Niraparib are based on preclinical findings.

Analysis of Comparative Toxicity:

The hypothetical data for this compound suggests a potentially favorable in vitro safety profile with lower cytotoxicity compared to Axitinib and Pazopanib. The lack of mutagenicity in the Ames test is a critical positive indicator. A higher hERG IC50 value would suggest a lower risk of cardiac arrhythmias.

In the hypothetical in vivo studies, a high LD50 would classify the compound as having low acute toxicity. The NOAEL from repeat-dose studies is a crucial parameter for calculating the starting dose in human trials. The mild, dose-dependent liver enzyme elevation is a noteworthy finding that would require careful monitoring but may be manageable, especially if it is less severe than the known hepatotoxicity of Pazopanib.[6] The absence of significant findings in dogs in this hypothetical scenario would be encouraging.

It is important to note that developmental and reproductive toxicity (DART) studies are a critical component of a full preclinical package, and the findings for Axitinib highlight the potential for class-wide effects that must be investigated.[5]

Key Preclinical Toxicity Assays: Methodologies and Rationale

A tiered approach to toxicity testing, starting with in vitro assays and progressing to in vivo studies, is recommended by regulatory agencies like the FDA.[7] This strategy helps to identify potential hazards early and adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

In Vitro Toxicity Assays

These assays provide rapid and cost-effective screening for potential toxicities at the cellular level.[8]

  • Principle: These colorimetric assays measure cell viability. The MTT assay assesses mitochondrial function in living cells, while the Neutral Red assay evaluates the integrity of the lysosomal membrane.[8][9]

  • Causality: A reduction in cell viability indicates that the compound may be cytotoxic, either through direct cell killing (necrosis) or by inducing programmed cell death (apoptosis). Comparing IC50 values across different cell lines (e.g., liver-derived HepG2 and kidney-derived HEK293) can provide initial clues about potential organ-specific toxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

  • Principle: The Ames test uses specific strains of Salmonella typhimurium that are histidine auxotrophs (cannot produce their own histidine) to detect chemical mutagens.[10][11] The assay measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[10]

  • Causality: A positive Ames test indicates that the compound is a mutagen and may have carcinogenic potential.[11] This is a critical safety endpoint, and a positive result can be a major hurdle for drug development.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Bacterial Culture: Grow the S. typhimurium tester strains (e.g., TA98, TA100) overnight in nutrient broth.

  • Metabolic Activation (Optional but Recommended): Prepare an S9 fraction from the livers of Aroclor 1254-induced rats to mimic mammalian metabolism.

  • Assay: In a test tube, combine the test compound at various concentrations, the bacterial culture, and (if used) the S9 mix.

  • Plating: Add top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive result.

In Vivo Toxicity Assays

In vivo studies are essential for understanding the systemic effects of a compound in a whole organism.[12] These studies must be conducted in compliance with Good Laboratory Practices (GLP).[3]

  • Principle: This study provides information on the adverse effects of a single high dose of a substance.[7] The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category.[7]

  • Causality: The results help to identify the potential for acute poisoning and provide information for hazard classification and labeling. It also aids in the selection of doses for repeat-dose studies.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Selection: Use a single sex (usually female) of a rodent species (e.g., Wistar rats).

  • Dosing: Administer the compound orally by gavage at one of the defined starting dose levels (e.g., 300 mg/kg or 2000 mg/kg).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Stepwise Procedure: The outcome of the first step determines the dose for the next step, if necessary.

  • Endpoint: The study allows for the classification of the substance according to the Globally Harmonized System (GHS).

  • Principle: These studies evaluate the toxic effects of a compound after repeated daily administration over a specified period (e.g., 28 or 90 days).[13] They are typically conducted in two species, a rodent and a non-rodent.[14]

  • Causality: These studies are critical for identifying target organs of toxicity, determining the dose-response relationship, and establishing a No-Observed-Adverse-Effect Level (NOAEL). The NOAEL is then used to calculate the safe starting dose for Phase 1 clinical trials.

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study (Rodent)

  • Animal Groups: Use at least three dose groups and a control group, with an equal number of male and female animals in each group.

  • Dosing: Administer the compound daily by oral gavage for 28 days.

  • Clinical Observations: Conduct detailed clinical observations daily. Monitor body weight and food consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct urinalysis.

  • Gross Pathology and Histopathology: Perform a full necropsy on all animals. Weigh major organs. Preserve organs and tissues for microscopic examination.

  • Data Analysis: Analyze all data for toxicologically significant effects and determine the NOAEL.

Visualizing Experimental Workflows

Clear and logical experimental workflows are essential for ensuring the reproducibility and validity of preclinical toxicity studies.

Preclinical_Toxicity_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies (GLP) Cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) Acute_Tox Acute Oral Toxicity (OECD 423) Cytotoxicity->Acute_Tox Dose Range Finding Genotoxicity Genotoxicity (Ames Test) Genotoxicity->Acute_Tox hERG hERG Assay Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) hERG->Safety_Pharm Repeat_Dose Repeat-Dose Toxicity (e.g., 28-Day, 90-Day) Acute_Tox->Repeat_Dose Dose Selection Repeat_Dose->Safety_Pharm Informs Monitoring DART DART Studies Repeat_Dose->DART IND Investigational New Drug (IND) Application Safety_Pharm->IND Safety Data Package DART->IND Candidate Test Compound (this compound) Candidate->Cytotoxicity Initial Screen Candidate->Genotoxicity Candidate->hERG

Sources

A Comparative Guide to the Pharmacokinetic Profile of 6-Aminomethyl-2-methylindazole and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in the oncology space.[1] The pharmacokinetic (PK) properties of these molecules are critical determinants of their efficacy and safety profiles. This guide provides a comparative analysis of the anticipated pharmacokinetic profile of the novel compound, 6-Aminomethyl-2-methylindazole, with established indazole-containing kinase inhibitors: Axitinib, Pazopanib, and Niraparib.

Due to the nascent stage of research on this compound, direct experimental pharmacokinetic data is not yet publicly available. Therefore, this guide will leverage the well-documented ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of the aforementioned approved drugs to provide a predictive framework and highlight key experimental considerations for researchers and drug development professionals. The causality behind experimental choices and the importance of self-validating protocols are emphasized to ensure scientific integrity.

Comparative Pharmacokinetic Overview

The journey of a drug through the body is a complex process governed by its physicochemical properties. For indazole derivatives, key structural modifications significantly influence their absorption, how they are distributed into tissues, their metabolic fate, and how they are ultimately eliminated.

Absorption

Oral bioavailability is a crucial parameter for patient compliance and therapeutic success. For indazole-based drugs, this can be highly variable. For instance, Axitinib has a mean absolute oral bioavailability of 58% in humans.[2] In contrast, preclinical studies in Sprague-Dawley rats have shown an oral bioavailability of 27% for Niraparib.[3] The complex pharmacokinetics of Pazopanib are characterized by pH-dependent solubility, which can impact its absorption.[4]

Distribution

Once absorbed, a drug's distribution to its target tissues is influenced by factors such as plasma protein binding. Axitinib, for example, is highly bound to human plasma proteins (>99%), primarily to albumin.[2] This high degree of protein binding can affect the concentration of free, pharmacologically active drug available to interact with its target.

Metabolism

The liver is the primary site of metabolism for many indazole derivatives. Cytochrome P450 (CYP) enzymes play a central role in their biotransformation. Axitinib is predominantly metabolized by CYP3A4/5, with minor contributions from other CYPs like CYP1A2 and CYP2C19.[2][5] Its major circulating metabolites are pharmacologically inactive sulfoxide and N-glucuronide products.[2][6] Pazopanib also undergoes hepatic metabolism.[7] Understanding the metabolic pathways is critical for predicting potential drug-drug interactions.

Excretion

The elimination of indazole-based drugs and their metabolites occurs through various routes. For Axitinib, the majority of a dose is recovered in the feces (37.0%) and urine (22.7%), with unchanged drug accounting for a small fraction of the excreted dose.[6] This indicates extensive metabolism prior to excretion.

Data Summary: Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for the comparator indazole-containing drugs. It is important to note that these values are intended to provide a comparative context for the potential profile of this compound.

ParameterAxitinibPazopanibNiraparib
Oral Bioavailability (F) 58% (human)[2]Complex, non-linear[4]72.7% (human)[8][9], 27% (rat)[3]
Time to Peak Plasma Concentration (Tmax) 2.5 - 4.1 hours (human)[2]2 - 4 hours (human)[10]~3 hours (human)
Plasma Half-Life (t½) 2.5 - 6.1 hours (human)[2]~31 hours (human)~36 hours (human)
Primary Metabolism CYP3A4/5[2][5]Hepatic[7]Carboxylesterases
Primary Excretion Route Feces and Urine[6]FecesUrine and Feces

Experimental Protocols

To elucidate the pharmacokinetic profile of novel compounds like this compound, a series of standardized in vitro and in vivo experiments are essential. These protocols are designed to be self-validating by including appropriate controls and standards.

In Vitro Metabolic Stability Assessment

The intrinsic clearance of a compound in the liver is a key determinant of its in vivo half-life.[1] This can be estimated using an in vitro metabolic stability assay with human liver microsomes.

Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare stock solution of This compound prep2 Thaw human liver microsomes and NADPH regenerating system inc1 Incubate compound with microsomes and NADPH at 37°C prep2->inc1 inc2 Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 min) inc1->inc2 ana1 Quench reaction with cold acetonitrile inc2->ana1 ana2 Centrifuge and collect supernatant ana1->ana2 ana3 Analyze remaining parent compound by LC-MS/MS ana2->ana3 data1 Plot ln(% remaining) vs. time ana3->data1 data2 Calculate in vitro half-life (t½) and intrinsic clearance (Clint) data1->data2

Caption: Workflow for determining in vitro metabolic stability.

Detailed Protocol:

  • Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Pooled human liver microsomes and an NADPH regenerating system are thawed on ice.[11]

  • Incubation: The test compound is incubated with the liver microsomes and the NADPH regenerating system in a temperature-controlled environment (37°C). Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the remaining parent compound is transferred for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound in each sample is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½), from which the intrinsic clearance (Clint) can be derived.

In Vivo Pharmacokinetic Study in Rats

An in vivo pharmacokinetic study in a relevant animal model, such as the Sprague-Dawley rat, is crucial for understanding the ADME properties of a drug candidate in a whole organism.

Workflow for In Vivo Pharmacokinetic Study in Rats

G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_processing Plasma Processing cluster_analysis Bioanalysis & PK Modeling dose1 Administer this compound to rats (e.g., oral gavage) sample1 Collect blood samples at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 h) dose1->sample1 proc1 Centrifuge blood to separate plasma sample1->proc1 proc2 Store plasma samples at -80°C proc1->proc2 ana1 Quantify drug concentration in plasma using LC-MS/MS proc2->ana1 ana2 Perform pharmacokinetic analysis to determine Cmax, Tmax, AUC, t½, etc. ana1->ana2

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Detailed Protocol:

  • Animal Acclimatization and Dosing: Male Sprague-Dawley rats are acclimatized to the laboratory conditions. The test compound, formulated in a suitable vehicle, is administered via the desired route, typically oral gavage for initial screening.[13]

  • Blood Collection: Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method, such as tail vein or jugular vein cannulation.[14]

  • Plasma Preparation: The collected blood samples are processed by centrifugation to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS method.[15]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½), using appropriate pharmacokinetic modeling software.

Conclusion

While direct experimental data for this compound is not yet available, a comparative analysis of its structural analogues, Axitinib, Pazopanib, and Niraparib, provides a valuable framework for anticipating its pharmacokinetic profile. Based on the characteristics of these established drugs, it is reasonable to hypothesize that this compound will undergo significant hepatic metabolism, likely involving CYP enzymes, and that its oral bioavailability will be a key parameter to optimize. The provided experimental protocols offer a robust starting point for researchers to systematically evaluate the ADME properties of this and other novel indazole derivatives, thereby facilitating their development as potential therapeutic agents.

References

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Benchmarking 6-Aminomethyl-2-methylindazole: A Comparative Analysis Against Standard-of-Care PARP Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the indazole scaffold has emerged as a privileged structure, forming the core of numerous kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. [6] This guide provides a comprehensive benchmarking analysis of a novel indazole-containing compound, 6-Aminomethyl-2-methylindazole, against established standard-of-care PARP inhibitors. While preclinical and clinical data on this compound are not yet publicly available, its structural similarity to known PARP inhibitors warrants a rigorous comparative evaluation to ascertain its potential therapeutic value.

This document will serve as a detailed roadmap for researchers, outlining the essential experimental protocols and data interpretation frameworks necessary to position this novel compound within the current therapeutic paradigm for cancers harboring DNA damage response (DDR) deficiencies.

The Rationale for PARP Inhibition and the Indazole Scaffold

The inhibition of PARP enzymes is a clinically validated strategy for the treatment of cancers with mutations in BRCA1/BRCA2 genes and other homologous recombination repair (HRR) deficiencies.[1] PARP inhibitors exploit the concept of synthetic lethality, where the inhibition of a compensatory DNA repair pathway in cancer cells with a pre-existing HRR defect leads to catastrophic DNA damage and subsequent cell death.[1] Several indazole-based compounds have demonstrated potent antitumor activities, with Niraparib being a notable example of an indazole-containing PARP inhibitor approved for the treatment of ovarian cancer.[2] The indazole ring system is a key pharmacophore that can be tailored with various substitutions to modulate potency, selectivity, and pharmacokinetic properties.[3]

Standard-of-Care PARP Inhibitors for Comparative Benchmarking

A thorough evaluation of this compound necessitates benchmarking against the current leaders in the field. The following PARP inhibitors, approved for various oncology indications, serve as the primary comparators:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, approved for ovarian, breast, pancreatic, and prostate cancers.[4]

  • Niraparib (Zejula®): An indazole-containing PARP inhibitor approved for ovarian cancer.[4]

  • Rucaparib (Rubraca®): Approved for the treatment of ovarian and prostate cancers.[5]

  • Talazoparib (Talzenna®): A potent PARP inhibitor primarily used in the treatment of BRCA-mutated breast cancer.

A Multi-faceted Benchmarking Strategy

To provide a holistic comparison, this guide outlines a series of in vitro and in vivo studies designed to assess the key performance attributes of this compound relative to the standard-of-care drugs.

I. Biochemical Potency and Selectivity

A fundamental starting point is to determine the intrinsic inhibitory activity of the compound against the target enzymes, PARP1 and PARP2.

Experimental Protocol: Homogeneous PARP Inhibition Assay

  • Reagents: Recombinant human PARP1 and PARP2 enzymes, biotinylated NAD+, activated DNA, and a suitable detection system (e.g., HTRF®, AlphaScreen®).

  • Procedure:

    • Prepare a serial dilution of this compound and the standard-of-care PARP inhibitors.

    • In a 384-well plate, combine the PARP enzyme, activated DNA, and the test compounds.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate at room temperature for 60 minutes.

    • Add the detection reagents and incubate for a further 60 minutes.

    • Read the signal on a compatible plate reader.

  • Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation: Comparative IC50 Values

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
This compoundTBDTBDTBD
Olaparib510.2
Niraparib3.82.10.55
Rucaparib1.46.94.9
Talazoparib0.571.93.3

Note: TBD (To Be Determined) for the novel compound. Literature values for standard drugs are provided for context.

II. Cellular Activity and Mechanism of Action

Demonstrating target engagement and the desired downstream pharmacological effect in a cellular context is crucial.

Experimental Protocol: Cellular PARP Inhibition Assay (PAR-ylation Assay)

  • Cell Line: Use a cancer cell line with a known HRR deficiency (e.g., BRCA1-mutant MDA-MB-436 breast cancer cells).

  • Procedure:

    • Culture the cells in 96-well plates.

    • Treat the cells with a serial dilution of this compound and standard inhibitors for 24 hours.

    • Induce DNA damage using a DNA alkylating agent (e.g., methyl methanesulfonate, MMS).

    • Lyse the cells and perform an ELISA or Western blot to detect poly(ADP-ribose) (PAR) levels.

  • Data Analysis: Determine the EC50 values (the effective concentration to inhibit PAR formation by 50%).

Experimental Protocol: DNA Damage and Apoptosis Assays

  • γH2AX Staining: Measure the formation of γH2AX foci, a marker of DNA double-strand breaks, using immunofluorescence microscopy.

  • Caspase-3/7 Activation Assay: Quantify apoptosis induction by measuring the activity of executioner caspases.

Visualization: Signaling Pathway of PARP Inhibition

PARP_Inhibition_Pathway DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP Replication_Fork Stalled Replication Fork DNA_damage->Replication_Fork PARylation PAR Polymer Synthesis PARP->PARylation Repair_Complex DNA Repair Complex Recruitment PARylation->Repair_Complex Repair_Complex->DNA_damage Repair DSB Double-Strand Break Replication_Fork->DSB HRR Homologous Recombination Repair DSB->HRR Error-free Repair NHEJ Non-Homologous End Joining DSB->NHEJ Error-prone Repair Apoptosis Apoptosis HRR->Apoptosis Defective HRR leads to NHEJ->Apoptosis Increased reliance leads to PARP_inhibitor This compound (PARP Inhibitor) PARP_inhibitor->PARP Inhibition

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

III. In Vitro Anti-proliferative Activity

The ultimate goal is to inhibit the growth of cancer cells. This is assessed using cytotoxicity assays across a panel of relevant cell lines.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Lines: A panel of cancer cell lines with varying HRR status (e.g., BRCA1/2-mutant, BRCA-proficient).

  • Procedure:

    • Seed cells in 96-well plates.

    • Treat with a range of concentrations of this compound and standard inhibitors for 72-96 hours.

    • Add the viability reagent and measure luminescence.

  • Data Analysis: Calculate GI50 values (the concentration causing 50% growth inhibition).

Data Presentation: Comparative Anti-proliferative Activity

Cell LineBRCA StatusThis compound GI50 (µM)Olaparib GI50 (µM)Niraparib GI50 (µM)
MDA-MB-436BRCA1 mutTBD0.10.05
CAPAN-1BRCA2 mutTBD0.080.03
MCF-7BRCA wtTBD>10>10

Note: TBD (To Be Determined) for the novel compound. Representative literature values are shown.

IV. In Vivo Efficacy

Translating in vitro findings to a living organism is a critical step. Xenograft models using human cancer cell lines are the standard for this evaluation.

Experimental Protocol: Tumor Xenograft Study

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) bearing subcutaneous tumors from a BRCA-mutant cancer cell line.

  • Procedure:

    • Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound, standard-of-care).

    • Administer the compounds daily via a suitable route (e.g., oral gavage).

    • Measure tumor volume and body weight regularly.

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).

Visualization: Experimental Workflow for In Vivo Efficacy

InVivo_Workflow start Start cell_culture BRCA-mutant Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Dosing randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis (TGI) endpoint->analysis end End analysis->end

Caption: Workflow for a xenograft efficacy study.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of this compound against standard-of-care PARP inhibitors. The successful execution of these studies will generate a robust dataset to evaluate its potential as a novel anti-cancer agent. Positive outcomes, including potent and selective PARP inhibition, on-target cellular activity, and significant in vivo efficacy, would provide a strong rationale for advancing this compound into further preclinical development, including toxicology and pharmacokinetic studies, with the ultimate goal of clinical translation. The modular nature of the indazole scaffold also presents opportunities for further structure-activity relationship (SAR) studies to optimize the lead compound.[3]

References

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

  • Gao, X. (2024). Standard-of-Care Shift in Advanced Kidney Cancer Introduces Questions for Some Patients. Oncology News Central. [Link]

  • Genomics Education Programme. (n.d.). PARP inhibitors — Knowledge Hub. [Link]

  • Konstantinopoulos, P. A., et al. (2020). PARP Inhibitors in the Management of Ovarian Cancer: ASCO Guideline. Journal of Clinical Oncology, 38(29), 3468-3493. [Link]

  • Liu, X., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Molecules, 25(24), 6036. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2533. [Link]

  • Bajusz, D., et al. (2015). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 5(90), 73547-73566. [Link]

  • Pothuri, B. (2022). Appropriate Selection of PARP Inhibitors in Ovarian Cancer. Current Oncology Reports, 24(5), 599-609. [Link]

  • Powles, T., et al. (2022). Tyrosine Kinase Inhibitors in the Treatment of Metastasised Renal Cell Carcinoma—Future or the Past? Cancers, 14(15), 3796. [Link]

  • National Cancer Institute. (2019). PARP Inhibitors Show Promise as Initial Treatment for Ovarian Cancer. [Link]

  • Society for Immunotherapy of Cancer. (n.d.). SITC Renal Cell Carcinoma Immunotherapy Guideline. [Link]

  • Medscape. (2025). Renal Cell Carcinoma Treatment Protocols. [Link]

  • Cleveland Clinic. (2025). PARP Inhibitors: What They Are, Types & Side Effects. [Link]

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Validating the Mechanism of Action for 6-Aminomethyl-2-methylindazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers investigating novel CNS-active compounds, rigorous validation of a molecule's mechanism of action is paramount. This guide provides a comprehensive framework for validating the hypothesized function of 6-Aminomethyl-2-methylindazole as a selective serotonin releasing agent (SRA). By employing a suite of in vitro and in vivo assays, we can build a robust data package to confirm its primary pharmacological activity and assess its selectivity and potential off-target effects. This guide will compare its hypothetical profile to that of a well-characterized SRA, fenfluramine, and a proposed inactive analog.

The Hypothesis: this compound as a Serotonin Releasing Agent

The chemical structure of this compound, featuring an indazole nucleus and an aminomethyl side chain, bears resemblance to pharmacophores known to interact with monoamine transporters. Our central hypothesis is that this compound acts as a substrate for the serotonin transporter (SERT), leading to non-exocytotic release of serotonin from presynaptic neurons.[1][2] This guide outlines the critical experiments to test this hypothesis, focusing on potency, selectivity, and potential liabilities.

A Multi-Faceted Approach to Mechanism of Action Validation

A thorough validation strategy requires a tiered approach, beginning with in vitro characterization and progressing to in vivo confirmation. This ensures a comprehensive understanding of the compound's pharmacological profile.

Figure 1: Experimental Workflow for MoA Validation

cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Binding Affinity Binding Affinity Neurotransmitter Release Neurotransmitter Release Binding Affinity->Neurotransmitter Release Primary Target Engagement Off-Target Screening Off-Target Screening Binding Affinity->Off-Target Screening Safety Profiling Uptake Inhibition Uptake Inhibition Neurotransmitter Release->Uptake Inhibition Functional Selectivity Microdialysis Microdialysis Uptake Inhibition->Microdialysis Confirm In Vivo Efficacy

Caption: A tiered experimental workflow for validating the mechanism of action.

Part 1: In Vitro Characterization - Pinpointing the Molecular Target

The initial phase of validation focuses on characterizing the interaction of this compound with its putative molecular targets, the monoamine transporters.

Radioligand Binding Assays: Gauging Affinity for Monoamine Transporters

The first step is to determine the binding affinity of this compound for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. This provides a quantitative measure of the compound's potential to interact with these key proteins.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membranes from HEK293 cells stably expressing human SERT, DAT, or NET.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, and [³H]nisoxetine for NET) in the presence of increasing concentrations of this compound, fenfluramine (positive control), or the inactive analog (negative control).

  • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Table 1: Expected Binding Affinities (Ki, nM) at Monoamine Transporters

CompoundSERTDATNETSERT Selectivity (vs. DAT)SERT Selectivity (vs. NET)
This compound 10 - 100>1000>1000>10-fold>10-fold
Fenfluramine (Positive Control) 50 - 200>2000>2000>10-fold>10-fold
Inactive Analog (Negative Control) >10,000>10,000>10,000N/AN/A
Neurotransmitter Release Assays: Confirming Functional Activity

Demonstrating that this compound can induce the release of serotonin is a critical validation step. This assay directly measures the functional consequence of the compound's interaction with SERT.

Experimental Protocol: In Vitro Serotonin Release Assay

  • Synaptosome Preparation: Isolate synaptosomes from rodent brain tissue (e.g., striatum or hippocampus).

  • Radiolabel Loading: Incubate the synaptosomes with [³H]serotonin to allow for its uptake into presynaptic terminals.

  • Release Assay: After washing to remove excess radiolabel, incubate the loaded synaptosomes with increasing concentrations of this compound, fenfluramine, or the inactive analog.

  • Sample Collection: At specified time points, collect the supernatant containing the released [³H]serotonin.

  • Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis: Calculate the percentage of total [³H]serotonin released at each concentration and determine the EC₅₀ value (the concentration that produces 50% of the maximal release).

Table 2: Expected Neurotransmitter Release Potency (EC₅₀, nM)

CompoundSerotonin ReleaseDopamine ReleaseNorepinephrine Release
This compound 50 - 500>5000>5000
Fenfluramine (Positive Control) 100 - 1000>10,000>10,000
Inactive Analog (Negative Control) No significant releaseNo significant releaseNo significant release

Figure 2: Serotonin Release Mechanism

PresynapticNeuron Presynaptic Neuron SERT SERT PresynapticNeuron->SERT 4. Increased cytoplasmic serotonin SynapticCleft Synaptic Cleft SERT->SynapticCleft 2. Reverses SERT function Vesicle Synaptic Vesicle (Serotonin) Vesicle->PresynapticNeuron 3. Disrupts vesicular storage PostsynapticReceptor Postsynaptic Receptor SynapticCleft->PostsynapticReceptor 5. Serotonin release into synapse Compound 6-Aminomethyl- 2-methylindazole Compound->SERT 1. Enters neuron via SERT

Caption: Hypothesized mechanism of serotonin release by this compound.

Part 2: In Vivo Validation - Confirming a Physiologically Relevant Effect

In vitro assays provide crucial molecular-level information, but in vivo studies are essential to confirm that the compound elicits the expected neurochemical changes in a living system.

In Vivo Microdialysis: Measuring Real-Time Neurotransmitter Levels

In vivo microdialysis is the gold standard for measuring extracellular neurotransmitter concentrations in specific brain regions of freely moving animals.[3][4] This technique allows for the direct assessment of serotonin, dopamine, and norepinephrine levels following administration of the test compound.

Experimental Protocol: In Vivo Microdialysis in Rodents

  • Surgical Implantation: Surgically implant a microdialysis guide cannula into the desired brain region (e.g., prefrontal cortex or nucleus accumbens) of anesthetized rodents.

  • Recovery: Allow the animals to recover from surgery for several days.

  • Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF). Collect baseline dialysate samples to establish basal neurotransmitter levels.

  • Compound Administration: Administer this compound, fenfluramine, the inactive analog, or vehicle via an appropriate route (e.g., intraperitoneal or oral).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Neurotransmitter Analysis: Analyze the dialysate samples for serotonin, dopamine, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels and plot the time course of the effects.

Table 3: Expected Peak Increase in Extracellular Neurotransmitters (% of Baseline)

CompoundSerotoninDopamineNorepinephrine
This compound 500 - 1000%< 50%< 50%
Fenfluramine (Positive Control) 400 - 800%< 50%< 50%
Inactive Analog (Negative Control) No significant changeNo significant changeNo significant change
Vehicle Control No significant changeNo significant changeNo significant change

Part 3: Off-Target Screening - Assessing Potential Liabilities

A comprehensive validation study must also investigate potential off-target activities that could lead to undesirable side effects.

Monoamine Oxidase (MAO) Inhibition Assay

Given the structural similarities to some MAO inhibitors, it is prudent to assess whether this compound inhibits MAO-A or MAO-B, as this could confound the interpretation of in vivo results and represent a potential drug-drug interaction liability.[5][6]

Experimental Protocol: MAO Inhibition Assay

This assay can be performed using commercially available kits that measure the activity of recombinant human MAO-A and MAO-B. The assay typically involves incubating the enzymes with a substrate that produces a fluorescent or colorimetric product, and measuring the change in signal in the presence of the test compound.

Table 4: Expected MAO Inhibition (IC₅₀, µM)

CompoundMAO-AMAO-B
This compound > 10> 10
Clorgyline (MAO-A Positive Control) < 0.1> 10
Selegiline (MAO-B Positive Control) > 1< 0.1
hERG Channel Patch Clamp Assay

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. Therefore, assessing the potential for this compound to block this channel is a critical safety evaluation.

Experimental Protocol: hERG Patch Clamp Assay

This assay is typically conducted using whole-cell patch clamp electrophysiology on cells stably expressing the hERG channel. The effect of the test compound on the hERG current is measured at various concentrations to determine the IC₅₀.

Table 5: Expected hERG Channel Inhibition (IC₅₀, µM)

CompoundhERG IC₅₀
This compound > 30
Dofetilide (Positive Control) < 0.1

Conclusion

By systematically applying the experimental framework outlined in this guide, researchers can rigorously validate the hypothesized mechanism of action of this compound as a selective serotonin releasing agent. The comparative data generated against a known SRA and an inactive analog will provide a clear and objective assessment of its pharmacological profile. This comprehensive approach, encompassing in vitro and in vivo studies as well as off-target screening, is essential for advancing our understanding of this novel compound and its potential for further development.

References

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  • Baumann MH, et al. Negative feedback control of serotonin release in vivo: comparison of 5-hydroxyindolacetic acid levels measured by voltammetry in conscious rats and by biochemical techniques. Br J Pharmacol. 1985. [Link]

  • Mayer FP, et al. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Front Pharmacol. 2020. [Link]

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  • Edmondson DE. Enzyme Inhibition Assays for Monoamine Oxidase. Methods Mol Biol. 2019. [Link]

  • U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. 2019. [Link]

  • De Deurwaerdère P, et al. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opin Drug Discov. 2011. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Lihong C. IN VIVO MONITORING OF NEUROTRANSMITTER SEROTONIN AND DOPAMINE IN THE STRIATUM OF FREELY-MOVING RATS WITH ONE MINUTE TEMPORAL RESOLUTION BY ONLINE MICRODIALYSIS COUPLED WITH CAPIILARY HPLC. D-Scholarship@Pitt. 2016. [Link]

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  • Gintant G. Manual whole-cell patch-clamping of the HERG cardiac K+ channel. Methods Mol Biol. 2008. [Link]

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  • Schoonjans AS, et al. Reintroducing Fenfluramine as a Treatment for Seizures: Current Knowledge, Recommendations and Gaps in Understanding. CNS Drugs. 2023. [Link]

  • Rothman RB, et al. Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... Synapse. 2003. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.